Boc-D-Tic-OH
Description
The exact mass of the compound (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVZPNLMJDJFB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350917 | |
| Record name | Boc-D-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115962-35-1 | |
| Record name | Boc-D-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Incorporation of Boc-D-Tic-OH in Peptide Design: A Technical Guide for Advanced Drug Development
Abstract
In the landscape of modern therapeutic peptide development, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. Native peptides, while exhibiting exquisite biological activity, are often hampered by their conformational flexibility and susceptibility to enzymatic degradation. The strategic incorporation of non-proteinogenic amino acids that impart conformational rigidity has emerged as a powerful tool to overcome these limitations. This in-depth technical guide focuses on the function and application of N-α-(tert-butoxycarbonyl)-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), a preeminent building block in the design of structurally constrained peptides. We will elucidate the causal relationship between the unique bicyclic structure of Tic and its profound impact on peptide secondary structure, particularly the induction of β-turns. This guide will provide field-proven insights into the experimental workflow for incorporating this compound via Boc-based solid-phase peptide synthesis (SPPS), including a critical analysis of coupling strategies for this sterically demanding residue. Furthermore, we will explore the downstream effects of Tic-induced conformational pre-organization on receptor binding affinity and selectivity, with a particular focus on the development of next-generation opioid receptor modulators. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of conformational constraint in their peptide design strategies.
The Imperative of Conformational Constraint in Peptide Therapeutics
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, the inherent flexibility of the peptide backbone often results in a dynamic equilibrium of multiple conformations in solution. This conformational heterogeneity presents a significant entropic barrier to receptor binding, as only a subset of these conformations may be bioactive. Furthermore, proteases, the enzymatic gatekeepers of peptide catabolism, readily recognize and cleave the flexible backbones of native peptides, leading to short in vivo half-lives.
The introduction of conformational constraints serves to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon receptor binding and potentially enhancing potency.[1] Moreover, the rigidified structure can sterically hinder the approach of proteases, significantly improving metabolic stability.[2] Among the various strategies to achieve conformational rigidity, the incorporation of cyclic and bicyclic amino acid analogues has proven to be particularly effective.[3]
This compound: A Molecular Scaffold for Inducing β-Turns
This compound is a derivative of the non-proteinogenic amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The defining feature of Tic is its bicyclic structure, which can be considered a constrained analogue of phenylalanine or tyrosine.[4] This rigid framework severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.
The primary and most well-documented function of incorporating a Tic residue is the induction and stabilization of β-turn secondary structures.[5] A β-turn is a motif where the polypeptide chain reverses its direction, a critical feature in the overall topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a hallmark of a β-turn.[5]
The stereochemistry of the Tic residue, along with the surrounding amino acid sequence, dictates the type of β-turn formed, most commonly a type I or type II' β-turn. This precise control over secondary structure is a powerful tool for medicinal chemists to sculpt the peptide's conformation for optimal receptor interaction.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| IUPAC Name | (3R)-2-[(tert-butoxycarbonyl)amino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| CAS Number | 78879-20-6 | [6] |
| Molecular Formula | C₁₅H₁₉NO₄ | [6] |
| Molecular Weight | 277.32 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | [7] |
| Storage | 2-8°C | [6] |
Experimental Workflow: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method for the synthesis of peptides containing this compound. The following sections provide a detailed, self-validating protocol.
The Boc-SPPS Cycle: A Step-by-Step Methodology
The synthesis is carried out on a solid support, typically a polystyrene-based resin such as Merrifield or PAM resin for C-terminal acids, or a BHA or MBHA resin for C-terminal amides.[8] Each cycle of amino acid addition consists of two main steps: deprotection and coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to Boc-D-Tic-OH: Properties, Structure, and Applications in Drug Discovery
Abstract
(R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly abbreviated as Boc-D-Tic-OH, is a non-proteinogenic, protected amino acid that has become an indispensable tool in modern medicinal chemistry and drug discovery. Its unique structure, featuring a conformationally constrained tetrahydroisoquinoline (Tic) framework, provides a rigid scaffold that is leveraged to enhance the pharmacological properties of peptides and small molecules. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, synthesis, and critical applications. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block to design next-generation therapeutics with improved metabolic stability, receptor selectivity, and bioavailability.
Core Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of its effective application. This compound is defined by its specific stereochemistry and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which is fundamental to its use in peptide synthesis.
Nomenclature and Identifiers
The key identifiers for this compound are summarized below for unambiguous reference in procurement, documentation, and regulatory submissions.
| Property | Value | Reference |
| IUPAC Name | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [] |
| Common Synonyms | This compound; (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; N-Boc-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | [][2][3][4] |
| CAS Number | 115962-35-1 | [2][5][6][7] |
| Molecular Formula | C₁₅H₁₉NO₄ | [2][6][7] |
| Molecular Weight | 277.32 g/mol | [2][6][7] |
| InChI Key | HFPVZPNLMJDJFB-GFCCVEGCSA-N | [2][8] |
| Canonical SMILES | CC(C)(C)OC(=O)N1Cc2ccccc2C[C@@H]1C(O)=O | [2][8] |
Structural Elucidation
The structure of this compound is a composite of three key features that dictate its chemical behavior and utility:
-
The Tic Core : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained bicyclic scaffold. This framework is essentially an analog of Phenylalanine (Phe) where the side chain is cyclized back onto the amino group via a methylene bridge.[9] This cyclization severely restricts the conformational freedom of the molecule.
-
(R)-Stereochemistry : The "D" designation refers to the stereocenter at the α-carbon (C3 of the isoquinoline ring), which has an (R) absolute configuration. This specific chirality is often critical for achieving the desired interaction with biological targets, as enzymes and receptors are chiral environments.
-
N-Boc Protection : The secondary amine of the Tic ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS).[10] It is stable under a wide range of conditions but can be cleanly removed with moderate acid (e.g., trifluoroacetic acid, TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[10]
Caption: Key functional components of the this compound molecule.
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and use in synthesis. As a solid, it is stable and can be weighed accurately, while its solubility dictates the choice of solvents for reactions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [][4] |
| Melting Point | 122-132 °C | [][4] |
| Boiling Point | ~420.18 °C (rough estimate) | [][4] |
| Density | ~1.131 g/cm³ (rough estimate) | [][4] |
| pKa | 3.88 ± 0.20 (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [10] |
| Storage Temperature | 2-8 °C, sealed in a dry, dark place | [][4] |
Synthesis and Purification
The most common and efficient synthesis of this compound is a two-step process. This begins with the construction of the core Tic heterocycle from a chiral precursor, followed by the protection of the secondary amine. This approach ensures the preservation of the critical (R)-stereochemistry.
Rationale for Synthetic Strategy
The causality behind the chosen synthetic route is rooted in stereochemical control and functional group compatibility.
-
Pictet-Spengler Reaction: This classic reaction is the method of choice for synthesizing tetrahydroisoquinolines.[11] It involves the acid-catalyzed cyclization of a phenethylamine with an aldehyde or ketone. By starting with the enantiomerically pure D-Phenylalanine, the reaction proceeds with high stereospecificity to yield the desired (R)-Tic core. Formaldehyde is used as the carbonyl source to introduce the methylene bridge.[12][13]
-
Boc Protection: Following the formation of the D-Tic hydrochloride salt, the secondary amine must be protected for its subsequent use in peptide synthesis. Di-tert-butyl dicarbonate (Boc₂O) is the ideal reagent for this transformation.[5] It reacts cleanly with the amine under mild basic conditions, and the only by-products are t-butanol and CO₂, which are easily removed. This step is crucial for enabling the stepwise, controlled assembly of peptides in SPPS.
Caption: A two-step synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate and final product confirm the efficacy of each step.
Step 1: Synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic-OH) [12][13]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add D-phenylalanine (1 equivalent), concentrated hydrochloric acid, and 37% aqueous formaldehyde.
-
Heating: Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Crystallization: Cool the reaction mixture and store at ambient temperature or 4 °C overnight to allow the product, D-Tic-OH hydrochloride, to crystallize.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water or acetone, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: N-Boc Protection of D-Tic-OH [5]
-
Dissolution: Suspend the D-Tic-OH hydrochloride (1 equivalent) from Step 1 in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (2-2.5 equivalents) to neutralize the hydrochloride salt and create the basic conditions required for the reaction.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the vigorously stirred suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using an appropriate acid (e.g., aqueous sodium bisulfate). Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or chloroform.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or thick slurry.[5] The product can be further purified by crystallization if necessary.
Applications in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its ability to introduce conformational rigidity into peptide-based molecules, a strategy known as peptidomimetic design.
The Role of Conformational Constraint in Peptidomimetics
Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases and possess high conformational flexibility, which can lead to non-selective receptor binding and low bioavailability. Introducing constrained amino acids like Tic addresses these liabilities:
-
Enhanced Proteolytic Stability: The unnatural, rigid structure of the Tic residue makes the adjacent peptide bonds resistant to cleavage by proteases, which are highly specific for natural L-amino acid sequences.[10] This extends the in-vivo half-life of the drug candidate.
-
Improved Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation, the Tic residue can pre-organize the molecule into the bioactive conformation required for binding to its target receptor. This reduces the entropic penalty of binding and can lead to a dramatic increase in affinity and selectivity.[10][14]
Workflow for Incorporation into Peptides via Boc-SPPS
This compound is a standard building block for Boc-based solid-phase peptide synthesis (SPPS). The general cycle for adding a this compound residue to a peptide chain growing on a solid support resin is as follows.
Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.
Experimental Workflow:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, typically diisopropylethylamine (DIPEA), to generate a free primary or secondary amine.[15]
-
Coupling: this compound (pre-activated with a coupling reagent like diisopropylcarbodiimide (DIC) and an additive like hydroxybenzotriazole (HOBt)) is added to the resin to form a new peptide bond.[15]
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products, preparing it for the next cycle.
Case Study: A Paradigm of Bioisosteric Replacement
The development of the ACE inhibitor quinapril is a landmark example of the power of the Tic scaffold.[16] Researchers substituted the proline residue in the earlier drug enalapril with a Tic residue. This bioisosteric replacement resulted in a more rigid molecule with a different binding orientation, leading to a significant increase in potency and a distinct pharmacological profile, ultimately resulting in an approved and widely used medication.[16]
Safety, Handling, and Storage
Proper handling procedures are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as an irritant. The primary hazards are outlined below.
| Hazard Statement | GHS Classification | Precaution |
| H315 | Causes skin irritation | Skin Irritant 2 |
| H319 | Causes serious eye irritation | Eye Irritant 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
| Signal Word | Warning |
Data sourced from Sigma-Aldrich Safety Information.[2][8]
Recommended Handling Protocol
-
Engineering Controls: All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[17]
-
Personal Protective Equipment (PPE):
First Aid Measures
-
Inhalation: Move the individual to fresh air. Seek medical attention if respiratory symptoms persist.[17]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[17]
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage conditions are between 2-8 °C to ensure long-term stability and prevent degradation.[]
Conclusion
This compound is a high-value chemical tool whose utility extends far beyond that of a simple protected amino acid. Its structurally constrained framework provides medicinal chemists with a powerful method for optimizing peptide and peptidomimetic drug candidates. By imparting proteolytic resistance and pre-organizing molecular conformation for enhanced target binding, this compound serves as a critical building block in the rational design of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the demanding environment of modern drug discovery.
References
- 2. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]
- 3. (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 98% 1 g | Request for Quote [thermofisher.com]
- 4. This compound CAS#: 115962-35-1 [amp.chemicalbook.com]
- 5. This compound | 115962-35-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid… [cymitquimica.com]
- 8. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Strategic Application of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Modern Drug Discovery: A Technical Guide
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the design of biologically active molecules.[1][2][3] Its prevalence in numerous natural products and clinically successful drugs underscores its status as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets.[1][2] The inherent structural rigidity and defined three-dimensional geometry of the THIQ core allow for precise presentation of pharmacophoric elements, making it an ideal starting point for developing potent and selective therapeutic agents.[4] THIQ derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[3][5][6]
This guide focuses on a particularly valuable derivative: (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The incorporation of a carboxylic acid at the 3-position, combined with the stereochemical control offered by the (R)-configuration and the utility of the Boc protecting group, transforms the basic THIQ scaffold into a highly versatile chiral building block for sophisticated drug design.
Core Attributes of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
(R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, often abbreviated as (R)-Boc-Tic-OH, is a conformationally constrained analog of the amino acid phenylalanine.[7] This structural constraint is a key feature that medicinal chemists leverage to improve the pharmacological properties of peptide-based drugs. By replacing a flexible amino acid like phenylalanine with the rigid Tic scaffold, it is possible to lock the peptide backbone into a specific conformation that is optimal for binding to its biological target. This can lead to significant enhancements in potency, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis, preventing unwanted side reactions and allowing for controlled, stepwise assembly of peptide chains.[8]
Application in Drug Discovery and Medicinal Chemistry
The unique structural features of (R)-Boc-Tic-OH have led to its successful application in several therapeutic areas. Below, we explore key case studies that highlight its versatility and impact.
Case Study 1: Angiotensin-Converting Enzyme (ACE) Inhibitors
One of the most prominent applications of the Tic scaffold is in the development of ACE inhibitors for the treatment of hypertension.[4][6] The highly successful drug Quinapril is a prime example.[4] In Quinapril, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety serves as a rigid scaffold that mimics the binding conformation of the natural substrate of ACE. The substitution of the Tic residue for the proline residue found in earlier ACE inhibitors like enalapril led to a compound with an improved pharmacological profile.
Case Study 2: Anticancer Agents - Targeting Apoptosis Pathways
Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. Small molecules that inhibit these proteins can restore the natural apoptotic process and are a promising strategy for cancer therapy.
Researchers have successfully developed derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as dual inhibitors of Bcl-2 and Mcl-1.[9] A study detailed the synthesis of a series of substituted Tic derivatives and evaluated their binding affinities and anti-proliferative activities. The fluorescence polarization assays showed that the active compounds possessed potent binding to both Bcl-2 and Mcl-1 proteins, while having minimal affinity for Bcl-XL.[9] One of the lead compounds from this study demonstrated the ability to induce apoptosis and caspase-3 activation in Jurkat cells in a dose-dependent manner.[9]
Table 1: Biological Activity of Representative Tic-Based Bcl-2/Mcl-1 Inhibitors
| Compound | Bcl-2 Binding Affinity (Ki, µM) | Mcl-1 Binding Affinity (Ki, µM) | Anti-proliferative Activity (IC50, µM) against Jurkat cells |
| Lead Compound 1 | 5.2 | >50 | ND |
| Optimized Compound 11t | 0.89 | 1.24 | 8.45 |
| Data synthesized from[9] |
The structure-activity relationship (SAR) studies in this work provided valuable insights for the design of more potent inhibitors. This research highlights the utility of the Tic scaffold in creating targeted anticancer agents.
Case Study 3: Peptide and Peptidomimetic Design
The incorporation of Tic into peptides is a powerful strategy to create molecules with defined secondary structures, such as β-turns. This is crucial for mimicking the bioactive conformation of natural peptides and for developing peptide-based drugs with improved stability and cell permeability.
For instance, amphipathic cationic peptides incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against the MCF-7 breast cancer cell line.[10] One of the synthesized decapeptides, DEC-1, exhibited an IC50 of 3.38 µM, which was comparable to the standard drug tamoxifen (IC50 = 2.68 µM).[10] This demonstrates the potential of Tic-embedded peptides as therapeutic agents.
Asymmetric Synthesis of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The biological activity of Tic derivatives is often highly dependent on their stereochemistry. Therefore, robust methods for the asymmetric synthesis of enantiomerically pure (R)- and (S)-Tic are essential. The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines.[6] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
To achieve high enantioselectivity, chiral auxiliaries or catalysts are often employed. For example, Ellman's chiral auxiliary (tert-butanesulfinamide) has been successfully used for the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids.[11][12]
Diagram 1: Generalized Pictet-Spengler Reaction for Tic Synthesis
Caption: Pictet-Spengler reaction for Tic synthesis.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Dissolution: Dissolve (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium hydroxide (NaOH), to the solution to deprotonate the carboxylic acid and the secondary amine.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Acidify the reaction mixture with a mild acid, such as citric acid, to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Diagram 2: Workflow for N-Boc Protection
Caption: Workflow for N-Boc protection of (R)-Tic-OH.
Future Perspectives
The versatility of the (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is far from exhausted. Its application in diversity-oriented synthesis allows for the creation of large libraries of complex and diverse molecules for high-throughput screening.[7] Furthermore, the development of novel catalytic asymmetric methods for the synthesis of substituted Tic derivatives will continue to provide medicinal chemists with new tools to fine-tune the pharmacological properties of drug candidates.[13] The unique conformational constraints imposed by the Tic scaffold will undoubtedly lead to its continued use in the design of next-generation therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders.[2][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
The Strategic Imperative of Conformational Constraint: A Technical Guide to D-Tic in Peptidomimetics
Executive Summary
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential due to their high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation present significant hurdles to their clinical translation. This technical guide delves into the strategic incorporation of constrained amino acids as a cornerstone of peptidomimetic design, with a focused exploration of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). We will elucidate the causal relationships behind the enhanced pharmacological profiles of D-Tic-containing peptidomimetics, provide field-proven experimental protocols for their synthesis and analysis, and present a comprehensive framework for leveraging conformational constraint to engineer next-generation therapeutics.
The Challenge of Flexibility: Why Natural Peptides Often Fail as Drugs
Peptides, in their natural state, are often conformationally dynamic, existing as an ensemble of interconverting structures in solution.[1] This flexibility, while crucial for their diverse biological roles, is a significant liability in drug development. The bioactive conformation—the specific three-dimensional arrangement required for receptor binding and signal transduction—represents only a fraction of this ensemble. This leads to several critical drawbacks:
-
Reduced Receptor Affinity: A significant entropic penalty is paid upon binding as the peptide must adopt a single, ordered conformation from a disordered state. This energetic cost translates to lower binding affinity and, consequently, reduced potency.[2]
-
Susceptibility to Proteolysis: The flexible backbone of linear peptides provides numerous accessible cleavage sites for proteases, leading to rapid degradation and a short in vivo half-life.[2][3][4]
-
Poor Pharmacokinetic Properties: The inherent polarity and flexibility of many peptides hinder their ability to cross biological membranes, resulting in poor oral bioavailability.[5][6]
To overcome these limitations, the field of medicinal chemistry has turned to the design of peptidomimetics : molecules that mimic the structure and function of a natural peptide but possess improved drug-like properties.[6][7][8] A powerful strategy in this endeavor is the introduction of conformational constraints.[2][9][10]
The Power of Rigidity: Constrained Amino Acids as a Design Element
The central tenet of using constrained amino acids is to pre-organize the peptide backbone into a bioactive conformation.[2] By reducing the number of accessible low-energy conformations, we can mitigate the entropic cost of binding, leading to enhanced affinity and potency.[2] Furthermore, the introduction of non-natural, sterically hindered residues can sterically shield susceptible peptide bonds from enzymatic cleavage, thereby increasing metabolic stability.[3][4][11]
Among the diverse repertoire of constrained amino acids, D-Tic has emerged as a particularly effective and versatile tool.
A Deep Dive into D-Tic: Structure, Synthesis, and Conformational Impact
D-Tic, or D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a cyclic analog of phenylalanine.[1][12] Its bicyclic structure imposes severe restrictions on the rotational freedom of the peptide backbone, making it a potent inducer of specific secondary structures.[1]
Synthesis of D-Tic
The synthesis of D-Tic is a well-established process, often achieved through variations of the Pictet-Spengler reaction, which involves the condensation of an amine with a carbonyl compound followed by cyclization.[13] More advanced cycloaddition strategies have also been developed to generate a diversity of functionalized Tic derivatives.[14]
The Conformational Signature of D-Tic: Induction of β-Turns
The most profound and well-documented role of D-Tic in peptide chemistry is its remarkable ability to induce and stabilize β-turn conformations.[1] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a critical feature in the topology of many biologically active peptides.[1] The rigid framework of the Tic residue forces the peptide backbone into a folded conformation that facilitates the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn.[1]
The incorporation of D-Tic typically results in the formation of a type I' or type II' β-turn, depending on the surrounding amino acid sequence and the stereochemistry of the Tic residue. The precise dihedral angles (φ and ψ) of the D-Tic residue are key determinants of the resulting turn type.[1]
D-Tic in Action: Enhancing Biological Activity
The ability of D-Tic to lock a peptide into a bioactive conformation has been successfully exploited in the development of potent and selective ligands for a variety of receptors, most notably the opioid receptors.
Case Study: D-Tic in Opioid Receptor Ligands
The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosyl-D-Tic) is a classic example of the power of conformational constraint.[15][16][17][18] The incorporation of D-Tic into opioid peptides has led to the development of highly potent and selective δ-opioid receptor antagonists.[17][18] For instance, the dipeptide H-Dmt-Tic-OH is a selective δ-opioid receptor antagonist.[17] Furthermore, dimeric analogs of Dmt-Tic have been synthesized, exhibiting extraordinarily high δ-opioid-mediated antagonism.[18]
The rationale behind this success lies in the ability of the D-Tic-induced β-turn to orient the key pharmacophoric elements—the aromatic side chains and the N-terminal amine—in a precise spatial arrangement that is complementary to the receptor's binding pocket. This pre-organization minimizes the conformational search upon binding, leading to a significant increase in affinity and selectivity.
Experimental Workflows: From Synthesis to Structural Elucidation
The successful application of D-Tic in peptidomimetic design relies on robust synthetic and analytical methodologies.
Solid-Phase Peptide Synthesis (SPPS) of D-Tic Containing Peptides
SPPS is the workhorse for the synthesis of peptides and peptidomimetics.[19][20][21][22] The incorporation of D-Tic follows standard Fmoc-based SPPS protocols.
Protocol: Manual Fmoc-SPPS of a D-Tic Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in anhydrous dichloromethane (DCM) for 30-40 minutes.[21]
-
First Amino Acid Coupling: Couple the Fmoc-protected C-terminal amino acid to the resin using a suitable activating agent (e.g., HBTU, DIC) and a base (e.g., DIPEA) in N,N-dimethylformamide (DMF).
-
Capping: After coupling, cap any unreacted sites on the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid, including the Fmoc-D-Tic-OH building block.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conformational Analysis: Unveiling the 3D Structure
Elucidating the precise three-dimensional structure of D-Tic-containing peptidomimetics is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.[1][23]
5.2.1. NMR Spectroscopy
NMR spectroscopy provides detailed information about the solution-state conformation of peptides.[24][25][26]
Key NMR Experiments for Conformational Analysis:
| Experiment | Information Obtained |
| 1D ¹H NMR | Provides initial information on chemical shift dispersion, which can indicate the degree of ordered structure.[27] |
| 2D TOCSY | Identifies amino acid spin systems.[24] |
| 2D NOESY | Detects through-space proton-proton interactions, providing distance restraints for structure calculation.[23][24] |
| 2D ROESY | Similar to NOESY, but more effective for molecules with intermediate correlation times. |
| ¹H-¹⁵N HSQC | For ¹⁵N-labeled peptides, provides a fingerprint of the molecule and is sensitive to conformational changes.[28] |
Protocol: NMR-Based Structure Determination
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking environment like SDS micelles).[29]
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY, etc.).[24]
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues.
-
NOE-Based Distance Restraints: Identify and quantify NOE cross-peaks to generate a set of inter-proton distance restraints.
-
Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.
-
Structure Calculation: Use molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.[23]
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and RMSD.
5.2.2. X-ray Crystallography
While NMR provides information on the solution-state ensemble of conformations, X-ray crystallography yields a high-resolution snapshot of the peptide in the solid state. Obtaining suitable crystals of flexible peptides can be challenging, but the resulting structures provide invaluable atomic-level detail.
The Future of Peptidomimetics: Beyond D-Tic
The principles of conformational constraint exemplified by D-Tic are broadly applicable. A vast array of other constrained amino acids and scaffolding strategies are continuously being developed, including:
-
Other Cyclic Amino Acids: Proline and its analogs are widely used to induce turns.[11]
-
β-Amino Acids: The incorporation of β-amino acids can lead to the formation of novel helical and sheet-like structures with enhanced proteolytic stability.[30]
-
Peptide Stapling: The introduction of covalent cross-links between amino acid side chains can stabilize α-helical conformations.[31][32]
-
Macrocyclization: Cyclizing the peptide backbone can dramatically improve stability and, in some cases, cell permeability.[5][7]
Conclusion
The strategic incorporation of constrained amino acids, particularly D-Tic, represents a powerful and field-proven approach to overcoming the inherent limitations of natural peptides as therapeutic agents. By rationally designing peptidomimetics with pre-organized, bioactive conformations, researchers can achieve significant enhancements in potency, selectivity, and metabolic stability. The detailed experimental workflows and analytical techniques outlined in this guide provide a robust framework for the synthesis and structural characterization of these next-generation therapeutics. As our understanding of structure-activity relationships continues to deepen, the judicious use of conformational constraint will undoubtedly remain a cornerstone of successful peptidomimetic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Opioid Designed Multiple Ligand from Dmt-Tic and Morphinan Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.org [mdpi.org]
- 21. jacsdirectory.com [jacsdirectory.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 25. chem.uzh.ch [chem.uzh.ch]
- 26. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 28. Structural Studies of Expressed tIK, Anti-Inflammatory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Conformational comparisons of a series of tachykinin peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
A Technical Guide to Boc-D-Tic-OH: A Conformationally Constrained D-Amino Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, situated in the privileged space between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, including conformational flexibility, low metabolic stability, and poor membrane permeability, which limit their therapeutic potential.[2][3][4] A powerful and widely adopted strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids.[3][5] These building blocks introduce rigidity into the peptide backbone, pre-organizing it into a specific, bioactive conformation.[6] This pre-organization can lead to several desirable outcomes, including enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[7][8][9]
Among the arsenal of constrained amino acids, (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) has emerged as a particularly valuable tool.[10] As a rigid analog of Phenylalanine and a surrogate for Proline, Tic's bicyclic structure severely restricts the rotational freedom of the peptide backbone.[2][10] This guide provides a comprehensive technical overview of this compound, detailing its properties, its profound impact on peptide structure, and field-proven protocols for its application in solid-phase peptide synthesis (SPPS).
Physicochemical and Structural Properties of this compound
This compound is a derivative of the D-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine.[11] The Boc group provides temporary protection of the α-amino group during peptide synthesis and is readily removed under moderately acidic conditions, a cornerstone of the Boc-SPPS strategy.[12][13][14]
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉NO₄ | [15] |
| Molecular Weight | 277.32 g/mol | [15] |
| CAS Number | 115962-35-1 | [11][15][16] |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 122-123°C | [11] |
| Purity | ≥97% | |
| Storage | 2-8°C, Sealed in dry, dark place | [11] |
The Core Function: Induction of β-Turns
The primary and most significant role of incorporating a Tic residue into a peptide sequence is its remarkable propensity to induce and stabilize β-turn conformations.[2] A β-turn is a critical secondary structure motif where the polypeptide chain reverses its direction over a span of four amino acid residues. This feature is fundamental to the three-dimensional topology and biological function of many peptides and proteins.
The inherent rigidity of the Tic ring system forces the peptide backbone into a folded state that promotes the formation of a stabilizing hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3.[2] This interaction is the defining characteristic of a β-turn. The incorporation of Tic most commonly leads to the formation of a type I or type III β-turn, which can be precisely characterized using techniques like NMR spectroscopy.[2] By locking a segment of the peptide into this specific conformation, Tic effectively reduces the entropic penalty associated with receptor binding, often leading to a significant increase in affinity and potency.[17][6]
Figure 1: Diagram illustrating how the rigid Tic residue induces a β-turn.
Applications in Medicinal Chemistry and Drug Discovery
The ability to rationally engineer peptide conformation makes this compound a cornerstone building block in modern medicinal chemistry.[2][5] Its applications span numerous therapeutic areas, primarily by enhancing the potency and stability of peptide-based drug candidates.
A prominent example is in the development of ligands for opioid receptors.[7] Endogenous opioid peptides, like endomorphins, have high receptor affinity but are limited by poor metabolic stability.[2] Studies have shown that replacing a Proline residue with Tic in endomorphin-2 analogues can significantly increase binding affinity for the μ-opioid receptor.[2] Similarly, the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine followed by Tic) is a well-established motif for creating potent and selective delta-opioid receptor (DOR) antagonists.[7]
Beyond opioid research, Tic has been successfully incorporated into compounds targeting a wide range of enzymes and receptors, demonstrating its broad utility.[10] A landmark success story is the development of the approved drug quinapril, an ACE inhibitor, which was discovered by substituting the proline residue of enalapril with a Tic residue.[10]
Experimental Protocol: Incorporation of this compound via Boc-SPPS
The following section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology. This protocol is designed for a standard laboratory setting and emphasizes critical control points for ensuring a successful synthesis.
Core Principle of Boc-SPPS
Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[12][18] The strategy relies on the acid-labile Boc group for temporary Nα-amino protection and more stable, acid-resistant groups (often benzyl-based) for side-chain protection.[18] Each cycle of amino acid addition consists of two main steps: (1) Deprotection: removal of the Nα-Boc group with an acid like trifluoroacetic acid (TFA), and (2) Coupling: formation of a peptide bond with the next incoming, Nα-protected amino acid.[18][19]
Figure 2: General workflow for one cycle of Boc-SPPS incorporating this compound.
Materials & Reagents
-
Resin: Merrifield or MBHA resin (0.1-0.5 mmol scale).[20]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[12]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).[12]
-
Amino Acid: this compound (3 equivalents relative to resin loading).
-
Coupling/Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.)
-
HOBt (Hydroxybenzotriazole) (3 eq.)
-
Alternative: DCC (N,N'-Dicyclohexylcarbodiimide) (3 eq.) with HOBt (3 eq.).[12]
-
-
Monitoring: Kaiser Test kit.
-
Cleavage: Anhydrous Hydrogen Fluoride (HF) with scavenger cocktail (e.g., p-cresol, thioanisole).[12] CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus and training.
-
Purification: Cold diethyl ether, Reverse-phase HPLC system.[7]
Step-by-Step Protocol for One Coupling Cycle
This protocol assumes the synthesis is proceeding after the deprotection of the previous amino acid, leaving a free amine on the peptide-resin.
-
Resin Preparation & Neutralization:
-
Wash the deprotected peptide-resin with DMF (3 x 10 mL).
-
Add the neutralization solution (10% DIEA in DMF) and agitate for 5 minutes. Repeat this step.[12]
-
Causality: The TFA used for deprotection leaves the terminal amine as a trifluoroacetate salt.[18] This salt is unreactive for the subsequent coupling reaction. Neutralization with a non-nucleophilic base like DIEA is essential to regenerate the free primary/secondary amine required for nucleophilic attack.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess base.[12]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HBTU/HOBt (3 eq.) in a minimal volume of DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: The carboxylic acid of the incoming amino acid is not reactive enough to form a peptide bond on its own. Coupling reagents like HBTU/HOBt convert the carboxyl group into a highly reactive ester, making it susceptible to nucleophilic attack by the resin-bound amine. Pre-activation ensures this reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.
-
-
Coupling of this compound:
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours.
-
Expert Insight: this compound is a sterically hindered amino acid. Standard coupling times of 1-2 hours may be insufficient to drive the reaction to completion. Extending the initial coupling time is a prudent first step to ensure high efficiency.
-
-
Monitoring for Completion (Self-Validation):
-
Remove a small sample of resin beads (a few milligrams), wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test.[12]
-
Interpretation: A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction. A positive test (blue/purple beads) signifies incomplete coupling.
-
Trustworthiness: This in-process control is critical. Proceeding to the next step with an incomplete coupling will result in a deletion sequence, a major impurity that can be difficult to remove during purification.
-
-
Recoupling (If Necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 for an additional 1-2 hours.
-
Re-test with the Kaiser test. Double coupling is often required for sterically demanding residues like Tic.
-
-
Washing:
-
Once a negative Kaiser test is achieved, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The peptide-resin is now ready for the deprotection step of the next cycle.
-
Final Cleavage and Purification
After the final amino acid has been coupled and deprotected, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
-
Preparation: Wash the final peptide-resin with DMF, DCM, and methanol, then dry it completely under a vacuum.[12]
-
HF Cleavage: Transfer the dried resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[12] Note: This step is extremely hazardous and must be performed in a dedicated fume hood with appropriate personal protective equipment.
-
Peptide Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[12][20]
-
Purification:
-
Wash the peptide pellet several times with cold ether to remove scavengers and organic-soluble impurities.[12]
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][7]
-
Collect fractions and confirm the identity and purity of the desired Tic-containing peptide using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.[7]
-
Conclusion and Future Outlook
This compound is more than just a protected amino acid; it is a powerful strategic tool for peptide drug design. Its ability to rigidly constrain the peptide backbone and induce well-defined β-turn structures provides a rational and effective means to enhance the pharmacological properties of peptide therapeutics.[2][17] By pre-organizing a ligand into its bioactive conformation, researchers can significantly improve receptor affinity, selectivity, and in vivo stability.[5][7] The detailed protocols and mechanistic insights provided in this guide serve as a foundation for scientists to confidently incorporate this valuable building block into their synthetic workflows. As the demand for more potent and stable peptide-based drugs continues to grow, the strategic application of conformationally constrained amino acids like Tic will undoubtedly remain a cornerstone of modern medicinal chemistry and drug discovery.[4][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 115962-35-1 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. This compound | 115962-35-1 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Overview of Custom Peptide Synthesis [peptide2.com]
- 20. benchchem.com [benchchem.com]
The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the precise and strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in the protection of amines, particularly within the intricate world of amino acid and peptide chemistry. Its widespread adoption is not a matter of historical precedent but a testament to its unique chemical properties that offer a delicate balance of stability and selective lability. This guide provides an in-depth exploration of the Boc group, from its fundamental chemical principles to its practical application in complex synthetic workflows, grounded in field-proven insights and validated protocols.
The Fundamental Chemistry of the Boc Group: A Tale of Stability and Controlled Release
The utility of any protecting group is defined by its ability to mask the reactivity of a functional group under a specific set of reaction conditions, only to be cleanly and efficiently removed when its protective role is no longer required. The Boc group, a carbamate-based protecting group, excels in this regard by rendering primary and secondary amines unreactive towards a wide array of reagents by diminishing their nucleophilicity and basicity.[1]
The Boc group's stability profile is a key determinant of its versatility. It is notably stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[2][3] This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine. This characteristic establishes an "orthogonal" protection strategy when used in conjunction with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[2][3]
Conversely, the defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[2][4] This acid-lability is the linchpin of its application, enabling its selective removal in the presence of other, more robust protecting groups.[2]
The Mechanism of Action: A Closer Look at Protection and Deprotection
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection: Masking the Amine
The most prevalent method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[1][5]
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate.[1] This intermediate then collapses, forming the N-Boc protected amine and liberating tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[1] A base, such as triethylamine (TEA) or sodium hydroxide, is often employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.[1][6]
Boc Deprotection: The Acid-Catalyzed Unveiling
The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which is followed by the cleavage of the tert-butyl-oxygen bond.[5] This cleavage is facilitated by the formation of a stable tertiary tert-butyl cation.[8] The resulting carbamic acid intermediate is unstable and readily decarboxylates to release the free amine and carbon dioxide.[5][8]
The generation of the tert-butyl cation can sometimes lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, cysteine, or methionine.[9] To prevent these undesired modifications, "scavengers" like dithioethane (DTE) are often added to the cleavage solution to trap the reactive carbocations.[9]
Practical Applications and Methodologies
The theoretical underpinnings of Boc chemistry are best understood through its practical application. The following sections provide detailed protocols and comparisons to guide the researcher in making informed decisions.
Standard Protocol for Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-Boc protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[1]
-
Base (e.g., Triethylamine, Sodium Hydroxide) (1.2 - 2.0 eq)[1]
Procedure:
-
Dissolve the amino acid (1.0 eq) and base (e.g., triethylamine, 1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.[10]
-
With stirring at room temperature, add di-tert-butyl dicarbonate (1.1 eq).[10]
-
Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The mixture should become homogeneous within the first hour.[10]
-
Dilute the reaction mixture with water.[10]
-
Perform an extraction with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[10]
-
Acidify the aqueous layer to a pH of approximately 2-3 with a 5% citric acid solution.[10]
-
Immediately extract the product into an organic solvent such as ethyl acetate (3 times).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.[10]
-
The product can be further purified by recrystallization if necessary.[10]
Standard Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
N-Boc protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for approximately 20 minutes.[5]
-
Drain the DCM.[5]
-
Add a solution of 50% TFA in DCM to the resin and agitate the mixture for 30 minutes at room temperature.[5] Caution: This reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]
-
Drain the TFA solution.[5]
-
Wash the resin thoroughly with DCM (3 times) to remove residual TFA.[5]
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[5]
-
Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[5]
Boc vs. Fmoc: A Comparative Analysis for Strategic Synthesis
In the realm of solid-phase peptide synthesis, the Boc and Fmoc strategies represent the two dominant orthogonal protection schemes.[11] The choice between them is a critical decision that impacts the entire synthetic workflow.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amine Protection | Acid-labile tert-butoxycarbonyl (Boc) | Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM)[9] | Secondary amine base (e.g., 20% piperidine in DMF)[11] |
| Side-Chain Protection | Generally benzyl-based, requiring strong acid (e.g., HF) for final cleavage[11] | Typically tert-butyl based, removed with TFA during final cleavage[11] |
| Orthogonality | Not a true orthogonal scheme as both temporary and permanent groups are acid-labile, albeit with different sensitivities.[9] | A true orthogonal scheme where temporary and permanent groups are removed by different mechanisms (base vs. acid).[11] |
| Advantages | Can be advantageous for synthesizing hydrophobic sequences prone to aggregation due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[11] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, often leading to higher purity crude products.[11] |
| Disadvantages | Requires the use of strong, hazardous acids like HF for final cleavage. | The basic deprotection conditions can sometimes lead to side reactions like aspartimide formation.[9] |
While the Fmoc strategy has become the more prevalent choice for routine peptide synthesis due to its milder conditions, the Boc strategy remains highly relevant, particularly for the synthesis of certain challenging peptide sequences.[11][]
The Boc Group in Drug Development: Enabling Complex Molecular Architectures
The impact of the Boc protecting group extends far beyond the academic laboratory, playing a crucial role in the development and synthesis of pharmaceuticals.[4] Its reliability and well-understood chemistry allow for the efficient and predictable construction of intricate molecular architectures.[1]
In the synthesis of complex drug molecules, precise control over reactive functional groups like amines is essential to prevent unwanted side reactions such as premature condensation or acylation.[4] The Boc group provides a robust shield for amino functionalities, ensuring that they remain inert during subsequent synthetic transformations.[4][13]
Notable applications include:
-
Peptide and Peptidomimetic Drugs: In the synthesis of peptide-based therapeutics, such as insulin analogs, the Boc group ensures the correct sequential assembly of amino acids, thereby improving the yield and purity of the final product.[13][14]
-
Anticancer Agents: During the synthesis of complex natural product derivatives like paclitaxel, Boc protection prevents the amino group from engaging in competitive reactions, which is critical for maintaining the integrity of key intermediates.[13]
-
Antibiotics: In the modification of penicillin side chains, the Boc group effectively isolates the amino functionality, preventing side reactions and enhancing the quality of the final antibiotic.[4][13]
The mild conditions required for Boc group removal make it compatible with a wide range of other functional groups, a critical consideration in the multi-step synthesis of complex drug candidates.[4]
Conclusion: A Timeless Tool for Modern Chemistry
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist. Its unique stability profile—robust in the face of bases and nucleophiles, yet predictably labile under acidic conditions—provides a reliable and versatile strategy for the management of amine functionalities.[2] From the foundational principles of its reaction mechanisms to its application in the synthesis of life-saving therapeutics, a comprehensive understanding of the Boc group empowers researchers and drug development professionals to design and execute more efficient and successful synthetic routes. The continued relevance of this seemingly simple chemical entity is a testament to its elegance and efficacy in the complex art of molecular construction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 13. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 14. genscript.com [genscript.com]
Inducing Potent and Stable Peptide Conformations: A Technical Guide to Utilizing Boc-D-Tic-OH for Beta-Turn Formation
Abstract
In the landscape of modern drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount.[1] Constrained peptides, which are "locked" into their bioactive conformations, often exhibit superior therapeutic properties, including enhanced receptor affinity, increased metabolic stability, and improved selectivity.[2][3] Among the various strategies to induce conformational rigidity, the incorporation of specific amino acid analogs to nucleate secondary structures has proven highly effective. This in-depth technical guide focuses on the use of N-α-(tert-butoxycarbonyl)-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), a powerful inducer of beta-turns. We will explore the theoretical underpinnings of beta-turn formation, provide detailed protocols for the synthesis and incorporation of this compound into peptides, and outline the analytical methodologies required to characterize the resulting structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their peptidomimetic design strategies.
The Significance of Beta-Turns in Peptide and Protein Function
Beta-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain.[4] They are ubiquitous in folded proteins and peptides, with up to 25% of all residues participating in their formation.[4] These structures are crucial for:
-
Globular Protein Architecture: Beta-turns are essential for the compact, globular folding of proteins by connecting anti-parallel beta-sheets and other secondary structural elements.[5]
-
Molecular Recognition: The exposed residues within a beta-turn often form key binding epitopes for receptors, enzymes, and antibodies.[4]
-
Initiation of Protein Folding: It is hypothesized that beta-turns can act as nucleation sites, initiating the folding cascade of a protein.[5]
A beta-turn is typically composed of four amino acid residues (denoted i to i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[5] The conformation of a beta-turn is defined by the phi (φ) and psi (ψ) dihedral angles of the two central residues (i+1 and i+2).[6]
This compound: A Potent Beta-Turn Inducer
This compound is a conformationally constrained analog of the amino acid phenylalanine.[7] Its rigid bicyclic structure severely restricts the rotational freedom of the peptide backbone, predisposing the peptide chain to adopt a beta-turn conformation.[8] The incorporation of Tic into a peptide sequence is a well-established strategy to induce and stabilize beta-turns, often leading to a significant enhancement of biological activity.[8]
The D-stereochemistry of this compound is particularly important. The introduction of a D-amino acid can significantly increase a peptide's resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[9] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[10]
Mechanism of Beta-Turn Induction
The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a beta-turn.[8] The specific type of beta-turn induced (e.g., Type I, Type II', etc.) is dependent on the stereochemistry of the Tic residue and the surrounding amino acid sequence.[8] The dihedral angles of the Tic residue and the subsequent residue in the peptide chain are key determinants of the resulting turn geometry.[8]
Synthesis and Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[11][12] The Boc protecting group is stable under neutral and basic conditions but is easily cleaved by moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[9][13]
Synthesis of this compound
While commercially available, this compound can be synthesized from D-phenylalanine. A common synthetic route involves the Pictet-Spengler reaction, where D-phenylalanine is condensed with formaldehyde in the presence of a strong acid to form D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic).[14][15] The resulting amino acid is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Step-by-Step Protocol for Incorporating this compound into a Peptide Sequence
This protocol outlines a manual Boc-SPPS cycle for the incorporation of a single this compound residue onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Isopropanol (IPA)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.[11] Drain the DCM.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.[16]
-
Agitate for 2-5 minutes, then drain.[9]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[9]
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[16]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the carboxylic acid.[9]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.[9]
-
Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, longer coupling times or double coupling may be necessary.[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resulting peptide-resin, now one residue longer, is ready for the next deprotection and coupling cycle.
Diagram of the Boc-SPPS Cycle:
Caption: The Boc-SPPS cycle for incorporating a single amino acid residue.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17] The choice of cleavage cocktail depends on the specific amino acid composition of the peptide.
Characterization of Peptides Containing this compound
A comprehensive characterization of the synthesized peptide is crucial to confirm its identity, purity, and, most importantly, its conformation.
Primary Structure and Purity Analysis
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming the correct sequence has been synthesized.[18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the purity of the crude peptide and to purify it to the desired level.[19]
Secondary Structure Analysis
The induction of a beta-turn by the incorporated Tic residue can be confirmed using several spectroscopic techniques.
NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[20] Key NMR experiments for identifying beta-turns include:
-
1D ¹H NMR: The chemical shifts of amide protons can provide initial clues about the secondary structure.
-
2D NMR (COSY, TOCSY, NOESY): These experiments allow for the assignment of all proton resonances and the identification of through-bond and through-space correlations.
-
Nuclear Overhauser Effect (NOE): The presence of specific short-range NOEs is characteristic of a beta-turn. For example, a strong dαN(i+2, i+3) NOE is indicative of a Type II beta-turn.[20]
Table 1: Characteristic NMR Restraints for Beta-Turns
| Beta-Turn Type | dNN(i+1, i+2) | dαN(i+2, i+3) | dNN(i+2, i+3) |
| Type I | Present | Weak | Strong |
| Type II | Absent | Strong | Strong |
CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides and proteins in solution.[21] The far-UV CD spectrum (190-250 nm) of a peptide provides a characteristic signature of its secondary structure.[22]
-
α-helices: Exhibit strong negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.[22]
-
β-sheets: Show a negative band around 218 nm and a positive band near 195 nm.[22]
-
β-turns: The CD spectra of beta-turns are more varied, but they often show a negative band between 200-210 nm and a positive band below 200 nm.[23]
-
Random Coil: Typically displays a strong negative band near 198 nm.[22]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.5 mg/mL.[21]
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen for at least 30 minutes.[21]
-
Turn on the lamp and allow it to stabilize.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis: The resulting spectrum can be analyzed using deconvolution algorithms to estimate the percentage of each secondary structure type.[23]
Diagram of the Peptide Characterization Workflow:
Caption: Workflow for the synthesis and characterization of a Tic-containing peptide.
Impact on Biological Activity: A Case Study
The conformational constraint imposed by Tic can have a profound impact on a peptide's biological activity. For instance, in the development of analogs of the endogenous opioid peptide endomorphin-2, the replacement of a proline residue with Tic resulted in a four-fold increase in binding affinity for the μ-opioid receptor.[8] This enhancement is attributed to the Tic-induced beta-turn, which pre-organizes the peptide into a conformation that is more favorable for receptor binding.[8]
Table 2: Comparison of Receptor Binding Affinity
| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | 0.69 |
| EM-2 Analog | H-Tyr-Tic -Phe-Phe-NH₂ | 0.18 |
| Data adapted from a study on endomorphin-2 analogues.[8] |
Conclusion
The incorporation of this compound is a highly effective and versatile strategy for inducing beta-turn conformations in peptides. This conformational constraint can lead to significant improvements in a peptide's therapeutic properties, including enhanced receptor binding affinity, increased selectivity, and greater metabolic stability.[8][24] The synthesis and incorporation of this compound are readily achievable through standard Boc-SPPS protocols, and the resulting peptide's conformation can be rigorously characterized using a combination of NMR and CD spectroscopy. The ability to rationally design peptides with predefined three-dimensional structures using constrained amino acids like Tic is a cornerstone of modern drug discovery, paving the way for the development of more potent and selective peptide-based therapeutics.[8]
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of helix capping and β-turn motifs from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (Tic<sup>P</sup>) - ProQuest [proquest.com]
- 16. chempep.com [chempep.com]
- 17. Overview of Custom Peptide Synthesis [peptide2.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Solid Boc-D-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential physicochemical properties of (R)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) in its solid form. As a constrained amino acid analog of significant interest in medicinal chemistry, a thorough understanding of its solid-state characteristics is critical for ensuring reproducibility in research, enabling robust process development, and designing effective drug formulations. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and the interpretation of results.
Foundational Molecular and Physical Attributes
Before delving into advanced solid-state characterization, it is essential to establish the fundamental properties of this compound. These attributes form the basis for all subsequent analyses.
Chemical Identity
-
Chemical Name: (R)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Common Abbreviation: this compound
-
CAS Number: 78879-20-6
-
Molecular Formula: C₁₅H₁₉NO₄
-
Molecular Weight: 277.32 g/mol
Physical Properties
This compound is typically supplied as a white to off-white crystalline powder. Its solubility is a key parameter for its application in both synthesis and biological assays.
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solubility | Rationale for Use |
| Dichloromethane (DCM) | Soluble | Common solvent for organic synthesis and purification. |
| Methanol | Soluble | Used in purification and as a solvent for analytical techniques like HPLC. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Standard solvent for creating stock solutions for biological screening. |
| Water | Sparingly Soluble | Important for understanding behavior in aqueous biological media and for purification steps. |
| Hexanes | Insoluble | Often used as an anti-solvent for crystallization and precipitation. |
Solid-State Characterization: Structure, Stability, and Behavior
The arrangement of molecules in the solid state dictates the material's bulk properties. A multi-technique approach is necessary for a comprehensive understanding.
Crystalline Structure Analysis via X-Ray Powder Diffraction (XRPD)
Expertise & Rationale: XRPD is the definitive method for analyzing the long-range molecular order within a crystalline solid. For a chiral molecule like this compound, ensuring phase purity is paramount, as different crystalline forms (polymorphs) can possess distinct stabilities, dissolution rates, and mechanical properties. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline lattice.
Experimental Protocol: XRPD Analysis
Caption: Standard workflow for XRPD analysis of a crystalline solid.
Trustworthiness: A consistent XRPD pattern across different batches of this compound validates the reproducibility of the crystallization process and ensures uniformity of the solid form being used in research and development.
Thermal Properties Assessment: DSC and TGA
Expertise & Rationale: Thermal analysis techniques are crucial for determining the material's stability and behavior upon heating.
-
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events. It is used to determine the melting point, a key indicator of purity, and to detect other phase transitions.
-
Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature. For this compound, this is particularly important for identifying the onset of thermal decomposition, which is often initiated by the loss of the thermally sensitive Boc protecting group.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an appropriate TGA pan (e.g., platinum or ceramic) or DSC pan (e.g., aluminum).
-
Instrument Setup:
-
DSC: Place the sealed pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere, typically from 25 °C to a temperature beyond the melt (e.g., 200 °C), at a controlled rate (e.g., 10 °C/min).
-
TGA: Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature high enough to ensure complete decomposition (e.g., 400 °C).
-
-
Data Interpretation:
-
DSC Thermogram: The sharp endothermic peak corresponds to the melting event. The onset temperature is typically reported as the melting point.
-
TGA Thermogram: A step-wise loss in mass indicates decomposition. The temperature at which significant mass loss begins is the onset of decomposition.
-
Table 2: Representative Thermal Data for this compound
| Parameter | Technique | Typical Value | Significance |
| Melting Point (Onset) | DSC | 148 - 152 °C | Indicator of purity and solid form identity. |
| Decomposition (Onset) | TGA | > 165 °C | Defines the upper limit for thermal stability during processing and storage. |
Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)
Expertise & Rationale: Hygroscopicity is the tendency of a solid to adsorb moisture from the atmosphere. This property is critical as water uptake can induce physical changes (e.g., deliquescence, polymorphic transformation) or chemical degradation, impacting stability and shelf-life. DVS provides a precise, quantitative measure of this behavior by monitoring mass change as a function of relative humidity (RH).
Experimental Protocol: DVS Analysis
Caption: A typical sorption-desorption cycle for DVS analysis.
Trustworthiness & Interpretation: this compound is generally found to be non-hygroscopic. A typical DVS experiment would show a mass gain of less than 0.2% when subjected to a humidity range of 0% to 90% RH at 25 °C. The lack of significant hysteresis (divergence between the sorption and desorption curves) further confirms the material's physical stability in the presence of moisture. This is a self-validating result indicating low risk for humidity-related stability issues.
Spectroscopic Identity Confirmation
Spectroscopic analysis provides orthogonal confirmation of the molecular structure established by the foundational data.
Table 3: Key Spectroscopic Data for Structural Verification
| Technique | Region | Assignment | Significance |
| FTIR | ~1715 cm⁻¹ | C=O stretch (Carboxylic Acid) | Confirms the presence of the free acid moiety. |
| ~1690 cm⁻¹ | C=O stretch (Boc Carbamate) | Confirms the integrity of the N-protecting group. | |
| 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) | Characteristic of the hydrogen-bonded acid dimer in the solid state. | |
| ¹H NMR (400 MHz, CDCl₃) | ~7.2 ppm | Aromatic Protons | Confirms the tetrahydroisoquinoline core structure. |
| ~4.9 ppm | α-Proton (CH) | Chiral center proton, its multiplicity provides structural information. | |
| ~1.45 ppm | tert-Butyl Protons (9H, singlet) | Unambiguous signal confirming the Boc group. |
Conclusion
The physicochemical properties of solid this compound define it as a stable, crystalline material with a well-defined thermal profile and low hygroscopicity. The analytical methods outlined in this guide—XRPD, DSC, TGA, and DVS—form a robust framework for its characterization. For scientists in drug development, this data is foundational for controlling material quality, ensuring batch-to-batch consistency, and making informed decisions during formulation and process scale-up. Adherence to these analytical principles ensures the trustworthiness and reliability of research and development outcomes.
Authored by a Senior Application Scientist
An In-Depth Technical Guide to (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-Boc protected (Boc-D-Tic-OH)
This guide provides a comprehensive technical overview of (R)-N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (this compound), a crucial chiral building block in modern drug discovery and peptide chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and key applications, offering insights grounded in established scientific principles and industry best practices.
Core Molecular Profile and Physicochemical Properties
This compound is a conformationally constrained, non-proteinogenic amino acid derivative. Its rigid bicyclic structure makes it an invaluable tool for designing peptidomimetics and other bioactive molecules with enhanced potency, selectivity, and metabolic stability.
Molecular Formula and Weight
The fundamental identity of any chemical compound begins with its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
-
Chemical Formula: C₁₅H₁₉NO₄
-
Molecular Weight (MW): 277.32 g/mol
The tert-butoxycarbonyl (Boc) protecting group is clearly identifiable in the formula (C₅H₉O₂) and contributes significantly to the overall molecular weight.
Chemical Structure
The three-dimensional arrangement of atoms dictates the molecule's biological activity and chemical reactivity.
Methodological & Application
Application Notes & Protocols: Strategic Coupling of Boc-D-Tic-OH in Solid-Phase Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acids into peptide scaffolds is a pivotal strategy in modern medicinal chemistry, often imparting enhanced proteolytic stability, receptor affinity, and favorable pharmacokinetic profiles. Among these, Boc-D-Tic-OH ( (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, N-terminally protected with a tert-butyloxycarbonyl group) presents a unique synthetic challenge due to its significant steric hindrance. This guide provides a comprehensive overview of the strategic selection of coupling reagents and optimized protocols for the successful incorporation of this compound in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
The Challenge: Steric Hindrance of this compound
The primary obstacle in coupling this compound lies in the steric bulk imposed by both the Boc protecting group and the rigid, bicyclic side chain of the tetrahydroisoquinoline core. This steric congestion significantly slows the kinetics of peptide bond formation, often leading to incomplete coupling reactions and the undesired formation of deletion sequences.[1] Standard coupling conditions that are effective for simpler amino acids may prove insufficient for driving the acylation of the N-terminal amine on the resin-bound peptide to completion.[1] Consequently, a judicious choice of a highly potent activating agent is paramount for achieving high coupling efficiency and ensuring the integrity of the target peptide.
Comparative Analysis of Coupling Reagents
The success of incorporating this compound hinges on the generation of a highly reactive activated species that can overcome the steric barrier. The following classes of reagents are considered, with a focus on their efficacy in "difficult" couplings.
Carbodiimides: The Baseline
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical activating agents in peptide synthesis.[2][3] They function by reacting with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and rearrangement into an unreactive N-acylurea.[4] To mitigate these side reactions and enhance coupling efficiency, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]
-
DIC/HOBt: This combination is a workhorse in SPPS. HOBt traps the O-acylisourea to form a less reactive but more stable OBt-ester, which then acylates the amine.[4] While cost-effective, its potency can be insufficient for severely hindered residues like this compound.[1]
-
DIC/HOAt: HOAt is more acidic than HOBt, making the resulting OAt-ester a better leaving group and thus a more reactive acylating agent.[5][6] This often leads to faster and more complete couplings with reduced racemization compared to HOBt-based methods.[4][7]
Aminium/Uronium and Phosphonium Salts: The High-Efficiency Choices
For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are the preferred choice.[1][8] These reagents generate highly reactive activated esters in situ, significantly accelerating the rate of acylation.[7][9]
-
HBTU/HCTU: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its more reactive counterpart HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are based on HOBt and 6-Cl-HOBt, respectively.[7][10] They are highly efficient but can lead to a side reaction where the N-terminal amine of the peptide is guanidinylated, especially if the reagent is used in excess, terminating the chain elongation.[2][7]
-
HATU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium salt based on HOAt.[5][7] It consistently demonstrates superior performance for coupling hindered amino acids, affording higher yields and faster reaction times with a reduced risk of racemization compared to HBTU.[7][10] The formation of the highly reactive OAt-ester is key to its efficacy.[10]
-
PyBOP/PyAOP: PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are phosphonium-based reagents.[6][8] A significant advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminus.[8] PyAOP, being the HOAt-based analogue, is particularly effective for challenging couplings, including those involving N-methylated amino acids.[2]
The general workflow for coupling in Boc-SPPS is illustrated below.
Caption: General Boc-SPPS workflow for a single coupling cycle.
Data Summary: Reagent Performance Comparison
| Coupling Reagent | Activating Additive | Relative Reactivity | Risk of Racemization | Guanidinylation Risk | Key Considerations |
| DIC | HOBt | Moderate | Moderate | No | Cost-effective, but may require double coupling for this compound.[2][4] |
| DIC | HOAt | High | Low | No | More efficient than DIC/HOBt; a good starting point for optimization.[4][7] |
| HBTU | (Internal HOBt) | High | Low-Moderate | Yes | Widely used and effective, but HATU is generally superior for difficult couplings.[7][10] |
| HCTU | (Internal 6-Cl-HOBt) | Very High | Low | Yes | More reactive and cost-effective than HBTU.[1][9] |
| HATU | (Internal HOAt) | Very High | Low | Yes | Often the reagent of choice for hindered amino acids due to high efficiency.[2][7][10] |
| PyBOP | (Internal HOBt) | High | Low-Moderate | No | High efficiency and avoids guanidinylation side reactions.[8] |
| PyAOP | (Internal HOAt) | Very High | Low | No | Excellent for extremely challenging couplings; no guanidinylation risk.[2][6] |
Experimental Protocols
The following protocols are designed for manual Boc-SPPS on a 0.1 to 0.5 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.
Standard Boc-SPPS Deprotection and Neutralization
This procedure is performed before each coupling step.
-
Resin Washing: Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL).
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and N,N-Dimethylformamide (DMF) (5x) to remove residual acid and salts.[13]
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 10 mL) for 2 minutes each time to neutralize the trifluoroacetate salt.[13]
-
Final Wash: Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary protocol for coupling this compound.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF (approx. 5 mL per gram of resin).
-
Pre-activation: Add DIPEA (6.0 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[13]
-
Coupling Reaction: Add the pre-activated solution to the deprotected and neutralized peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.[12]
-
Monitoring: After the designated time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), repeat steps 1-6 with a fresh solution of activated this compound.[1][8]
The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Protocol 2: Phosphonium-Based Coupling using PyAOP
This protocol is an excellent alternative to HATU, particularly if guanidinylation is a concern.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and PyAOP (2.9 eq.) in anhydrous DMF.
-
Pre-activation: Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling and Monitoring: Follow steps 3-7 as described in Protocol 1 (HATU coupling). Reaction times are expected to be similar.
Protocol 3: Carbodiimide-Based Coupling using DIC/HOAt
This protocol can be attempted as a more economical option, but double coupling is highly probable.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HOAt (3.0 eq.) in anhydrous DMF.
-
Coupling Reaction: Add the amino acid/HOAt solution to the deprotected and neutralized peptide-resin. Then, add DIC (3.0 eq.) to the reaction vessel.
-
Agitation and Monitoring: Agitate the mixture for 4-6 hours, or potentially overnight.[1] Monitor the reaction using the Kaiser test.
-
Washing and Double Coupling: Follow steps 6-7 as described in Protocol 1.
Troubleshooting and Optimization
-
Incomplete Coupling: The primary issue will be incomplete reactions. If a double coupling with HATU or PyAOP fails, consider increasing the reaction temperature to 40-50°C, though this should be done with caution as it may increase the risk of racemization.[7][8]
-
Solvent Choice: For particularly difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be used instead of DMF due to its superior solvating properties.[1][14] A mixture of solvents such as DCM/DMF/NMP may also be beneficial.[1]
-
Capping: If unreacted amines persist after double coupling, it is crucial to cap them to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride/pyridine/DCM.[12]
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence via Boc-SPPS is a challenging but achievable task. Success is predicated on the use of high-potency coupling reagents. Aminium salts, particularly HATU, and phosphonium salts like PyAOP, are strongly recommended as they generate highly reactive activated esters capable of overcoming the significant steric barrier. While carbodiimide-based methods are more economical, they often require longer reaction times and a higher likelihood of double coupling. Careful monitoring of reaction completion with the Kaiser test and a willingness to perform a second coupling are essential for obtaining a high-purity final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Efficient Amide Bond Formation for Sterically Hindered Residues Using DIC/HOBt Coupling of Boc-D-Tic-OH
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Abstract
The incorporation of sterically hindered, non-canonical amino acids such as Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) is a critical strategy in modern drug design to enhance peptide stability, conformational rigidity, and receptor affinity. However, the bulky nature of these residues presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and racemization. This document provides a detailed guide to the use of N,N'-Diisopropylcarbodiimide (DIC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt) for the efficient and stereochemically pure coupling of this compound. We will delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and offer comprehensive troubleshooting advice to overcome common synthetic hurdles.
Introduction: The Challenge of Sterically Hindered Couplings
Peptide synthesis is a foundational technology in drug discovery, enabling the construction of complex bioactive molecules.[1] The formation of the amide bond is the central reaction in this process.[2] While standard amino acid couplings are often routine, the introduction of residues with significant steric bulk around the α-carbon, such as the conformationally constrained this compound, poses a considerable synthetic obstacle.[3]
The primary challenges associated with coupling sterically hindered amino acids include:
-
Reduced Reaction Kinetics: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[3]
-
Incomplete Reactions: Standard coupling conditions may lack the potency to drive the reaction to completion, leading to deletion sequences in the final peptide.[4]
-
Increased Risk of Racemization: To overcome steric barriers, harsher reaction conditions or prolonged reaction times are often employed, which can increase the risk of epimerization at the chiral center of the activated amino acid.[2][5] The mechanism of racemization typically involves the abstraction of the α-hydrogen, and urethane-protected amino acids (like Boc) are generally good at retaining their optical purity.[2]
The DIC/HOBt coupling system is a robust and cost-effective method that successfully addresses these challenges by creating a highly reactive intermediate while simultaneously suppressing racemization.[2][6]
The Synergistic Mechanism of DIC and HOBt
The success of the DIC/HOBt method lies in a two-stage activation process that enhances coupling efficiency while preserving stereochemical integrity.[7][8]
-
Initial Activation by DIC: DIC, a carbodiimide, is a powerful dehydrating agent.[1][9] It reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine component of the growing peptide chain. However, this intermediate is also unstable and prone to rearrangement into an unreactive N-acylurea byproduct, and can also lead to racemization.[2][6]
-
The Critical Role of HOBt: This is where HOBt plays its crucial role.[5][7] As a nucleophilic additive, HOBt rapidly intercepts the O-acylisourea intermediate in situ. This reaction forms a benzotriazolyl active ester (OBt ester).[6][8] This OBt ester is more stable than the O-acylisourea but significantly more reactive towards the amine nucleophile.[10] The key benefits of this pathway are:
-
Racemization Suppression: The formation of the OBt ester proceeds with minimal risk of racemization, ensuring the stereochemical integrity of the amino acid.[6][7]
-
Increased Efficiency: The OBt ester is a highly efficient acylating agent, promoting the rapid and clean formation of the desired peptide bond and improving yields.[7][10]
-
Minimization of Side Reactions: By rapidly converting the O-acylisourea, HOBt prevents its rearrangement to the N-acylurea byproduct.[2]
-
The byproduct of the DIC reaction is N,N'-diisopropylurea (DIU), which is soluble in common organic solvents like DMF and DCM, making it easy to remove during washing steps, a distinct advantage in solid-phase peptide synthesis (SPPS).[2][11]
Diagram 1: Mechanism of DIC/HOBt Mediated Coupling.
Reagent and Materials Specification
Accurate quantification and high-quality reagents are paramount for successful coupling.
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier Notes |
| This compound | C₁₅H₁₉NO₄ | 277.32 | ≥97% | Store at 2-8°C. Ensure it is the free acid, not a salt.[12] |
| DIC | C₇H₁₄N₂ | 126.20 | ≥99% | Flammable liquid, toxic if inhaled. Handle in a fume hood.[13][14][15] |
| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | ≥98% | Anhydrous form is explosive. Use hydrated form.[16][17][18] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Peptide Synthesis Grade | Use anhydrous grade to prevent hydrolysis of activated species. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Peptide Synthesis Grade | Used for resin swelling and washing. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Peptide Synthesis Grade | Base for neutralization steps. |
| Piperidine | C₅H₁₁N | 85.15 | Peptide Synthesis Grade | For Fmoc-deprotection (if applicable). |
| Solid Support (Resin) | e.g., Rink Amide | N/A | As specified | Substitution level (e.g., 0.5 mmol/g) is critical for calculations. |
Detailed Experimental Protocol: SPPS Coupling of this compound
This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) workflow on a resin with a free N-terminal amine. Calculations are based on a 1 g scale of resin with a substitution of 0.5 mmol/g.
Diagram 2: Experimental Workflow for SPPS Coupling.
Step 1: Resin Preparation
-
Place 1.0 g of the peptide-resin (0.5 mmol) in a suitable reaction vessel.
-
Add 10 mL of DMF to swell the resin. Agitate gently for 30 minutes.
-
Drain the DMF.
-
If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Then wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Step 2: Preparation of Coupling Solution (Pre-activation is not recommended for this method)
-
In a separate vial, dissolve this compound (416 mg, 1.5 mmol, 3.0 eq.) and HOBt hydrate (229 mg, 1.5 mmol, 3.0 eq.) in a minimal volume of anhydrous DMF (approx. 5 mL). Ensure complete dissolution.
Step 3: Coupling Reaction
-
Add the this compound/HOBt solution from Step 2 to the swollen, deprotected resin.
-
Add DIC (234 µL, 1.5 mmol, 3.0 eq.) to the reaction vessel.
-
Seal the vessel and agitate at room temperature. Due to the steric hindrance of this compound, an extended coupling time is recommended.[3]
-
Allow the reaction to proceed for 4-12 hours.
Step 4: Monitoring and Completion
-
After the initial reaction time (e.g., 4 hours), take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.[19]
-
Negative Test (Beads remain colorless/yellow): The coupling is complete. Proceed to Step 5.
-
Positive Test (Beads turn dark blue/purple): The coupling is incomplete. Drain the reaction mixture, wash the resin with DMF (3x), and repeat the coupling procedure (Steps 2 & 3) with fresh reagents ("double coupling").[20]
Step 5: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and the soluble DIU byproduct. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x).
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: The primary challenge.[3] | Increase Reaction Time: Allow the coupling to proceed for up to 24 hours.[3] Double Couple: Routinely perform a second coupling for hindered residues.[20] Increase Temperature: Gently warm the reaction to 30-40°C to increase kinetics, but monitor for racemization.[21] |
| Peptide Aggregation: On-resin aggregation can block reactive sites.[3][22] | Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture, which are better at disrupting secondary structures.[21][22] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure to drive the reaction to completion. | Implement Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. This converts deletion impurities into more easily separable capped sequences.[4] |
| Racemization Detected in Final Peptide | Over-activation / High Temperature: Prolonged exposure to activating conditions or excessive heat. | Avoid Pre-activation: For DIC/HOBt, add reagents sequentially to the resin as described in the protocol. Pre-mixing can lead to side reactions. Maintain Room Temperature: Avoid using heat unless necessary and other options have been exhausted. The use of HOBt is specifically to suppress this side reaction.[6][7][23] |
| Formation of N-Acylurea Byproduct | Absence or Insufficient HOBt: The O-acylisourea intermediate rearranges before it can be intercepted by HOBt.[2] | Ensure Stoichiometry: Use at least 1 equivalent of HOBt relative to the amino acid and DIC. Using a slight excess (e.g., 1.1 eq) is a common practice.[19] |
Safety and Handling
Safe laboratory practice is non-negotiable. Always consult the full Safety Data Sheet (SDS) for each reagent before use.
-
N,N'-Diisopropylcarbodiimide (DIC):
-
Hazards: Flammable liquid and vapor.[14] Fatal if inhaled.[15][24] Causes serious eye damage and skin irritation.[14] May cause allergic skin or respiratory reactions.[24]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[13][14][25] Keep away from heat, sparks, and open flames.[14]
-
-
1-Hydroxybenzotriazole (HOBt):
-
Hazards: The anhydrous form is a friction-sensitive explosive.[16][26] The hydrated form is more stable but should still be handled with care.[27] Causes serious eye irritation.[27]
-
Handling: Use the hydrated form. Do not grind or subject to shock.[18] Store in a cool, well-ventilated area away from heat sources.[16] Wear standard PPE to prevent eye and skin contact.[17][27]
-
Conclusion
The DIC/HOBt coupling system represents a powerful, reliable, and economical choice for the incorporation of sterically demanding amino acids like this compound. By understanding the underlying mechanism, adhering to a carefully optimized protocol, and being prepared to troubleshoot common issues such as incomplete coupling, researchers can successfully synthesize complex peptides with high yield and purity. The key to success is the synergistic action of DIC as the primary activator and HOBt as a crucial additive to enhance efficiency and preserve the invaluable stereochemical integrity of the final product.
References
- 1. file.globalso.com [file.globalso.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. fiveable.me [fiveable.me]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. scbt.com [scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. nbinno.com [nbinno.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. peptide.com [peptide.com]
- 20. biotage.com [biotage.com]
- 21. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. carlroth.com [carlroth.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Boc-D-Tic-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is integral to modern organic synthesis, particularly in the construction of complex peptides and pharmaceuticals.[1][2] Its removal, or deprotection, is a critical step that must be executed with precision to ensure the integrity of the target molecule. This document provides an in-depth guide to the deprotection of Boc-D-Tic-OH ((R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) using trifluoroacetic acid (TFA). We will explore the underlying chemical principles, provide detailed experimental protocols, discuss the crucial role of scavengers, and outline methods for reaction monitoring and product validation.
Introduction: The Significance of this compound and its Deprotection
This compound is a conformationally constrained amino acid analog of phenylalanine, widely used in medicinal chemistry to design peptides and peptidomimetics with enhanced biological activity and stability.[3][4] The Boc protecting group masks the secondary amine, preventing unwanted side reactions during peptide synthesis.[5][6] The selective and efficient removal of the Boc group is paramount to unmask the amine for subsequent coupling reactions or to yield the final deprotected molecule. Trifluoroacetic acid is the reagent of choice for this transformation due to its strong acidity and high volatility, which facilitates its removal during workup.[1]
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction that proceeds through a well-defined mechanism.[1][7]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the highly acidic TFA.[1][7] This initial step makes the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][7] This is often observed as effervescence during the reaction.[6]
-
Formation of the Amine Salt: The newly liberated secondary amine of the D-Tic-OH is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[1][7]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO2 gas can cause a pressure buildup.[5][7]
The Critical Role of Scavengers
The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to unwanted side reactions.[8][9] Specifically, it can alkylate electron-rich residues, a significant concern in peptide synthesis where amino acids like tryptophan and methionine are present.[8][10] To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[2][8]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation to isobutane.[2]
-
Water: Can act as a proton source and quench the carbocation.[2]
-
Thioanisole: Particularly useful for protecting tryptophan and methionine residues.[2]
A common scavenger cocktail used in solid-phase peptide synthesis (SPPS) is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[1][8]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be necessary depending on the specific substrate and scale of the reaction.
This protocol is suitable for the deprotection of this compound in a solution of TFA and a chlorinated solvent like dichloromethane (DCM).[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[1][2]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.[1]
-
TFA Addition: Slowly add TFA to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA and DCM (v/v).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[1][11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1][12]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12][13] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[13] The product at this stage is the D-Tic-OH as a TFA salt.
-
Workup (for Free Amine): If the free amine is desired, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Follow with a brine wash.[12][13]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected D-Tic-OH.[12]
Caption: Experimental workflow for the solution-phase Boc deprotection of D-Tic-OH.
Data Presentation: Key Reaction Parameters
| Parameter | Typical Range | Notes |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is most common for standard substrates.[1] Neat TFA can be used for more sterically hindered or resistant Boc groups.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to manage any exotherm and then allowed to warm to ambient temperature.[1] |
| Reaction Time | 30 minutes - 4 hours | Substrate dependent. Should be monitored by TLC or LC-MS to determine completion.[1] Many reactions are complete within an hour.[1] |
| Scavengers | 2.5% - 5% (v/v) | Essential when working with sensitive amino acids (e.g., Trp, Met) to prevent side reactions.[2] |
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through rigorous in-process monitoring and clear endpoints.
-
Reaction Monitoring: The use of analytical techniques like TLC and LC-MS is a cornerstone of this protocol. TLC provides a rapid, qualitative assessment of the reaction's progress by showing the disappearance of the less polar starting material and the appearance of the more polar product. LC-MS offers quantitative data on the consumption of the starting material and the formation of the product, while also confirming the mass of the desired deprotected compound.[14]
-
Confirmation of Deprotection: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method to confirm the complete removal of the Boc group. This is achieved by observing the disappearance of the characteristic singlet peak of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[14] Mass spectrometry will show a mass difference of -100.12 amu corresponding to the loss of the Boc group.[14]
Safety Precautions with Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid and must be handled with extreme care.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), safety goggles, a face shield, and a lab coat.[17][18]
-
Engineering Controls: All manipulations involving TFA should be conducted in a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[15][17]
-
Handling: Add acid to the solvent slowly to control any exothermic reaction.[17] Avoid contact with skin, eyes, and clothing.[17]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[18]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[15][18] For eye contact, flush with an eyewash for at least 15 minutes and seek immediate medical attention.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA concentration or reaction time.[8] | Increase the concentration of TFA or prolong the reaction time. Gentle warming may be considered, but this could also increase side product formation.[8] |
| Steric hindrance around the Boc-protected amine.[8] | Use neat TFA or a higher concentration of TFA in DCM. Increase the reaction time. | |
| Side Product Formation | Alkylation by the tert-butyl cation.[8][9] | Add an appropriate scavenger (e.g., TIS, thioanisole) to the reaction mixture.[8] |
| Difficulty in Isolating the Free Amine | The product is highly water-soluble as the TFA salt. | Avoid the aqueous workup if the TFA salt is acceptable for the next step. Alternatively, after neutralization, extract multiple times with an appropriate organic solvent. Ion-exchange chromatography can also be used.[19] |
Conclusion
The deprotection of this compound using trifluoroacetic acid is a fundamental and robust transformation in synthetic chemistry.[2] By understanding the reaction mechanism, judiciously selecting reaction conditions, employing scavengers when necessary, and adhering to strict safety protocols, researchers can achieve high yields of the desired deprotected product. The analytical validation steps outlined are critical for ensuring the purity and identity of the final compound, which is essential for its application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 115962-35-1 [chemicalbook.com]
- 4. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. amherst.edu [amherst.edu]
- 16. fishersci.com [fishersci.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. nj.gov [nj.gov]
- 19. peptide.com [peptide.com]
Application Note & Protocol: Covalent Immobilization of Boc-D-Tic-OH onto Merrifield Resin
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the initial anchoring of the C-terminal amino acid to a solid support is a critical determinant of the overall success of the synthesis.[1][2][3] Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a foundational solid support for Boc-based peptide synthesis.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and widely-utilized cesium salt method for the esterification of Boc-D-Tic-OH onto Merrifield resin.
The choice of (D)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), a conformationally constrained analog of phenylalanine, is often strategic in peptidomimetic design to enhance biological activity and metabolic stability.[7] The protocols detailed herein are designed to ensure high-efficiency loading of this sterically hindered amino acid, a crucial first step for the subsequent assembly of complex peptides.
Chemical Structures and Reaction Mechanism
A clear understanding of the reacting species is fundamental to the successful execution of this protocol.
-
This compound: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA), while the carboxylic acid will form a benzyl ester linkage with the resin.[8]
-
Merrifield Resin: This is a polystyrene matrix cross-linked with divinylbenzene, functionalized with chloromethyl groups that serve as the electrophilic sites for nucleophilic substitution by the carboxylate of the amino acid.[4][5][9]
The primary reaction is a nucleophilic substitution (SN2) where the cesium carboxylate of this compound displaces the chloride on the Merrifield resin, forming a stable benzyl ester bond. The cesium salt method is favored due to the high solubility of the cesium carboxylate in organic solvents like DMF and the enhanced nucleophilicity of the carboxylate anion, which collectively drive the reaction towards completion.[10]
Experimental Workflow Overview
The overall process, from preparation of the cesium salt to the final loaded resin, is depicted in the workflow diagram below.
Caption: Workflow for attaching this compound to Merrifield resin.
Detailed Experimental Protocol
This protocol is optimized for the attachment of this compound to Merrifield resin with a typical substitution level of 0.4 - 0.8 mmol/g.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | Peptide Synthesis | Sigma-Aldrich |
| Merrifield Resin (1% DVB, 200-400 mesh) | Peptide Synthesis | Aapptec |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Deionized Water | >18 MΩ·cm | In-house |
Step 1: Preparation of this compound Cesium Salt
The quantitative conversion of the carboxylic acid to its cesium salt is paramount for successful esterification.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (5 mL) and add deionized water (0.5 mL).[4][6]
-
Neutralization: While stirring, slowly add a 20% aqueous solution of cesium carbonate dropwise until the pH of the solution reaches 7.0, as measured by a calibrated pH meter.[4][11]
-
Solvent Removal: Remove the solvent by rotary evaporation. For complete dryness, lyophilize the resulting white solid overnight.
-
Anhydrous Salt Preparation: To ensure the cesium salt is completely dry, add anhydrous DMF (2.5 mL) to the solid, and remove it by rotary evaporation at 45°C. Repeat this step once more.[4][6] The resulting dry, white powder is the this compound cesium salt.
Step 2: Esterification to Merrifield Resin
This step involves the covalent attachment of the amino acid to the resin.
-
Resin Swelling: Place the Merrifield resin (1.0 g, assuming a substitution of 0.5 mmol/g) in a reaction vessel. Add anhydrous DMF (6-8 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[4]
-
Reaction Setup: Add the completely dry this compound cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[4]
-
Incubation: Secure the reaction vessel on an orbital shaker within a heating mantle. Heat the mixture to 50°C and shake for 24 hours to ensure the reaction proceeds to completion.[4][6]
Step 3: Resin Washing and Drying
A thorough washing procedure is critical to remove unreacted reagents and byproducts.
-
Filtration: After the 24-hour incubation, filter the resin using a sintered glass funnel.
-
Washing Sequence: Wash the resin thoroughly according to the following sequence, using approximately 10 mL of solvent per gram of resin for each wash:
-
Drying: Dry the resin in a vacuum oven at 40°C until a constant weight is achieved.
Reaction Visualization
Caption: Esterification of this compound onto Merrifield resin.
Determination of Resin Substitution (Loading)
Accurate determination of the final loading is crucial for subsequent peptide synthesis steps. While gravimetric analysis (measuring the weight gain of the resin) can provide an approximation, a more accurate method involves cleaving the this compound from a small, known amount of resin and quantifying the amino acid by UV-Vis spectrophotometry or HPLC.
Troubleshooting and Key Considerations
-
Low Loading Efficiency:
-
Cause: Incomplete drying of the cesium salt. Water will hydrolyze the chloromethyl groups on the resin.
-
Solution: Ensure meticulous azeotropic drying with anhydrous DMF.[4]
-
Cause: Steric hindrance from the Tic residue.
-
Solution: Consider extending the reaction time to 48 hours or including a catalytic amount of potassium iodide (0.1 eq.).[12]
-
-
Quaternization of the Amine: The original triethylammonium salt method was prone to forming quaternary salts on the resin. The cesium salt method largely avoids this side reaction.[13]
-
Resin Stability: Merrifield resin's benzyl ester linkage is somewhat acid-labile and can lead to loss of peptide chains during prolonged syntheses involving repeated Boc deprotection steps.[13] For very long peptides, a more acid-stable linker like the PAM linker is recommended.[11]
Summary of Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| This compound to Resin Ratio | 1.0 equivalent relative to resin substitution | Ensures efficient use of the amino acid while driving the reaction. |
| Solvent | Anhydrous DMF | Swells the resin and solubilizes the cesium salt. |
| Reaction Temperature | 50°C | Provides sufficient energy to overcome the activation barrier without degradation. |
| Reaction Time | 24 hours | Allows the reaction to proceed to completion, especially with hindered amino acids. |
| pH for Cesium Salt Formation | 7.0 | Ensures complete deprotonation of the carboxylic acid without side reactions. |
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 4. peptide.com [peptide.com]
- 5. Merrifield resin - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Efficient Cleavage of Peptides Containing Boc-D-Tic-OH from Solid-Phase Resins
Abstract
The successful synthesis of peptides incorporating sterically demanding residues such as Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) is critically dependent on an optimized final cleavage step. The significant steric bulk imposed by the Tic residue can impede acid-mediated cleavage from the solid support and removal of side-chain protecting groups. This comprehensive guide provides a detailed analysis of the challenges associated with this process and offers robust, field-proven protocols for achieving high-yield, high-purity cleavage of this compound containing peptides from common solid-phase synthesis resins. We will delve into the mechanistic underpinnings of acid cleavage, the strategic selection of scavenger cocktails to mitigate side reactions, and provide step-by-step methodologies for both Merrifield and Wang resins.
Introduction: The Challenge of Steric Hindrance in Peptide Cleavage
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides. The Boc/Bzl strategy, a cornerstone of SPPS, relies on the differential acid lability of the temporary Nα-Boc protecting group and the more robust side-chain protecting groups and resin linkage. The final "global" deprotection and cleavage from the resin is typically accomplished with strong acids like anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA).[1][2]
The incorporation of conformationally constrained and sterically bulky amino acids, such as D-Tic, is a valuable strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and selectivity. However, the very properties that make these residues desirable also present significant challenges during synthesis, particularly in the final cleavage step. The bulky nature of the Tic residue can sterically hinder the access of acid reagents to the scissile bond linking the peptide to the resin, potentially leading to incomplete cleavage and reduced yields.[3] Therefore, standard cleavage protocols may require optimization to ensure efficient release of the desired peptide.
This application note will provide a thorough understanding of the factors influencing the cleavage of peptides containing this compound and equip researchers with the necessary protocols to overcome these challenges.
The Mechanism of Acid-Catalyzed Cleavage and the Role of Scavengers
The cleavage of peptides from acid-labile resins is an acid-catalyzed process that proceeds via protonation of the ester or amide linkage to the resin, followed by nucleophilic attack and release of the peptide.[4] During this process, protective groups on amino acid side chains are also removed, generating highly reactive carbocations.[5] These electrophilic species can lead to a variety of unwanted side reactions, including alkylation of sensitive residues like tryptophan and tyrosine.[5][6]
To prevent these deleterious modifications, scavengers are included in the cleavage cocktail. These are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains, effectively "trapping" them before they can cause damage.[5][6] The choice of scavenger is critical and depends on the amino acid composition of the peptide.
dot```dot graph Cleavage_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Peptide_Resin [label="Peptide-Resin Linkage", fillcolor="#F1F3F4"]; Protonated_Linkage [label="Protonated Linkage", fillcolor="#F1F3F4"]; Cleaved_Peptide [label="Cleaved Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactive_Carbocation [label="Reactive Carbocation\n(from protecting groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS, Water)", fillcolor="#FBBC05"]; Trapped_Carbocation [label="Trapped Carbocation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Product [label="Side Product\n(Alkylated Peptide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Peptide_Resin -> Protonated_Linkage [label="Strong Acid (TFA)"]; Protonated_Linkage -> Cleaved_Peptide [label="Cleavage"]; Protonated_Linkage -> Reactive_Carbocation [label="Generates"]; Reactive_Carbocation -> Scavenger [label="Trapped by"]; Scavenger -> Trapped_Carbocation; Reactive_Carbocation -> Side_Product [label="Reacts with\nSensitive Residues", color="#EA4335"]; }
Figure 2: A generalized workflow for the cleavage of peptides from solid-phase resins.
Troubleshooting and Final Considerations
-
Incomplete Cleavage: If the peptide yield is low, consider increasing the cleavage reaction time or using a stronger acid system (e.g., TFMSA instead of TFA for Wang resin in particularly difficult cases).
-
Side Product Formation: The presence of unexpected masses in the final product may indicate side reactions. Ensure that the appropriate scavenger cocktail is used for the amino acids present in your peptide sequence. For peptides containing tryptophan, the use of scavengers like TIS or EDT is crucial to prevent alkylation. *[7][8] Peptide Solubility: Some peptides may be difficult to precipitate in diethyl ether. In such cases, reducing the volume of TFA by evaporation under a gentle stream of nitrogen before adding ether can be beneficial.
Conclusion
The successful cleavage of peptides containing the sterically demanding this compound residue is achievable with careful optimization of reaction conditions. By understanding the principles of acid-catalyzed cleavage, the critical role of scavengers, and by extending reaction times to overcome steric hindrance, researchers can confidently obtain high yields of their target peptides. The protocols provided in this guide serve as a robust starting point for developing an efficient and reliable cleavage strategy for these challenging yet valuable molecules.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Peptides Incorporating Boc-D-Tic-OH: A Comparative Guide to Manual and Automated Approaches
Introduction: The Significance of Conformational Constraint with Boc-D-Tic-OH
In the landscape of therapeutic peptide design and drug development, the incorporation of non-canonical amino acids is a pivotal strategy for modulating biological activity, enhancing proteolytic stability, and refining pharmacokinetic profiles. Among these, conformationally constrained amino acids are of particular interest for their ability to induce specific secondary structures, such as β-turns, which can pre-organize a peptide into its bioactive conformation for optimal receptor binding.[1]
This compound, or (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a valuable building block in this regard. Its rigid bicyclic structure imparts a significant conformational constraint on the peptide backbone, often promoting the formation of β-turns.[1] The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function aligns this unique amino acid with well-established solid-phase peptide synthesis (SPPS) methodologies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into peptide sequences. We will explore and contrast two primary synthesis methodologies: manual SPPS and automated SPPS. Detailed, field-proven protocols for both approaches will be presented, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. Furthermore, we will delve into the critical aspects of peptide cleavage, purification, and analytical characterization.
Understanding the Synthetic Challenge: The Steric Hindrance of Tic
The primary obstacle in the synthesis of peptides containing this compound is the steric hindrance presented by its bulky, bicyclic side chain. This steric impediment can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences (peptides lacking the Tic residue). To overcome this challenge, careful consideration must be given to the choice of coupling reagents, reaction conditions, and overall synthetic strategy. Potent activating agents and, in some cases, extended reaction times or double coupling protocols are often necessary to drive the reaction to completion.[2]
Comparative Analysis: Manual vs. Automated Synthesis of this compound Containing Peptides
The choice between manual and automated SPPS for the synthesis of peptides containing this compound depends on several factors, including the desired scale, throughput, complexity of the peptide, and available resources. While automated synthesis offers significant advantages in terms of speed and reproducibility, manual synthesis provides greater flexibility and can be more cost-effective for small-scale or exploratory work.[3][4]
| Parameter | Manual Solid-Phase Peptide Synthesis (SPPS) | Automated Solid-Phase Peptide Synthesis (SPPS) | Key Considerations for this compound |
| Throughput | Low (typically one peptide at a time).[4] | High (multiple parallel syntheses possible).[4] | Automated synthesis is advantageous for screening libraries of Tic-containing peptides. |
| Hands-on Time | High; requires constant operator attention for each step.[3] | Low; primarily for initial setup and final cleavage.[3] | Automation frees up significant researcher time, especially for longer sequences. |
| Reproducibility | Operator-dependent; can be variable.[4] | High; precise and consistent reagent delivery and reaction times.[4] | Automated systems ensure consistent application of optimized protocols for the challenging Tic coupling. |
| Flexibility & Optimization | Highly flexible; reaction conditions can be easily modified and monitored in real-time (e.g., Kaiser test). | Less flexible during a run; optimization may require dedicated iterative runs. | Manual synthesis allows for on-the-fly adjustments based on real-time monitoring of the difficult coupling step. |
| Reagent Consumption | Can be higher due to less precise manual dispensing. | Optimized for minimal waste; precise reagent delivery.[3] | Automated systems can be more cost-effective in terms of reagent usage for larger numbers of peptides. |
| Incorporation of Hindered Amino Acids | Allows for extended coupling times and straightforward double coupling as needed. Visual monitoring of resin swelling can indicate aggregation. | Can be programmed for double coupling and extended reaction times. Microwave-assisted instruments can significantly enhance coupling efficiency for hindered residues.[2][5] | Microwave-assisted automated synthesis is particularly effective for overcoming the steric hindrance of this compound.[2] |
| Cost (Initial Investment) | Low; requires basic laboratory glassware and shakers. | High; requires a significant capital investment for the synthesizer. | Manual synthesis is a cost-effective entry point for incorporating this compound. |
| Typical Crude Purity | 60-85%, highly dependent on operator skill.[3] | 80-95%; consistent conditions lead to fewer side products.[3] | The higher consistency of automated synthesis often translates to a cleaner crude product, simplifying purification. |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful synthesis of peptides containing this compound. Optimization may be required based on the specific peptide sequence and the instrumentation used.
Protocol 1: Manual Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8] or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[9]
-
Neutralization Solution: 10% DIPEA in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of the deprotection solution. Agitate for 30 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DMF) and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Monitoring and Second Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.
-
If the Kaiser test is positive, drain the reaction solution, wash with DMF (3x), and repeat the coupling step with a freshly prepared solution of activated this compound for another 2 hours.
-
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next synthesis cycle.
Protocol 2: Automated Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This protocol provides a general framework for adapting the synthesis to an automated peptide synthesizer, potentially with microwave assistance.
Materials and Reagents: As per the instrument manufacturer's recommendations and Protocol 1.
Workflow Diagram:
General Automated Synthesizer Protocol:
-
Resin Loading: Load the appropriate amount of resin into the reaction vessel.
-
Reagent Preparation: Prepare stock solutions of this compound, coupling reagents (HATU is recommended for its higher efficiency with hindered amino acids), DIPEA, TFA, and washing solvents.[6][7]
-
Programming the Synthesis:
-
Program the standard Boc-SPPS cycles for the non-hindered amino acids in your sequence.
-
For the this compound coupling step, program a "special" cycle with the following modifications:
-
Double Coupling: Instruct the synthesizer to perform the coupling step twice.
-
Extended Coupling Time: Increase the coupling time for each coupling to at least 30-60 minutes.
-
Microwave Assistance (if available): Utilize microwave heating during the coupling step to enhance reaction kinetics. Typical conditions are 2-5 minutes at a temperature of up to 75°C.[2][11]
-
-
-
Execution: Start the synthesis program. The instrument will automatically perform all the deprotection, washing, neutralization, and coupling steps.
-
Completion: Upon completion of the sequence, the synthesizer will perform a final deprotection and washing protocol, leaving the fully synthesized peptide-resin ready for cleavage.
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail is critical for efficiently cleaving the peptide from the resin and removing all side-chain protecting groups without causing degradation of the peptide. Given the bulky and potentially hydrophobic nature of Tic-containing peptides, a robust cleavage cocktail with appropriate scavengers is recommended.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[12]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
Due to the potential for aggregation and the hydrophobicity of Tic-containing peptides, purification and analysis require careful consideration.
Purification by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. The crude peptide is dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (e.g., C18 column). A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides eluting at higher organic solvent concentrations.[13]
General Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).
Analysis by Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity and assessing its purity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[14]
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the target peptide.
Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling of this compound (Positive Kaiser Test) | Steric hindrance of this compound. | Perform a double coupling. Increase coupling time. Use a more potent coupling reagent like HATU.[6][7] Utilize microwave heating if available.[2] |
| Low crude peptide yield | Incomplete cleavage from the resin. Peptide aggregation during synthesis. | Increase cleavage time. Use a stronger cleavage cocktail. During synthesis, consider using a lower substitution resin or chaotropic salts to disrupt aggregation.[8] |
| Poor solubility of crude peptide for purification | Hydrophobic nature of the Tic-containing peptide. | Test a range of solvents for dissolution, starting with the pure organic component of the mobile phase.[15] Sonication may aid in dissolution. |
| Broad or tailing peaks in HPLC | Peptide aggregation on the HPLC column. | Optimize the HPLC gradient and flow rate. Consider using a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides). |
| Presence of deletion sequences in MS | Incomplete coupling of one or more amino acids. | Re-evaluate the coupling protocol for the missing residue, especially for hindered amino acids like Tic. Implement double coupling for those steps. |
Conclusion
The successful synthesis of peptides incorporating the conformationally constrained amino acid this compound is readily achievable through both manual and automated Boc-SPPS methodologies. The key to success lies in recognizing and addressing the challenge of steric hindrance during the coupling step. By employing potent coupling reagents such as HATU, implementing double coupling protocols, and leveraging the advantages of automated synthesis, particularly with microwave assistance, researchers can efficiently produce these valuable peptidomimetics. Careful attention to cleavage, purification, and analytical validation will ensure the generation of high-quality Tic-containing peptides for advancing drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles | MDPI [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing the Conformational Constraint of Boc-D-Tic-OH
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their constrained cyclic structure enhances metabolic stability, receptor binding affinity, and in some cases, cell permeability compared to their linear counterparts.[3][4] A critical challenge in synthesizing these macrocycles is efficiently inducing the necessary turn conformation in the linear precursor to facilitate ring closure. This guide provides an in-depth exploration of the use of N-α-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), a conformationally rigid amino acid, as a strategic tool to promote efficient cyclization. We present detailed protocols for both solid-phase and solution-phase synthesis, purification, and characterization, aimed at researchers, chemists, and professionals in drug development.
The Strategic Imperative of Conformational Control: The Role of Tic
In peptide science, controlling the three-dimensional structure is paramount for biological activity.[5] Linear peptides often exist in a flexible ensemble of conformations, which can lead to reduced receptor affinity and high susceptibility to enzymatic degradation by exopeptidases.[3] Cyclization mitigates these issues by locking the peptide into a more rigid, bioactive conformation and removing the terminal ends vulnerable to cleavage.[3][6]
The success of a head-to-tail cyclization reaction, however, is highly dependent on the linear peptide's ability to adopt a "turn-like" structure that brings the N- and C-termini into proximity. This is where the unique properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) become invaluable.
Induction of β-Turns: Tic is a cyclic analog of phenylalanine with a bicyclic structure that severely restricts the rotational freedom of the peptide backbone.[5] Its most significant role is the potent induction and stabilization of β-turn conformations.[5] The constrained ring system forces the polypeptide chain to reverse its direction, creating a pre-organized structure that is highly favorable for macrocyclization. This pre-organization minimizes the entropic penalty associated with ring closure, often leading to higher yields and reduced formation of oligomeric side products.[7] The incorporation of Tic typically promotes the formation of a type I or type III β-turn.[5]
Synthesis Strategy: Solid-Phase vs. Solution-Phase Cyclization
The synthesis of cyclic peptides primarily involves three stages: assembly of the linear precursor, cyclization, and final cleavage/purification. The cyclization step can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage in a dilute solution (solution-phase).
-
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for assembling the linear peptide precursor.[8] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach, particularly for hydrophobic sequences where aggregation can be an issue.[9]
-
On-Resin Cyclization: This method involves cyclizing the peptide while it is anchored to the resin, often through a side-chain linker. It can be efficient as the resin acts as a pseudo-diluent, minimizing intermolecular reactions.[8]
-
Solution-Phase Cyclization: This is the more traditional approach where the linear peptide is first cleaved from the resin and then cyclized in a highly dilute solution to favor intramolecular reaction over intermolecular oligomerization.[10][11]
This guide will detail protocols for both on-resin and solution-phase cyclization, leveraging an initial solid-phase assembly of the linear peptide using Boc chemistry.
PART A: Solid-Phase Synthesis and On-Resin Cyclization Protocol
This protocol describes the assembly of a linear peptide containing this compound using Boc-SPPS, followed by on-resin head-to-tail cyclization. This requires an orthogonal protection strategy where the C-terminal amino acid is linked to the resin via its side chain. For this example, we will use Fmoc-Asp-OAll as the C-terminal residue attached to a PAM resin.
Materials and Reagents
| Reagent/Material | Grade/Specification | Purpose |
| PAM (Phenylacetamidomethyl) Resin | 100-200 mesh, ~0.7 mmol/g | Solid support |
| Boc-Protected Amino Acids | Synthesis Grade | Peptide building blocks |
| This compound | ≥97.0% | Turn-inducing residue |
| Fmoc-Asp(OAll)-OH | Synthesis Grade | C-terminal anchor for on-resin cyclization |
| Dichloromethane (DCM) | Anhydrous, Synthesis Grade | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Anhydrous, Synthesis Grade | Solvent for coupling reactions |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Base for neutralization and coupling |
| HBTU / HOBt | Coupling Grade | Activating agents for coupling |
| Piperidine | Reagent Grade | Fmoc deprotection |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Allyl deprotection catalyst |
| Phenylsilane (PhSiH₃) | Reagent Grade | Allyl scavenger |
| PyBOP | Coupling Grade | Cyclization reagent |
| Hydrogen Fluoride (HF) | Anhydrous | Final cleavage from resin |
| Anisole / p-Cresol | Reagent Grade | Scavengers for HF cleavage[12] |
| Diethyl Ether | Anhydrous | Peptide precipitation |
Experimental Workflow: SPPS & On-Resin Cyclization
Protocol 1: Linear Peptide Assembly (Boc-SPPS)
-
Resin Preparation: Swell PAM resin in DCM for 30 minutes in a peptide synthesis vessel.
-
C-Terminal Amino Acid Attachment: Couple Fmoc-Asp(OAll)-OH to an aminomethyl-PAM resin to establish the side-chain linkage. This step is often performed to create a pre-loaded resin.
-
Fmoc Deprotection: Remove the Fmoc group from the aspartic acid residue using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Boc-protected amino acid (4 eq.) with HBTU (3.95 eq.) and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitor reaction completion with a ninhydrin test.
-
-
Boc Deprotection:
-
Neutralization: Wash the resin with 5% DIEA in DCM (2 x 5 min) to neutralize the ammonium salt, followed by extensive DCM washes.[13]
-
Chain Elongation: Repeat steps of coupling (using the next Boc-AA, including this compound at the desired position), deprotection, and neutralization until the full linear sequence is assembled.
Protocol 2: On-Resin Cyclization and Cleavage
-
Selective C-Terminal Deprotection:
-
Swell the resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (PhSiH₃, 25 eq.) in anhydrous DCM.
-
Agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Wash thoroughly with DCM, DMF, and methanol.
-
-
N-Terminal Boc Deprotection: Perform the final Boc deprotection as described in step 5 of Protocol 3.3.
-
On-Resin Cyclization:
-
Swell the deprotected linear peptide-resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF.
-
Agitate the reaction at room temperature for 4-24 hours. Monitor cyclization progress by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Final Cleavage and Global Deprotection:
-
Wash the resin thoroughly and dry under vacuum.[12]
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., p-cresol, anisole) to protect sensitive residues.
-
Perform the cleavage using anhydrous HF at 0°C for 1-2 hours.[12]
-
Safety Note: Anhydrous HF is extremely toxic and corrosive. This step must be performed by trained personnel using a dedicated HF-resistant apparatus in a certified fume hood.
-
PART B: Solution-Phase Cyclization Protocol
This approach involves synthesizing a protected linear peptide, cleaving it from the resin while side-chain protecting groups remain intact, and then performing the cyclization in solution.
Protocol 3: Synthesis and Cleavage of Protected Linear Peptide
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Merrifield or PAM resin) using the Boc-SPPS protocol described in 3.3. Ensure the C-terminal amino acid is attached via its carboxyl group.
-
Mild Cleavage (for Protected Fragment): To cleave the peptide while keeping acid-labile side-chain protecting groups (like those based on benzyl ethers/esters) intact, a specialized "safety-catch" resin or a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) is required. Alternatively, for a PAM resin, a very mild HF cleavage or other specific cleavage methods may be employed, though this is less common in Boc chemistry. For this protocol, we assume a suitable resin allows for cleavage of the fully protected peptide.
Protocol 4: Head-to-Tail Solution-Phase Cyclization
-
Preparation for Cyclization:
-
Dissolve the crude protected linear peptide in a large volume of DMF or a DCM/DMF mixture. The key principle is high dilution .
-
The target peptide concentration should be low (typically 0.1 to 1 mM) to favor the intramolecular cyclization reaction over intermolecular oligomerization.[7]
-
-
Cyclization Reaction:
-
Cool the solution in an ice bath.
-
Add the coupling reagents. A common combination is HBTU (1.5 eq.) and HOBt (1.5 eq.), followed by the dropwise addition of DIEA (3 eq.) over several hours using a syringe pump. This slow addition maintains a low concentration of the activated species.
-
Allow the reaction to stir at room temperature for 12-48 hours.
-
-
Work-up and Deprotection:
-
Remove the solvent under reduced pressure.
-
Perform the final deprotection of the side-chain groups using a strong acid cocktail (e.g., HF or a TFA/scavenger mixture, depending on the protecting groups used).
-
Precipitate the crude cyclic peptide with cold diethyl ether.
-
Purification and Characterization
Protocol 5: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Chromatography: Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Gradient Elution: Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis and Lyophilization: Analyze the purity of the fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Characterization Techniques
A suite of analytical techniques is essential to confirm the identity and purity of the final cyclic peptide.
| Technique | Purpose | Expected Outcome |
| LC-MS | To determine the molecular weight and assess purity.[14] | A major peak in the chromatogram with a mass corresponding to the calculated monoisotopic mass of the cyclic peptide. |
| Tandem MS (MS/MS) | To confirm the amino acid sequence. | Fragmentation patterns can be complex for cyclic peptides but can still provide sequence information.[15][16] |
| NMR Spectroscopy | To determine the 3D structure and confirm cyclization. | Provides detailed information on the peptide's conformation in solution, including the β-turn induced by the Tic residue.[5][15] |
| Amino Acid Analysis | To confirm the amino acid composition and ratio.[14] | Provides quantitative data on the constituent amino acids after acid hydrolysis. |
Visualization of Tic-Induced Conformational Control
The rigid bicyclic structure of the Tic residue is the key to its function. It locks the peptide backbone's dihedral angles (φ, ψ), forcing a sharp bend.
References
- 1. Cyclic Peptides for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. books.rsc.org [books.rsc.org]
- 16. shimadzu.com [shimadzu.com]
Introduction: The Strategic Advantage of Conformational Constraint
An in-depth guide to the strategic incorporation of (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) in the rational design and synthesis of potent enzyme inhibitors.
In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic intervention.[][2] Peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides, are a major class of such inhibitors.[3] However, natural peptides often suffer from significant pharmacological limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced binding affinity and receptor selectivity.[4]
The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these hurdles.[5][6] (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, abbreviated as This compound , is a premier building block in this field. As a rigid analogue of Phenylalanine and a surrogate for Proline, its unique bicyclic structure locks the peptide backbone into a specific, predictable conformation.[7][8] This pre-organization can dramatically enhance binding to an enzyme's active site, leading to a significant increase in inhibitory potency.[6] Furthermore, the D-configuration of the chiral center provides inherent resistance to degradation by natural proteases, which are specific for L-amino acids, thereby extending the in-vivo half-life of the resulting inhibitor.[3]
This guide provides a detailed overview of the physicochemical properties of this compound, its application in the design of inhibitors for key enzyme targets, and a comprehensive, field-proven protocol for its incorporation using Boc-chemistry solid-phase peptide synthesis (SPPS).
Physicochemical and Structural Data
The properties of this compound make it highly suitable for standard peptide synthesis workflows. All quantitative data is summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (3R)-2-[(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [9] |
| CAS Number | 115962-35-1 | |
| Molecular Formula | C₁₅H₁₉NO₄ | [10] |
| Molecular Weight | 277.32 g/mol | [10] |
| Appearance | Solid / White to off-white powder | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMF, DMSO, Dioxane, Chloroform | [9][11] |
| SMILES String | CC(C)(C)OC(=O)N1Cc2ccccc2C[C@@H]1C(O)=O |
Application in Enzyme Inhibitor Design: Targeting Serine Proteases
The conformationally rigid structure of Tic has been successfully applied in the design of inhibitors for a variety of enzymes, most notably serine proteases involved in physiological cascades.[8] These enzymes feature a catalytic triad (Ser-His-Asp) in their active site and are crucial targets for therapeutic intervention in cardiovascular and inflammatory diseases.[12]
Case Study 1: Thrombin Inhibitors
Thrombin is a critical serine protease that acts as the final enzyme in the blood coagulation cascade, converting fibrinogen to fibrin.[13] Over-activation of thrombin can lead to thrombosis, making it a prime target for anticoagulant drugs.[14] The design of potent thrombin inhibitors often involves a tripeptide motif that interacts with key specificity pockets (S1, S2, S3) in the enzyme's active site.[13]
-
The Rationale for Tic Incorporation: Replacing a flexible amino acid like Phenylalanine or Proline with the rigid D-Tic scaffold at the P2 or P3 position can lock the inhibitor into a bioactive conformation that fits optimally into the S2/S3 pockets.[15][16] This pre-organization reduces the entropic penalty of binding, leading to higher affinity (lower Kᵢ values). A systematic study that began with the lead compound MD-805 led to the development of inhibitors with a 10-fold increase in potency by incorporating modified tetrahydroquinoline structures.[15]
Case Study 2: Chymase Inhibitors
Human chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[12][17] It is implicated in cardiovascular remodeling and inflammation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[18] Therefore, selective chymase inhibitors are sought after for treating cardiovascular diseases.[19]
-
The Rationale for Tic Incorporation: Chymases prefer to cleave peptide bonds after large aromatic amino acids like Phenylalanine or Tyrosine at the P1 position.[12] Peptidomimetic inhibitors often mimic this substrate preference. Incorporating a constrained residue like Tic can improve metabolic stability and binding affinity. Non-peptidic inhibitors have been designed based on the binding mode of peptidic inhibitors, demonstrating the value of a rigid scaffold to replace flexible peptide units for higher potency and selectivity.[18]
Workflow for Peptidomimetic Inhibitor Development
The logical workflow for developing a novel enzyme inhibitor using this compound involves identifying a lead peptide, strategically substituting a key residue with this compound, synthesizing the new analog, and evaluating its biological activity.
Caption: Workflow for enzyme inhibitor development using this compound.
Detailed Protocol: Solid-Phase Synthesis of a Peptidomimetic Inhibitor using this compound
This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence. The Boc/Bzl protection strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (e.g., benzyl-based) for side-chain protection.[20]
Materials and Reagents
| Reagent/Material | Purpose | Grade/Purity |
| Merrifield Resin | Solid support | 1% DVB, 100-200 mesh |
| Boc-Amino Acids | Building blocks | Synthesis Grade (≥98%) |
| This compound | Constrained Building Block | Synthesis Grade (≥97%) |
| Dichloromethane (DCM) | Solvent, washing | Anhydrous, ACS Grade |
| Dimethylformamide (DMF) | Solvent, washing | Anhydrous, ACS Grade |
| Trifluoroacetic Acid (TFA) | Boc deprotection | Reagent Grade (≥99%) |
| Diisopropylethylamine (DIEA) | Neutralization base | Reagent Grade (≥99%) |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Synthesis Grade |
| N-Hydroxybenzotriazole (HOBt) | Racemization suppressant | Synthesis Grade |
| Hydrofluoric Acid (HF) | Cleavage from resin | Anhydrous |
| p-Cresol / Thioanisole | Scavengers | Reagent Grade |
| Diethyl Ether | Peptide precipitation | Anhydrous, ACS Grade |
Step-by-Step Methodology
Step 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Place Merrifield resin (1.0 g) in a reaction vessel. Wash and swell the resin with DCM (3 x 10 mL) for 20 minutes.
-
First Amino Acid Loading (Cesium Salt Method):
-
Dissolve the C-terminal Boc-amino acid (e.g., Boc-L-Arg(Tos)-OH, 2.5 mmol) in an ethanol/water mixture. Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Lyophilize to obtain the Boc-amino acid cesium salt.[11]
-
Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.[11]
-
Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Step 2: Peptide Chain Elongation (One Synthesis Cycle)
This cycle is repeated for each amino acid to be added to the chain.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.[11]
-
Filter, then add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[21]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.[11]
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step.[20]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess base.
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vial, dissolve This compound (1.5 mmol, 3 eq.) and HOBt (1.5 mmol, 3 eq.) in DMF (5 mL).
-
Add DCC (1.5 mmol, 3 eq.) dissolved in DCM (5 mL) and pre-activate for 10 minutes at 0°C.[11]
-
Add the activated amino acid solution to the neutralized resin. Agitate for 2-4 hours. Causality Note: The sterically hindered nature of Tic may require a longer coupling time compared to standard amino acids.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another 1-2 hours.[11]
-
Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts (dicyclohexylurea).
-
Caption: The Boc-SPPS cycle for incorporating this compound.
Step 3: Final Cleavage and Purification
-
Final Deprotection: After the final amino acid has been coupled, perform the Boc deprotection step one last time (Step 2.1).
-
Resin Drying: Wash the final peptide-resin thoroughly with DMF, DCM, and methanol, and dry completely under high vacuum.
-
HF Cleavage:
-
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a pre-chilled scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[11] The scavengers protect acid-sensitive residues from reactive cations generated during cleavage.
-
Evaporate the HF under a stream of dry nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the cleavage residue.
-
Wash the precipitate several times with cold ether to remove scavengers and other organic-soluble impurities.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[22]
-
Conclusion
This compound is an invaluable tool for medicinal chemists and drug development professionals. Its ability to impart conformational rigidity and proteolytic resistance makes it a strategic building block for transforming flexible lead peptides into potent, stable, and selective enzyme inhibitors. The well-established protocols of Boc-SPPS, as detailed in this guide, provide a robust and reliable pathway for the synthesis of these advanced peptidomimetics. By understanding the causal principles behind each synthetic step—from protection and coupling to cleavage and purification—researchers can effectively leverage the unique properties of this compound to accelerate the discovery of next-generation therapeutics.
References
- 2. Enzyme Inhibitors: Design, Synthesis and Biological Evaluation | Molecules | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational aspects of inhibitor design: enzyme-substrate interactions in the transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 115962-35-1 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of thrombin inhibitors: analogues of MD-805 with reduced stereogenicity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structures of thrombin complexed to a novel series of synthetic inhibitors containing a 5,5-trans-lactone template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A computational study to identify potential inhibitors for human chymase from natural and/or biogenic sources [PeerJ Preprints] [peerj.com]
- 18. Non-peptidic inhibitors of human chymase. Synthesis, structure-activity relationships, and pharmacokinetic profiles of a series of 5-amino-6-oxo-1,6-dihydropyrimidine-containing trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based design, synthesis, and binding mode analysis of novel and potent chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Overview of Custom Peptide Synthesis [peptide2.com]
- 22. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Incorporation of Boc-D-Tic-OH in Peptidomimetic Drug Discovery: A Guide to Application and Synthesis
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
The therapeutic landscape is increasingly populated by peptide-based drugs, prized for their high specificity and low toxicity.[1] However, the clinical utility of native peptides is often hampered by their inherent flexibility, which leads to poor metabolic stability and reduced receptor affinity.[1][2] A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids, which lock the peptide into a bioactive conformation, thereby reducing the entropic penalty of receptor binding and enhancing stability.[1][3][4] Among the arsenal of such building blocks, (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or Boc-D-Tic-OH , has emerged as a particularly valuable tool in the design of potent and selective peptidomimetics.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in drug discovery. We will explore the chemical rationale behind its use, provide detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss the analytical characterization of the resulting peptidomimetics.
The Role of this compound in Peptidomimetic Design
This compound is a methylene-bridged derivative of Boc-D-phenylalanine, where the side chain is cyclized back to the amino group.[7] This rigid bicyclic structure imparts significant conformational constraints on the peptide backbone. The primary and most well-documented role of incorporating a Tic residue is the induction and stabilization of β-turn secondary structures.[5] A β-turn is a crucial motif where the polypeptide chain reverses its direction, a common feature in the bioactive conformation of many peptides that interact with biological targets such as G-protein coupled receptors (GPCRs).[5][8]
The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that facilitates the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn.[5] This pre-organization into a bioactive conformation can lead to a significant enhancement in biological activity.
A notable example of the impactful application of Tic is in the field of opioid receptor modulation. The replacement of a flexible amino acid, such as Proline, with Tic in endomorphin-2 analogues has been shown to dramatically increase binding affinity for the µ-opioid receptor.[5] This enhanced affinity is directly attributed to the Tic-induced β-turn, which presents the pharmacophoric elements of the peptide in an optimal orientation for receptor binding.[5][6] The Dmt-Tic pharmacophore, which combines 2',6'-dimethyl-L-tyrosine (Dmt) and Tic, is a well-established motif for developing potent and selective delta-opioid receptor antagonists.[8][9]
Application Notes: Strategic Considerations for Incorporating this compound
The decision to incorporate this compound into a peptide sequence should be driven by a clear understanding of the desired pharmacological outcome. Key considerations include:
-
Inducing β-turns: When structural data or computational modeling suggests that a β-turn is a key component of the bioactive conformation, Tic can be strategically placed to enforce this secondary structure.[5]
-
Enhancing Receptor Affinity and Selectivity: By reducing the conformational flexibility of a peptide ligand, the entropic cost of binding to its receptor is lowered, often leading to a significant increase in binding affinity (Ki).[6] The rigid Tic scaffold can also introduce novel interactions with the receptor binding pocket, leading to altered selectivity profiles.[6]
-
Improving Metabolic Stability: The unnatural, constrained structure of Tic can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and extending its in-vivo half-life.[10][11]
The following diagram illustrates the workflow for developing a peptidomimetic using this compound, from initial design to biological evaluation.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence on a 0.1 mmol scale using a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| This compound | Various Suppliers | ≥97% |
| MBHA Resin (100-200 mesh) | Standard Supplier | 0.5-1.0 mmol/g |
| Boc-protected Amino Acids | Standard Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Reagent Grade |
| Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Reagent Grade |
| Piperidine | Standard Supplier | Reagent Grade |
| Anhydrous Hydrogen Fluoride (HF) | Specialized Supplier | Anhydrous |
| Anisole | Standard Supplier | Reagent Grade |
| Diethyl Ether | Standard Supplier | Anhydrous |
Step-by-Step Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling
-
Place MBHA resin (0.1 mmol) in a reaction vessel and swell in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin with 10% DIEA in DCM (2 x 10 mL) for 5 minutes each.
-
Wash with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
In a separate vial, dissolve the first Boc-amino acid (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIC (0.3 mmol, 3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result). If positive, recouple.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
2. Peptide Chain Elongation (One Cycle)
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 50% TFA in DCM (10 mL) and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash with DMF (3 x 10 mL).
-
Add 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step.
-
Wash with DMF (5 x 10 mL).
-
-
Coupling (Standard Amino Acid):
-
Follow steps 1.5 to 1.9 for the next amino acid in the sequence.
-
-
Coupling (this compound):
-
Due to the sterically hindered nature of this compound, extended coupling times or the use of a more potent coupling agent may be necessary.
-
Dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIC (0.3 mmol, 3 eq.) and pre-activate for 10 minutes.
-
Add the activated solution to the resin and agitate for 4-6 hours.
-
Perform a Kaiser test. If coupling is incomplete, consider a second coupling or using a coupling agent like HATU.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
3. Cleavage and Deprotection
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole (1 mL) as a scavenger.
-
Slowly distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
4. Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of aqueous acetic acid or acetonitrile/water.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions containing the desired peptide and confirm the molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Characterization of Tic-Containing Peptides
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Tic-containing peptide.
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | To assess the purity of the final peptide. | A single major peak, with purity typically >95%. |
| Mass Spectrometry | To confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass of the peptide. |
| NMR Spectroscopy | To determine the three-dimensional solution structure and confirm the presence of the desired β-turn conformation.[5] | Analysis of NOE signals, coupling constants, and chemical shifts can provide evidence for the β-turn structure. |
| Circular Dichroism (CD) | To provide information about the secondary structure content of the peptide in solution. | The CD spectrum can show characteristic features of β-turn structures. |
Signaling Pathways and Biological Evaluation
Peptides incorporating the Tic moiety often target GPCRs, such as the opioid receptors.[8] The binding of a Tic-containing ligand to its receptor can initiate a downstream signaling cascade. The diagram below illustrates a generalized GPCR signaling pathway that can be modulated by such a peptidomimetic.
The biological activity of the synthesized Tic-containing peptide should be evaluated using a panel of in vitro and in vivo assays.
-
Receptor Binding Assays: Radioligand binding assays are used to determine the binding affinity (Ki) of the peptide for its target receptor and any off-target receptors to assess selectivity.[6]
-
Functional Assays: Assays such as cAMP accumulation assays or calcium mobilization assays are used to determine the functional activity of the peptide (agonist, antagonist, or inverse agonist) and its potency (EC50 or IC50).[6]
-
In Vivo Models: If the in vitro data is promising, the peptide can be evaluated in animal models of disease to assess its efficacy, pharmacokinetics, and pharmacodynamics.[6]
Conclusion
This compound is a powerful and versatile building block for the rational design of peptidomimetics with enhanced biological properties. Its ability to induce and stabilize β-turn conformations provides a reliable strategy for pre-organizing peptides into their bioactive structures, leading to increased receptor affinity, selectivity, and metabolic stability. The protocols and application notes provided in this guide offer a framework for the successful incorporation of this compound into novel peptide-based drug candidates, thereby accelerating the discovery and development of next-generation therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Potent delta-opioid receptor agonists containing the Dmt-Tic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Tic-OH
For researchers, scientists, and drug development professionals, incorporating sterically hindered amino acids like Boc-D-Tic-OH (tert-Butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) into a peptide sequence can be a significant synthetic hurdle. The unique, conformationally constrained bicyclic structure of Tic is invaluable for designing peptidomimetics with enhanced stability and receptor affinity. However, this same structure introduces significant steric hindrance that can impede standard peptide coupling reactions, leading to incomplete reactions and low yields.[1]
This technical support guide provides a structured approach to troubleshooting these challenges. As Senior Application Scientists, we will delve into the root causes of incomplete coupling and provide field-proven, step-by-step protocols to ensure the successful incorporation of this compound into your peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: The primary challenge with this compound is its significant steric hindrance. This arises from two main features: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the rigid, bicyclic side chain of the Tic residue itself.[1][2] This steric bulk physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, slowing down the reaction rate and often leading to incomplete coupling.[2][3]
Q2: How do I know if the coupling of this compound is incomplete?
A2: Since the N-terminus of Tic is a secondary amine, the standard Kaiser test is unreliable for monitoring the coupling reaction.[4][5] A false negative (yellow or faint color) may be observed even with a significant amount of unreacted amine. For N-terminal secondary amines like Tic, alternative qualitative tests are recommended:
-
Isatin Test: A positive result (blue beads) indicates an incomplete coupling.[5]
-
Chloranil Test: This test will also result in a blue or green color on the resin beads if free amino groups are present.[6]
Definitive analysis can be performed by cleaving a small amount of the peptide from the resin and analyzing the crude product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the Tic residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[7]
Q3: Can peptide aggregation on the resin affect the coupling of this compound?
A3: Yes, peptide aggregation can significantly hinder coupling reactions. As the peptide chain elongates, it can fold into secondary structures or aggregate, physically blocking the reactive sites.[2][3][8] This is particularly problematic for hydrophobic sequences. While Tic itself is aromatic, the overall sequence composition is the primary determinant of aggregation.[2]
Troubleshooting Guide: A Systematic Approach to Incomplete Coupling
If you have identified an incomplete coupling of this compound, follow this systematic approach to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Incomplete Coupling
References
Technical Support Center: Optimizing Boc-D-Tic-OH Coupling Reactions
Welcome to the technical support center dedicated to overcoming the challenges associated with the coupling of Boc-D-Tic-OH ( (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this unique, conformationally constrained amino acid into their peptide sequences. The inherent steric hindrance of this compound demands a thoughtful and optimized approach to achieve high coupling efficiency while preserving stereochemical integrity.
The bicyclic structure of the tetrahydroisoquinoline core, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant spatial obstruction around the carboxylic acid.[1][2] This steric bulk can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and the generation of deletion sequences. This guide provides a framework for troubleshooting common issues and systematically optimizing reaction parameters, specifically time and temperature, to ensure successful incorporation.
Troubleshooting Guide: Common Coupling Issues
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My post-coupling Kaiser test is positive (blue/purple beads). What is my immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on your resin, confirming an incomplete coupling reaction.[3][4] Do not proceed to the next deprotection step.
-
Immediate Action: Perform a Double Coupling. This is the most direct and often successful first step. After the initial coupling time, drain the reaction vessel and add a freshly prepared solution of activated this compound.[1] Allow this second coupling to proceed for at least the same duration as the first. A negative Kaiser test after this step indicates success.
-
Causality: The initial coupling may have stalled due to the high activation energy required to overcome the steric hindrance. Introducing fresh, highly reactive activated species can drive the reaction to completion.
Question 2: I performed a double coupling, but the Kaiser test is still positive. What should I investigate next?
A persistent positive test suggests a more fundamental issue with your reaction conditions or reagents.
-
Review Your Coupling Reagent: For a sterically demanding amino acid like this compound, standard carbodiimide reagents (DCC, DIC) are often insufficient, even with additives.[1]
-
Solution: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU , HCTU , and PyAOP are specifically designed to be more reactive and are highly effective for hindered couplings.[5][6] HATU and PyAOP, which form highly reactive HOAt-based active esters, are considered among the most efficient.[6]
-
Mechanism Insight: These reagents form activated esters that are more susceptible to nucleophilic attack by the resin-bound amine, effectively lowering the kinetic barrier of the reaction.
-
-
Check Reagent Stoichiometry and Pre-activation:
-
Solution: For difficult couplings, increase the equivalents of this compound and the coupling reagent to 3-5 fold relative to the resin loading capacity.[4] Also, ensure you are performing a short pre-activation step (1-5 minutes) where the amino acid, coupling reagent, and base are mixed before being added to the resin.[7] This ensures the activated species is fully formed before it encounters the N-terminal amine.
-
Question 3: My yield is high, but my final product shows diastereomeric impurities upon analysis. What is the likely cause?
This is a classic sign of racemization, where the stereochemical integrity of the D-Tic residue has been compromised. This is a significant risk when using elevated temperatures to force a difficult coupling.[8]
-
Primary Cause: Excessive Temperature or Inappropriate Base. While heat can increase the reaction rate, it also provides the energy needed to abstract the alpha-proton of the activated amino acid, leading to epimerization.[9] Strong, bulky bases like DIPEA can also contribute to this side reaction.[10]
-
Solution 1 (Temperature): Reduce the reaction temperature. If you are heating the reaction, limit the temperature to a moderate level (e.g., 40°C) and for the shortest time necessary to achieve a negative Kaiser test.[3] Room temperature is always the safest starting point.
-
Solution 2 (Base): If racemization is a persistent issue, consider switching from DIPEA to a weaker, less sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[10][11]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple? A1: The difficulty arises primarily from steric hindrance. The rigid, bicyclic ring structure of the tetrahydroisoquinoline backbone and the large Boc protecting group on the nitrogen atom physically obstruct the approach of the activated carboxylic acid to the nucleophilic amine of the growing peptide chain.[1] This increases the activation energy of the reaction, requiring more potent reagents or more forcing conditions (longer time, higher temperature) to achieve completion.
Q2: Should I always heat my this compound coupling reactions? A2: No. Heating should be considered a secondary optimization step, not a default procedure. Increasing the temperature is an effective way to increase reaction kinetics, but it must be done cautiously.[12] The primary risk is racemization, which can compromise the stereochemical purity of your final peptide.[8][9] Always attempt to achieve complete coupling at room temperature first by optimizing reagents and reaction time. Only introduce moderate heat (e.g., 40-50°C) if the reaction remains sluggish.[13]
Q3: Can my choice of solvent impact the coupling efficiency? A3: Yes, absolutely. The solvent must be able to swell the resin and dissolve all reactants effectively. N,N-Dimethylformamide (DMF) is a common choice, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its higher polarity and solvating power.[1][14] Using fresh, anhydrous solvent is critical, as impurities like water can hydrolyze the activated intermediate and dimethylamine (a breakdown product of DMF) can interfere with the reaction.[14]
Q4: How long should a standard this compound coupling reaction run? A4: While many standard amino acid couplings are complete within 1-2 hours, a hindered residue like this compound often requires significantly longer. A starting point of 2-4 hours is reasonable, but extending the reaction overnight is a common and effective strategy to ensure completion, especially when working at room temperature.[1][11]
Experimental Protocol: Optimizing Reaction Time and Temperature
This protocol provides a systematic approach to determine the optimal coupling time and temperature for this compound in the context of your specific peptide sequence. The goal is to find the mildest conditions that result in a complete reaction.
Prerequisites:
-
Peptide-resin with a free N-terminal amine, swelled in DMF.
-
High-purity this compound, HATU (or similar potent coupling reagent), and DIPEA.
-
Anhydrous DMF.
-
Kaiser test reagents.[15]
Experimental Design: Condition Matrix
This experiment uses four parallel reaction vessels to test a matrix of conditions.
| Condition | Temperature | Time Point 1 | Time Point 2 |
| Vessel 1 | Room Temp (~25°C) | 2 hours | 4 hours |
| Vessel 2 | Room Temp (~25°C) | 6 hours | Overnight (~16h) |
| Vessel 3 | 40°C | 1 hour | 2 hours |
| Vessel 4 | 40°C | 3 hours | 4 hours |
Optimization Logic Diagram
Caption: Experimental matrix for time and temperature optimization.
Step-by-Step Methodology:
-
Resin Preparation: Divide your swelled peptide-resin equally into four reaction vessels. Ensure all vessels are under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stock Solution: Prepare a single stock solution of the activated amino acid to ensure consistency. In a separate flask, dissolve this compound (4 eq. relative to the total resin loading) and HATU (3.9 eq.) in anhydrous DMF.
-
Initiation of Reactions:
-
Add DIPEA (8 eq.) to the stock solution. Mix well and immediately distribute the solution equally among the four reaction vessels.
-
Place Vessels 1 & 2 on a shaker at room temperature.
-
Place Vessels 3 & 4 on a shaker with controlled heating at 40°C.
-
-
Monitoring:
-
At each specified time point for each vessel, withdraw a small sample of resin beads (approx. 1-2 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a qualitative Kaiser test on each sample.[15] Record the result (positive/negative).
-
-
Analysis of Results:
-
Identify the vessel and time point that first yields a negative Kaiser test. This represents the most efficient condition. For example, if Vessel 3 gives a negative result after 2 hours, these are your optimized conditions.
-
If multiple conditions yield a negative test (e.g., 4 hours at RT and 2 hours at 40°C), the milder condition (4 hours at RT) is generally preferred to minimize the risk of side reactions.
-
For the chosen optimal condition, it is highly recommended to cleave a small amount of the peptide and analyze it by LC-MS to confirm the absence of deletion products and diastereomers (racemization).
-
This systematic approach provides a self-validating system, allowing you to confidently determine the most efficient and safest parameters for incorporating the challenging this compound residue into your unique peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. csbio.com [csbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions with Boc-D-Tic-OH in Solid-Phase Peptide Synthesis
Introduction for the Modern Peptide Chemist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the unique challenges and side reactions associated with the incorporation of N-α-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS).
This compound is an invaluable tool in peptidomimetic design. Its conformationally constrained bicyclic structure can lock a peptide backbone into a bioactive conformation, enhancing receptor affinity, selectivity, and enzymatic stability.[1] However, this same structural rigidity, particularly its nature as a bulky, secondary amine precursor, presents significant hurdles during synthesis. This guide provides a framework for understanding the causality behind common experimental failures and offers field-proven protocols to ensure the successful synthesis of high-purity Tic-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to work with in SPPS?
A1: The primary challenge stems from severe steric hindrance. The bulky, bicyclic structure of the Tic residue physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to sluggish and incomplete coupling reactions, which are often the root cause of low yields and deletion sequence impurities.[2]
Q2: What are the most common side reactions observed when incorporating this compound?
A2: The two most prevalent side reactions are:
-
Incomplete Coupling: As mentioned, steric hindrance is the main culprit, resulting in a significant portion of the peptide chains on the resin failing to incorporate the Tic residue.[2] This manifests as a deletion sequence in the final product.
-
Diketopiperazine (DKP) Formation: This side reaction is particularly common when Tic is the second amino acid being coupled to the resin (i.e., at the N-terminus of a dipeptide-resin). After the Boc group is removed, the newly liberated N-terminal amine can attack the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[3]
Q3: How can I reliably detect these side reactions during and after synthesis?
A3: A combination of in-process monitoring and final product analysis is crucial:
-
Kaiser Test: This qualitative test is performed on a small sample of resin beads after the coupling step. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction. A negative result (yellow beads) suggests the coupling is complete.[4]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC analysis of the crude peptide after cleavage is the gold standard for identifying impurities. Deletion sequences will appear as separate, typically more hydrophilic (earlier eluting), peaks. Diketopiperazines are small, often neutral molecules that will also present as distinct peaks.
-
Mass Spectrometry (MS): MS is essential for confirming the identity of impurities detected by HPLC. It can definitively identify the mass of the desired peptide, deletion sequences (mass of desired peptide minus the mass of the Tic residue), and the diketopiperazine byproduct.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving the most common issues encountered when using this compound.
Issue 1: Incomplete Coupling of this compound
-
Observation: The Kaiser test remains positive (blue beads) after a standard coupling protocol. HPLC analysis of the crude product shows a significant peak corresponding to the peptide sequence lacking the Tic residue.
-
Root Cause: The activation of this compound is insufficient to overcome the high steric barrier for its reaction with the resin-bound amine. Standard coupling reagents like DCC or DIC are often inadequate for this task.[2]
-
Solutions:
-
Employ Potent Coupling Reagents: Switch to more powerful uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive intermediates that can significantly improve coupling efficiency for hindered amino acids.[2][5]
Reagent Class Examples Activation Mechanism Key Advantage for Tic Coupling Uronium/Aminium Salts HATU, HBTU Forms a highly reactive acyl-uronium ester. Extremely efficient and fast-acting; often considered the first choice for difficult couplings.[5] Phosphonium Salts PyBOP, PyAOP Forms a reactive phosphonium ester. Excellent for reducing racemization and highly effective for hindered couplings.[2] Carbodiimides DIC, DCC Forms an O-acylisourea intermediate. Generally less effective for Tic unless used with additives like HOAt or 6-Cl-HOBt.[4] -
Optimize Reaction Conditions:
-
Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound. This gives any unreacted sites a second opportunity to couple.[2]
-
Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[2]
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. This should be done with caution and monitored to avoid potential side reactions.[3]
-
-
Issue 2: Diketopiperazine (DKP) Formation
-
Observation: Markedly low yield of the final full-length peptide, particularly when Tic is the second residue in the sequence. HPLC/MS analysis reveals a major byproduct with the mass of the cyclic dipeptide of Tic and the first amino acid.
-
Root Cause: When the N-terminal amine of the Tic residue is deprotected, it is in close proximity to the C-terminal ester linkage to the resin. This proximity facilitates an intramolecular "backbiting" reaction, cleaving the dipeptide from the support. This is exacerbated by the conformational rigidity of the Tic residue, which can pre-organize the dipeptide for cyclization.[3]
-
Solutions:
-
In Situ Neutralization Coupling: This is a highly effective strategy. Standard Boc-SPPS involves a separate neutralization step after TFA deprotection. By switching to an in situ protocol, the neutralization base (e.g., DIEA) is added along with the activated amino acid. This ensures the free amine is immediately protonated or acylated, minimizing the time it is available to initiate DKP formation.[3][6]
-
Dipeptide Coupling: Synthesize the dipeptide Boc-AA2(Tic)-AA1-OH in solution phase first. Then, couple this entire dipeptide unit to the resin in a single step. This completely bypasses the vulnerable dipeptide-resin intermediate. While effective, this requires additional solution-phase synthesis.[3]
-
Use of Sterically Hindered Resins: While more common in Fmoc chemistry, using a resin with a bulky linker, such as 2-chlorotrityl chloride resin, can physically distance the reactive ends of the dipeptide, thus suppressing intramolecular cyclization.[3]
-
Visual Workflow: Troubleshooting this compound Incorporation
Caption: A decision-making workflow for troubleshooting common issues with this compound.
Visual Mechanism: Diketopiperazine (DKP) Formation
Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide-resin.
Detailed Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in Dichloromethane (DCM), then wash thoroughly with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, then treat with fresh 50% TFA/DCM for 20-30 minutes.[7] Wash thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x).
-
Neutralization: Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (3 x 2 minutes). Wash again with DMF (5x) to remove excess base.
-
Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Activation and Coupling: Add DIEA (6.0 eq.) to the amino acid solution, vortex briefly, and immediately add the activated mixture to the neutralized resin. Agitate the reaction for 2-4 hours at room temperature.[2][8]
-
Monitoring and Washing: Perform a Kaiser test. If negative (yellow beads), the coupling is complete. Wash the resin with DMF (5x) and DCM (3x). If the test is positive, a second coupling (Step 5) is recommended.
Protocol 2: Final Peptide Cleavage (Low-High HF Method)
This protocol is a standard method for cleaving peptides from Merrifield or MBHA resins while minimizing side reactions. Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training.
-
N-Terminal Boc Removal: Ensure the N-terminal Boc group of the fully assembled peptide-resin is removed using the deprotection procedure in Protocol 1. This prevents t-butylation of sensitive residues during cleavage.[9]
-
Low HF Step: In a specialized HF apparatus, treat the dried peptide-resin with a mixture of HF:DMS (dimethyl sulfide) (25:75 v/v) at 0°C for 2 hours. This step removes more acid-labile side-chain protecting groups.
-
HF Evaporation: Remove the HF and DMS under high vacuum.
-
High HF Step: Treat the resin with a cleavage cocktail of HF:p-cresol:p-thiocresol (90:5:5) at 0°C for 1-2 hours. This cleaves the peptide from the resin and removes remaining protecting groups.[7]
-
Peptide Precipitation: After evaporating the HF, triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by RP-HPLC.
References
Technical Support Center: Strategies for Improving the Yield of Peptides with Boc-D-Tic-OH
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing the incorporation of Boc-D-Tic-OH (tert-butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in solid-phase peptide synthesis (SPPS). The unique, conformationally constrained structure of this compound presents significant steric hindrance, which can lead to challenges in achieving high coupling efficiencies and overall peptide yields. This resource offers practical, evidence-based strategies to overcome these obstacles.
Troubleshooting Guide: Addressing Common Issues with this compound Incorporation
This section addresses specific problems you may encounter during the synthesis of peptides containing this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser test after coupling) | Steric Hindrance: The bulky, bicyclic structure of Tic physically obstructs the incoming activated amino acid. | 1. Optimize Coupling Reagent: Switch to more potent activating agents known to be effective for sterically hindered amino acids. Uronium/aminium salts like HATU and HCTU , or phosphonium salts such as PyAOP and PyBOP , are highly recommended over standard carbodiimide reagents like DCC/DIC.[1]2. Double Coupling: Perform the coupling reaction twice with a fresh solution of activated this compound to drive the reaction to completion.[2]3. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or even overnight). Gentle heating can also be applied, but with caution to avoid racemization. |
| Suboptimal Solvent Choice: Poor solvation of the peptide-resin can lead to aggregation and reduced accessibility of the N-terminal amine. | 1. Use NMP: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in solvating aggregating peptides.2. Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reaction kinetics.[3] | |
| Formation of Deletion Sequences (Mass spectrometry shows the peptide missing the Tic residue) | Incomplete Coupling Followed by Unreacted Amine Propagation: If unreacted N-terminal amines from a failed Tic coupling are not addressed, they will react in the subsequent coupling cycle. | 1. Implement Capping: After an incomplete coupling (and subsequent double coupling attempt), "cap" the unreacted amines by acetylation. This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF. This prevents the formation of deletion peptides. |
| Diketopiperazine Formation (Chain termination at the dipeptide stage, especially if the N-terminal residue is Tic) | Intramolecular Cyclization: The dipeptide containing the N-terminal Tic is prone to cyclize, cleaving from the resin. This is a known side reaction for Tic-containing peptides.[2] | 1. Use Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can suppress diketopiperazine formation due to the steric bulk of the trityl group.[2]2. Dipeptide Coupling: If possible, synthesize the first two amino acids as a dipeptide unit and couple this to the resin, bypassing the vulnerable dipeptide-resin intermediate.[2] |
| Side Reactions During Deprotection (Unexpected peaks in HPLC/MS) | t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, such as tryptophan or methionine.[4] | 1. Use Scavengers: Include scavengers like dithiothreitol (DTE) in the cleavage cocktail to quench the tert-butyl cations.[4] |
| Incomplete Boc Deprotection: Steric hindrance around the Tic residue might slightly impede the efficiency of the TFA deprotection step. | 1. Extended Deprotection: Increase the duration of the second TFA treatment (e.g., from 20 to 30 minutes) to ensure complete removal of the Boc group.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge stems from its significant steric hindrance. This compound is a bicyclic, conformationally constrained amino acid. This bulky structure physically impedes the approach of its activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation.
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids like this compound, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU, or phosphonium salts like PyAOP and PyBOP are generally recommended.[1][6] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than traditional carbodiimide activators.[6][7]
Q3: Is a single coupling sufficient for this compound?
A3: Often, a single coupling is not sufficient to achieve a quantitative reaction. It is highly recommended to monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free primary amines), a second coupling ("double coupling") with fresh reagents should be performed.[2]
Q4: Can microwave-assisted peptide synthesis (MA-SPPS) improve the incorporation of this compound?
A4: Yes, MA-SPPS can be highly beneficial. Microwave energy can accelerate the coupling reaction by overcoming the activation energy barrier and can also help to disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.
Q5: What is the recommended solvent for coupling this compound?
A5: While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, for difficult couplings involving sterically hindered residues that may promote peptide aggregation, switching to or using a mixture with N-methylpyrrolidone (NMP) can be advantageous due to its superior solvating properties.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a robust method for the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection (if necessary): If the N-terminus is Boc-protected, perform the deprotection step by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM (1 x 2 min, followed by 1 x 20 min).[5]
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[7]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF (5x).[7]
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3.0 equivalents relative to the resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6.0 equivalents) to the mixture and vortex for 1-2 minutes. This pre-activates the amino acid.
-
-
Coupling Reaction: Immediately add the pre-activated this compound solution to the neutralized resin.
-
Agitation: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF (3x), and repeat steps 5-8 with a fresh solution of activated this compound.
-
Final Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next synthesis cycle.
Protocol 2: Capping of Unreacted Amines
This protocol should be implemented if a double coupling fails to yield a negative Kaiser test.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Washing: After the failed coupling attempt, wash the resin thoroughly with DMF (3x).
-
Capping Solution Preparation: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3x) and DCM (3x) before proceeding to the deprotection step of the next amino acid.
Visualizations
References
Navigating the Challenges of Boc-D-Tic-OH Solubility: A Technical Support Guide
Welcome to the technical support center for addressing solubility issues with Boc-D-Tic-OH ((R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this valuable synthetic building block. As a constrained phenylalanine analog, this compound is increasingly utilized in peptide and medicinal chemistry to impart conformational rigidity and enhance biological activity. However, its unique structure can present solubility hurdles in common organic solvents.
This document provides a structured approach to understanding and overcoming these challenges, moving from frequently asked questions to in-depth troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the smooth integration of this compound into your experimental workflows.
Understanding the Molecule: Why Solubility Can Be an Issue
This compound's structure contains both a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and a rigid, bicyclic tetrahydroisoquinoline core.[1][2] This combination, along with the polar carboxylic acid group, results in a molecule with a complex solubility profile that can be sensitive to the choice of solvent. Intermolecular hydrogen bonding can also contribute to reduced solubility, a common issue with protected amino acids.[3]
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
A1: Based on its structural similarity to other protected amino acids and available data for related compounds, this compound is expected to be soluble in polar aprotic solvents. Good starting points for solubilization include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Ethyl Acetate
-
Acetone
The closely related compound, Fmoc-D-Tic-OH, is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] Another analog, Fmoc-D-Tic-OH, is noted as "clearly soluble" in DMF at a concentration of 1 mmole in 2 ml.
Q2: I'm having trouble dissolving this compound in my chosen solvent. What are the first things I should check?
A2: Before moving to more advanced troubleshooting, verify the following:
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity solvents, as water or other contaminants can impact solubility.
-
Accurate Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
Q3: Can I use heat to help dissolve this compound?
A3: Gentle warming can be an effective strategy to increase the solubility of many organic compounds, including Boc-protected amino acids.[1] However, it is crucial to proceed with caution to avoid potential degradation. We recommend not exceeding 40°C. It is always best to test this on a small scale first and monitor for any changes in the appearance of the solution that might indicate decomposition.
Q4: My this compound precipitated out of solution after being dissolved. What could have caused this?
A4: Precipitation upon standing or a change in conditions (like cooling) suggests that the initial solution was supersaturated. This can also happen if the solvent begins to evaporate, increasing the concentration of your compound. Adding a small amount of a stronger co-solvent can often resolve this issue.[1]
In-Depth Troubleshooting Guide
If you are still facing solubility challenges after the initial checks, the following systematic approach can help you find a suitable solution.
Issue: this compound is poorly soluble or insoluble in a standard organic solvent (e.g., DCM, THF) at the desired concentration.
The underlying cause is likely a mismatch between the polarity of the solvent and the solute, or strong intermolecular forces in the solid-state this compound that the solvent cannot overcome.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable solvent for this compound.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL or 4 mL)
-
A selection of high-purity organic solvents (see table below)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 5 mg) into several labeled vials.
-
To each vial, add a measured volume of a single solvent to achieve the target concentration (e.g., add 0.5 mL for a target of 10 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If undissolved particles remain, place the vial in a sonicator bath for 10-15 minutes.
-
Re-inspect the vials. For any that remain insoluble, gentle warming (up to 40°C) can be attempted.
-
Record the solubility for each solvent as "freely soluble," "partially soluble," or "insoluble."
| Solvent | Polarity Index | Expected Solubility of this compound |
| DCM (Dichloromethane) | 3.1 | Likely soluble |
| THF (Tetrahydrofuran) | 4.0 | Likely soluble |
| Methanol | 5.1 | Potentially soluble |
| DMF (Dimethylformamide) | 6.4 | Very likely soluble |
| DMSO (Dimethyl Sulfoxide) | 7.2 | Very likely soluble |
This table provides a starting point for solvent selection. Actual solubility may vary based on experimental conditions.
Protocol 2: Co-Solvent Method for Dissolution
This method is useful when this compound is sparingly soluble in the primary solvent required for a reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., DCM)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
Suspend the required amount of this compound in the primary reaction solvent (e.g., 80-90% of the final required volume).
-
While stirring, add the co-solvent (e.g., DMF) dropwise until the this compound is fully dissolved.
-
Be mindful not to add an excess of the co-solvent, as it may interfere with subsequent reaction steps. A final concentration of 5-20% (v/v) of the co-solvent is often sufficient.
-
Once dissolved, proceed with your experimental workflow.
Final Recommendations
When working with a specialized reagent like this compound, a methodical approach to solubility testing is key. We recommend performing small-scale solubility tests before committing a large amount of material to a reaction. For peptide synthesis applications, where DMF and DCM are common solvents, solubility is not typically a limiting issue, but pre-dissolving the amino acid before adding it to the reaction vessel is always good practice.
Should you continue to experience difficulties, we encourage you to contact our technical support team with details of your experimental setup, including the solvents used, target concentration, and observations.
References
Technical Support Center: Choosing the Right Scavenger for Boc-D-Tic-OH Cleavage
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the critical step of Boc deprotection for D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) and peptides containing this residue. Our goal is to equip you with the foundational knowledge and practical protocols to ensure high-purity outcomes in your experiments.
Section 1: The "Why" — Understanding the Core Chemistry
Before selecting a scavenger, it's essential to understand the underlying mechanism of Boc deprotection and the potential pitfalls.
Q1: What exactly happens during the acid-catalyzed cleavage of a Boc group?
A1: The deprotection of a tert-butoxycarbonyl (Boc) group is an acid-catalyzed process, typically using a strong acid like trifluoroacetic acid (TFA).[1] The reaction proceeds through several key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[2][3]
-
Carbocation Formation: The C-O bond cleaves, releasing a highly stable, but also highly reactive, tert-butyl carbocation (t-Bu⁺).[4][5]
-
Decarboxylation: A transient carbamic acid intermediate is formed, which rapidly decomposes into the desired free amine and carbon dioxide gas.[2][3]
The primary cause of side reactions is the generation of the reactive tert-butyl cation.[4] This electrophile will readily attack any available nucleophile in the reaction mixture.[5]
Q2: What is a "scavenger" and why is it so critical in this reaction?
A2: A scavenger is a nucleophilic compound intentionally added to the deprotection reaction mixture, often called a "cleavage cocktail".[6][7] Its primary function is to "trap" or "quench" the reactive tert-butyl cations generated during the cleavage process.[4][8] By being more reactive or present in a much higher concentration than the sensitive parts of your molecule, scavengers intercept these carbocations before they can cause unwanted side reactions.[5]
Q3: What are the consequences of not using a scavenger or choosing an inappropriate one?
A3: Omitting a scavenger can lead to significant impurities that are often difficult to separate from your final product. The most common side reaction is the alkylation of nucleophilic sites on your molecule of interest by the tert-butyl cation.[9] This results in a characteristic mass increase of +56 Da in your side products, which is readily observable by mass spectrometry.[10]
While the tetrahydroisoquinoline (Tic) ring system is less nucleophilic than a tryptophan indole, it is still an electron-rich aromatic system that can be susceptible to alkylation. More importantly, Boc-D-Tic-OH is frequently incorporated into larger peptides that contain highly sensitive amino acid residues. Failure to use an appropriate scavenger will lead to the modification of these residues, compromising the purity and yield of your target peptide.[8]
Section 2: Scavenger Selection Guide
The choice of scavenger is dictated by the composition of your molecule.
Q4: I am deprotecting only this compound in solution. What is the recommended scavenger?
A4: For a simple, single-molecule deprotection where no other highly sensitive functional groups are present, the primary goal is to efficiently trap the tert-butyl cation.
-
Top Recommendation: Triisopropylsilane (TIS) . It is a clean, highly effective, and non-malodorous carbocation scavenger. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is an excellent starting point.[7][10]
-
Alternative: Triethylsilane (TES) can also be used and is similarly effective.[5]
Q5: My peptide contains D-Tic along with other sensitive amino acids like Trp, Met, or Cys. How do I design the right scavenger cocktail?
A5: When D-Tic is part of a larger peptide, you must select scavengers that protect all sensitive residues present in the sequence. A multi-component "scavenger cocktail" is almost always necessary.[10] The table below provides a guide for selecting the appropriate scavengers.
| Sensitive Residue | Primary Side Reaction(s) | Recommended Scavenger(s) | Rationale & Key Considerations |
| Tryptophan (Trp) | tert-butylation of the indole ring. | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | The indole ring is highly nucleophilic and prone to alkylation.[4] TIS is extremely effective at quenching the t-butyl cation.[5] EDT can also prevent acid-catalyzed oxidation. |
| Methionine (Met) | S-alkylation (forming a sulfonium salt), Oxidation to sulfoxide (+16 Da). | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is an effective cation scavenger.[10] The addition of a reducing agent like DMS can help prevent oxidation.[11][12] |
| Cysteine (Cys) | S-alkylation (S-tert-butylation), Oxidation (disulfide formation). | 1,2-Ethanedithiol (EDT) | The free thiol is a potent nucleophile.[4] EDT is a powerful scavenger that also helps maintain Cys in its reduced (free thiol) state.[13] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring. | Phenol, p-Cresol, Anisole | These phenolic compounds act as competitive substrates, trapping the carbocations before they can modify the tyrosine residue.[10][14] |
General Purpose & Robust Cocktails:
-
Standard Cocktail (for Trp, Tyr): TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a widely used and effective non-odorous cocktail for many peptides.[7]
-
Reagent K (for multiple sensitive residues, including Cys, Met): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) is a powerful, albeit malodorous, cocktail for complex peptides containing multiple sensitive residues.[10]
Section 3: Visualizing the Chemistry & Workflow
Understanding the reaction pathways and experimental sequence is key to successful execution.
The Boc Deprotection Mechanism & The Role of Scavengers
Caption: Boc deprotection and the competing fates of the tert-butyl cation.
General Experimental Workflow for Boc Deprotection
Caption: A typical experimental workflow for Boc deprotection and cleavage.
Section 4: Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Standard Deprotection of this compound (Solution Phase)
This protocol is suitable for the standalone molecule.
-
Preparation: Dissolve the this compound compound in a minimal amount of dichloromethane (DCM).[1]
-
Cocktail Preparation: In a separate vial, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
Deprotection: Add the cleavage cocktail to the substrate solution (e.g., 10 mL of cocktail per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.[7] The resulting product will be the TFA salt of D-Tic-OH.
Protocol 2: Cleavage of a D-Tic Containing Peptide from Resin
This protocol is for solid-phase peptide synthesis (SPPS) and simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to swell for 15-30 minutes.[15]
-
Cleavage Cocktail: Prepare the appropriate cleavage cocktail fresh based on the sensitive residues in your peptide (refer to the table in Section 2). For a peptide containing Trp, a standard choice is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with more cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Section 5: Troubleshooting Guide
Even with careful planning, issues can arise. This guide helps diagnose and solve common problems.
Q6: My LC-MS shows a major peak at +56 Da from my desired product. What happened?
A6: This is the classic signature of tert-butylation.[10]
-
Cause: The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your peptide (most commonly Trp, Cys, or Met).[4]
-
Solution: Your scavenger was either absent or insufficient.
-
Re-evaluate your sequence: Ensure you have accounted for all sensitive residues.
-
Increase scavenger concentration: For peptides with multiple Trp residues, for example, you may need to increase the percentage of TIS in your cocktail from 2.5% to 5%.
-
Use a more potent scavenger: If you are not using one already, switch to a more robust scavenger like TIS or a cocktail containing EDT.[10][14]
-
Q7: The Boc deprotection is incomplete. What should I do?
A7: Incomplete deprotection can be identified by the presence of starting material in your crude analysis.
-
Cause 1: Insufficient reaction time or temperature. While most deprotections are complete within 2 hours at room temperature, sterically hindered residues may require more time.[15]
-
Solution: Increase the reaction time to 4 hours and re-analyze. Gentle warming is a possibility but may increase side reactions, so it should be a last resort.[1]
-
-
Cause 2: Insufficient acid concentration or poor reagent quality. TFA is hygroscopic; absorbed water can reduce its effective strength.[15]
-
Solution: Use a fresh, unopened bottle of TFA. Ensure you are using a sufficient volume of the cleavage cocktail relative to your substrate.
-
-
Cause 3 (SPPS): Poor resin swelling. If the resin does not swell properly, the acid cannot access all the peptide chains.[15]
-
Solution: Ensure the resin is adequately swollen in DCM before adding the cleavage cocktail.
-
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Deletion Sequences in Peptides with Boc-D-Tic-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the incorporation of the sterically hindered amino acid, N-α-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), into peptide sequences during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to minimize the formation of deletion sequences and enhance the purity and yield of your target peptide.
The unique bicyclic structure of Tic is invaluable for creating conformationally constrained peptidomimetics, often leading to enhanced biological activity and stability.[1] However, this same rigidity presents a significant steric barrier, which can impede the efficiency of both the coupling and deprotection steps in SPPS, leading to the generation of deletion sequences.[2][3] This guide will delve into the mechanistic causes of these issues and provide field-proven solutions.
Part 1: Troubleshooting Guide - A Mechanistic Approach
This section is designed to help you diagnose and resolve issues leading to the formation of deletion sequences when using this compound.
Issue 1: Incomplete Coupling of this compound
The most common reason for deletion sequences is the failure to completely couple the bulky this compound residue to the N-terminus of the growing peptide chain.[2][3] This leaves an unreacted amine, which will then be coupled with the subsequent amino acid in the sequence, resulting in a peptide that is missing the Tic residue.
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of free primary amines.[4]
-
LC-MS Analysis of Crude Product: The mass spectrum shows a significant peak with a mass corresponding to the target peptide minus the mass of the Tic residue.[5]
-
Steric Hindrance: The primary culprit is the bulky nature of the Tic residue, which slows down the kinetics of the coupling reaction.[2][6]
-
Solution 1: Enhance Coupling Reagent Potency: Standard carbodiimide reagents like DCC or DIC may be insufficient.[7][8] Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[2][9]
-
Solution 2: Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to drive the reaction to completion.[2][4]
-
Solution 3: Extend Reaction Time: Increase the coupling time to several hours or even overnight to allow for complete acylation.[9]
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking access to the N-terminus.
-
Solution 1: Solvent Optimization: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[2] Using a mixture of DMF and NMP can also be beneficial.
-
Solution 2: Chaotropic Salts: The addition of a chaotropic salt, such as LiCl, to the coupling mixture can help to disrupt secondary structures.[2]
-
-
Suboptimal Reaction Conditions: Insufficient reagent concentration or inadequate temperature can lead to incomplete reactions.
-
Solution 1: Increase Reagent Equivalents: Use a 3-4 fold excess of this compound and coupling reagents relative to the resin loading capacity.[9]
-
Solution 2: Microwave-Assisted SPPS: The use of microwave energy can help overcome the activation energy barrier and disrupt peptide aggregation, leading to faster and more efficient couplings.[2][10]
-
Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Issue 2: Incomplete Boc Deprotection of the Preceding Residue
If the Boc protecting group of the amino acid preceding the Tic position is not completely removed, its N-terminus will be blocked. This prevents the coupling of this compound, leading to a deletion of the Tic residue. While less common than coupling issues with Tic itself, this can be a contributing factor.
-
LC-MS Analysis of Crude Product: Similar to incomplete coupling, the mass spectrum will show a peak corresponding to the target peptide minus the Tic residue. Differentiating this from an incomplete Tic coupling often requires careful analysis of other byproducts.
-
Steric Hindrance from the Growing Peptide: The peptide chain may fold in a way that sterically shields the N-terminal Boc group.[11]
-
Solution 1: Extended Deprotection Time: Increase the treatment time with trifluoroacetic acid (TFA) to ensure complete removal of the Boc group.[12] A common protocol is a pre-wash with the deprotection solution for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[11][13]
-
Solution 2: Stronger Acidic Conditions: In difficult cases, increasing the concentration of TFA may be necessary.[12]
-
-
Inefficient Reagent Diffusion: Poor resin swelling or peptide aggregation can prevent the TFA solution from reaching all the N-termini.[11]
-
Solution: Solvent Choice: Ensure the resin is well-swollen in a suitable solvent like Dichloromethane (DCM) before deprotection.[11]
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection preceding Tic.
Part 2: Data-Driven Reagent Selection
The choice of coupling reagent is critical when working with sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents for such challenging couplings.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Highly effective and widely used for hindered couplings. HATU is often considered a top choice.[4][9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective. Byproducts are generally less hazardous than those from BOP.[2][7] |
| Carbodiimides | DCC, DIC | Low to Moderate | Generally less reactive for hindered couplings. DIC is preferred for SPPS as the urea byproduct is soluble.[7][8] |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures mentioned in this guide.
Protocol 1: Double Coupling of this compound using HATU
This protocol should be implemented if a positive Kaiser test is observed after the initial coupling attempt.
-
Initial Coupling: Perform the first coupling of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 hours.
-
Monitoring: Perform a Kaiser test.[4]
-
Positive Test Follow-up: If the test is positive (blue/purple beads): a. Drain the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times). c. Prepare a fresh solution of activated this compound using the same equivalents as in the initial coupling. d. Add the fresh activated amino acid solution to the resin. e. Allow the second coupling reaction to proceed for another 1-2 hours.
-
Final Confirmation: Wash the resin as described in step 3b and perform a final Kaiser test to confirm the completion of the reaction.[4]
Protocol 2: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted chains and prevent the formation of deletion peptides that are difficult to separate during purification.[4][13]
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., acetic anhydride/pyridine/DCM in a 1:2:7 ratio or 20% acetic anhydride and 2% DIPEA in DMF).[4][13]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Protocol 3: HPLC Analysis for Deletion Sequence Identification
High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of the crude peptide and identifying deletion sequences.[14][15]
-
Sample Preparation: Cleave a small sample of the peptide from the resin, precipitate it in cold diethyl ether, and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[16]
-
Column: Use a C18 reversed-phase column suitable for peptide analysis.[17][18]
-
Mobile Phase:
-
Gradient: Run a linear gradient, for example, from 5% to 65% of Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.[17]
-
Analysis: The deletion sequence, lacking the hydrophobic Tic residue, will typically have a shorter retention time than the full-length target peptide. The identity of the peaks should be confirmed by mass spectrometry.[5]
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Why is this compound particularly difficult to couple? A1: The bicyclic structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) severely restricts the rotational freedom of the peptide backbone.[1] This inherent rigidity, combined with the bulky Boc protecting group, creates significant steric hindrance around the carboxylic acid, making it difficult for the N-terminal amine of the growing peptide chain to attack and form a peptide bond.[2][3]
-
Q2: Can I use Fmoc-D-Tic-OH instead to avoid these issues? A2: While switching to Fmoc chemistry is an option, it's important to note that the steric hindrance is inherent to the Tic residue itself, not just the Boc protecting group. Therefore, you will likely encounter similar coupling challenges with Fmoc-D-Tic-OH. The choice between Boc and Fmoc strategies depends on the overall synthetic plan, including the side-chain protection schemes of other amino acids in your sequence.[16]
-
Q3: Is it better to extend the coupling time or perform a double coupling? A3: For a sterically hindered residue like this compound, performing a double coupling is often more effective than simply extending the time of a single coupling.[2] The initial coupling may stall due to reagent degradation or by-product inhibition. A double couple introduces fresh, fully active reagents, which can drive the reaction to completion more efficiently.
-
Q4: How can I be sure that a deletion sequence is due to a problem with Tic incorporation and not another residue? A4: The most definitive method is to analyze the crude peptide by LC-MS.[5] A deletion sequence will result in a mass that is lower than the target peptide. The mass difference should correspond to the mass of a specific amino acid residue. If the mass difference matches the residue mass of Tic, you can confidently attribute the deletion to a problem at that step.[5]
-
Q5: Can the position of the Tic residue in the peptide sequence affect the difficulty of coupling? A5: Yes. If the Tic residue is being coupled to a particularly bulky N-terminal amino acid or if the peptide-resin has already started to aggregate, the coupling will be more challenging. The steric environment on both sides of the forming peptide bond plays a role.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biovera.com.au [biovera.com.au]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Challenges in Boc-D-Tic-OH Coupling
Welcome, researchers and peptide chemists. This guide serves as a dedicated technical support resource for addressing the unique challenges associated with the peptide coupling of Boc-D-Tic-OH (N-α-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively.
The incorporation of constrained amino acids like Tic is a powerful strategy for designing peptidomimetics with enhanced stability and receptor affinity. However, the rigid, bicyclic structure of the Tic residue, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and a high potential for incomplete couplings.[1][2][3] This guide provides a systematic approach to overcoming these steric barriers.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed for real-time problem-solving during your synthesis.
Issue 1: Low or No Coupling Yield
Primary Symptom: A positive ninhydrin (Kaiser) test, indicated by a dark blue or purple color on the resin beads, which signifies the presence of unreacted primary amines.[2] Secondary confirmation often comes from mass spectrometry analysis of the crude peptide, revealing a significant deletion sequence corresponding to the missing Tic residue.
Potential Causes & Systematic Solutions
-
Insufficient Reagent Reactivity: Standard coupling reagents, particularly carbodiimides like DCC or DIC used alone, are often too slow and inefficient to overcome the high activation energy barrier of this coupling.[1][4][5]
-
Solution: Upgrade to a high-potency onium salt-based coupling reagent. Uronium/aminium salts like HATU , HCTU , or COMU are highly recommended as a first-line choice.[1][6][7][8] These reagents form highly reactive OAt or Oxyma active esters, which are more effective for sterically demanding couplings than the OBt esters generated by HBTU or PyBOP.[6][9] Phosphonium salts like PyAOP are also exceptionally powerful and can be considered for the most challenging cases.[4][10]
-
-
Suboptimal Reaction Conditions: Sterically hindered couplings are inherently slower than standard couplings.[5]
-
Solution A (Extend Time): Increase the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight for particularly stubborn sequences.[2][11] Monitor progress periodically with a ninhydrin test.
-
Solution B (Increase Temperature): A moderate increase in temperature (e.g., to 40-50°C) can significantly improve reaction kinetics.[5] However, use this option with caution, as excessive heat can increase the risk of racemization.[1][6] Microwave-assisted peptide synthesis (MAPS) is particularly effective as it provides rapid, uniform heating that can dramatically shorten reaction times and improve efficiency for difficult couplings.[6]
-
-
Incomplete N-Terminal Deprotection: If the Boc group of the preceding amino acid is not completely removed, the N-terminal amine will not be available for coupling.
-
Solution: Ensure your deprotection step is complete. For Boc-SPPS, this means treating the resin with an adequate volume of 25-50% TFA in DCM for a sufficient duration (e.g., 1 x 2 min followed by 1 x 20-30 min).[2][3] Following deprotection, thorough washing and neutralization with a base like DIPEA are critical.[2][12]
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, physically blocking reactive sites and preventing the sterically bulky this compound from accessing the N-terminus.[1][8]
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why exactly is this compound so difficult to couple?
The difficulty arises from a combination of two factors:
-
The Tic Moiety: The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure is a rigid, bicyclic system. This conformational rigidity makes it sterically bulky and less flexible than acyclic amino acids, hindering its ability to achieve the optimal orientation for nucleophilic attack.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is itself very bulky.[3][14] When combined with the already cumbersome Tic core, the steric shield around the carboxylic acid becomes substantial, making it difficult for the incoming N-terminal amine to approach.[1][15]
Q2: Which coupling reagents are best for this compound? A comparison.
The choice of coupling reagent is arguably the most critical factor for success.[7] Standard carbodiimides like DCC/DIC are generally insufficient.[1][4] More powerful onium salt reagents are required.
| Reagent Class | Examples | Activation Mechanism | Key Advantages for Tic Coupling |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms highly reactive OAt, O-6-ClBt, or Oxyma esters. | Very high reactivity and fast kinetics, making them the preferred choice for overcoming steric hindrance.[6][8][16] HATU is often considered the gold standard for difficult couplings.[1][7] |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt or OAt esters. | High reactivity, comparable to uronium salts. They do not pose a risk of guanidinylation, a side reaction possible with uronium reagents.[9][17] Often associated with lower levels of racemization.[1][17] |
| Carbodiimides | DIC, EDC | Forms a reactive O-acylisourea intermediate. | Generally low reactivity for hindered couplings.[6] Should only be used in combination with additives like HOAt or OxymaPure, but onium salts are still superior.[18] |
Q3: What is "double coupling" and when should I use it?
Double coupling is the straightforward and highly effective technique of repeating the coupling step with a fresh solution of activated amino acid and reagents.[6][19] It is strongly recommended for sterically hindered residues like this compound, especially if the initial ninhydrin test after a standard coupling time is still positive. This second exposure to the reagents helps drive the reaction to completion.[1][6]
Q4: What is the role of additives like HOBt and HOAt?
Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides. They function by trapping the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (OBt or OAt ester). This process has two main benefits:
-
Increases Efficiency: It provides a more effective pathway for the coupling reaction.[10][18]
-
Suppresses Side Reactions: It significantly reduces the risk of side reactions, most notably racemization.[1][20] HOAt is generally considered more effective than HOBt for difficult couplings due to a neighboring group effect from the pyridine nitrogen, which accelerates the aminolysis step.[9][20]
Q5: Can the choice of base affect the coupling?
Yes. A non-nucleophilic, sterically hindered tertiary amine is required to activate the onium salt and neutralize any acidic species without causing side reactions. N,N-Diisopropylethylamine (DIPEA or DIEA) is the most common choice.[16][21] Using a less hindered base could lead to unwanted side reactions, while using an insufficient amount (typically 2-4 equivalents relative to the amino acid) can result in incomplete activation.[5][12]
Validated Experimental Protocols
These protocols are designed as a robust starting point for solid-phase peptide synthesis (SPPS). Always adapt reagent equivalents based on the specific loading of your resin.
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is the recommended first-line approach for incorporating this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM (1x 2 min, then 1x 20 min).
-
Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (5x).[3]
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2x 2 min) to neutralize the TFA salt. Wash again with DMF (5x).[3]
-
Activation Solution (Pre-activation): In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq, optional but recommended) in DMF. Add DIPEA (6.0 eq.) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[2][3]
-
Coupling: Add the pre-activated solution to the neutralized resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test (see Protocol 4).
-
If negative (yellow beads), the coupling is complete. Proceed to washing.
-
If positive (blue/purple beads), the coupling is incomplete. Proceed immediately to the Double Coupling protocol (Protocol 2).
-
-
Final Washes: Once coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[3]
Protocol 2: Double Coupling Procedure
Execute this protocol immediately following an incomplete first coupling, without proceeding to the deprotection step.
-
Wash: After the first coupling attempt, drain the reaction solution and wash the resin thoroughly with DMF (3x).
-
Repeat Coupling: Prepare a fresh activation solution as described in Protocol 1, Step 5.
-
Second Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[14]
-
Monitoring: Perform a final ninhydrin test. If the test is now negative, proceed to the final washes. If it remains positive, capping the unreacted amines (Protocol 3) is strongly recommended to avoid deletion sequences in the final product.
Protocol 3: Capping of Unreacted Amines
This step terminates unreacted peptide chains to simplify purification later.
-
Wash: Following the final coupling attempt, wash the peptide-resin thoroughly with DMF (3x).
-
Capping: Treat the resin with a solution of 20% acetic anhydride and 2% DIPEA in DMF for 30 minutes.[2][14]
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the deprotection step for the next amino acid in the sequence.[14]
Protocol 4: Ninhydrin (Kaiser) Test
This qualitative test detects the presence of free primary amines.[14]
-
Sample: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagents: Add 2-3 drops each of:
-
5% Ninhydrin in ethanol
-
80% Phenol in ethanol
-
Pyridine containing 2% of 0.001 M aqueous KCN
-
-
Heat: Heat the test tube at 100°C for 3-5 minutes.
-
Observe:
-
Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Onium Salt Activation Mechanism
Caption: Simplified workflow of peptide bond formation using an onium salt reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. benchchem.com [benchchem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Tic-OH
Introduction
The incorporation of conformationally constrained amino acids is a key strategy in modern peptide drug design. Boc-D-Tic-OH ((R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a valuable building block that induces a β-turn-like structure, enhancing receptor affinity and metabolic stability. However, its rigid, bicyclic structure and inherent hydrophobicity present significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for on-resin aggregation.
This technical guide provides a comprehensive resource for troubleshooting and mitigating aggregation issues associated with this compound. Drawing upon established principles of peptide chemistry and field-proven insights, this document will equip you with the knowledge to anticipate, diagnose, and resolve these synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it cause aggregation?
A1: this compound is a protected, non-proteinogenic amino acid featuring a tetrahydroisoquinoline ring system. Its rigid structure is desirable for creating specific peptide conformations. However, this same rigidity, combined with its hydrophobic nature, can disrupt the solvation of the growing peptide chain on the solid support. This leads to the formation of intermolecular hydrogen bonds between peptide chains, resulting in the formation of secondary structures like β-sheets, which are the primary cause of aggregation.[1][2]
Q2: What are the primary indicators of on-resin aggregation during SPPS?
A2: Several signs during synthesis can point to aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent, which is a strong physical indicator of aggregation.[1]
-
Slow or Incomplete Reactions: Coupling and deprotection steps may be sluggish. A positive Kaiser test (indicating unreacted free amines) after a prolonged coupling is a common symptom.
-
Physical Clumping: The resin may appear sticky or clumped together, making proper mixing difficult.
-
Broadening of UV Monitoring Peaks: In continuous-flow synthesizers, a broadening of the Fmoc-deprotection peak can signal aggregation.
-
Low Yield and Purity: Ultimately, aggregation leads to a significant decrease in the final peptide yield and the presence of deletion sequences in the crude product as confirmed by mass spectrometry.
Q3: Is Fmoc or Boc chemistry better for synthesizing peptides with this compound?
A3: While Fmoc chemistry is more common, Boc-SPPS often provides an advantage for hydrophobic and aggregation-prone sequences.[3][][5] The repeated acidic treatment for Boc deprotection protonates the N-terminal amine, which can disrupt intermolecular hydrogen bonding and reduce aggregation.[5] The use of in situ neutralization protocols in Boc chemistry further minimizes the time the peptide-resin spends in a neutral, aggregation-prone state.[1][6]
Q4: Can the choice of resin make a difference?
A4: Absolutely. The solid support is a critical factor. To minimize aggregation, consider the following:
-
Low-Loading Resins: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, thereby reducing intermolecular interactions.
-
PEG-based Resins: Resins with polyethylene glycol (PEG) grafts, such as TentaGel or NovaPEG, exhibit superior swelling properties in a variety of solvents, which can improve solvation of the peptide chain.[7]
Part 2: Troubleshooting Guides for Aggregation Issues
This section provides a structured approach to resolving common problems encountered when synthesizing peptides containing this compound.
Issue 1: Incomplete Coupling of this compound or Subsequent Residues
-
Symptoms: Positive Kaiser test after coupling; presence of deletion sequences in the final product.
-
Root Cause: Steric hindrance from the bulky Tic residue and/or aggregation of the peptide chain is preventing efficient access of the activated amino acid to the N-terminal amine.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Step-by-Step Solutions:
-
Optimize Coupling Reagent: For sterically hindered amino acids like Tic, standard carbodiimide reagents (DIC/HOBt) may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents.[2]
Reagent Class Examples Efficacy for Hindered Coupling Uronium/Aminium Salts HATU, HBTU, HCTU High Phosphonium Salts PyBOP, PyAOP High | Carbodiimides | DIC/HOBt | Moderate to Low |
-
Perform Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents. This can help drive the reaction to completion.[2]
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier and disrupt secondary structures. Microwave-assisted SPPS is particularly effective in this regard.[2][7]
-
Modify Solvent System:
-
Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[1][2]
-
Incorporate chaotropic salts (e.g., 0.4 M LiCl) into the coupling mixture to disrupt hydrogen bonds.
-
For severe aggregation, consider using a "Magic Mixture" (e.g., DCM/DMF/NMP at 1:1:1).[7]
-
Issue 2: Poor Resin Swelling and Sluggish Deprotection
-
Symptoms: Resin bed volume visibly decreases; Fmoc or Boc deprotection times are significantly extended.
-
Root Cause: The peptide chains are collapsing onto themselves and the resin matrix, preventing solvent and reagent penetration.[1]
Aggregation Disruption Strategy Selection
Caption: Decision pathway for selecting aggregation disruption strategies.
Step-by-Step Solutions:
-
Solvent Exchange: As a first step, switch the primary synthesis solvent from DMF to NMP.
-
Incorporate Disruptive Additives:
-
Utilize "Difficult Sequence" Protocols:
-
Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ in DMF to break up aggregates.
-
Consider the use of backbone protection, such as incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues to physically block hydrogen bond formation.[7]
-
Incorporate pseudoproline dipeptides at strategic locations (Ser or Thr residues) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[8]
-
Part 3: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for manual SPPS when incorporating this compound or coupling an amino acid immediately following it.
Materials:
-
Peptide-resin (post-deprotection and neutralization)
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
NMP (peptide synthesis grade)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the deprotected peptide-resin is well-swollen in NMP.
-
Activation of this compound: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin.
-
Agitation: Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the temperature can be increased to 40°C.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to a second coupling (double coupling) by repeating steps 3-5 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DCM (3x) to prepare for the next deprotection step.
Protocol 2: Post-Cleavage Solubilization of Aggregated Peptides
-
Problem: The cleaved and deprotected crude peptide is insoluble in standard purification solvents (e.g., water/acetonitrile).
Procedure:
-
Initial Attempt: Try to dissolve the peptide in a small amount of DMSO or hexafluoroisopropanol (HFIP) first, then dilute with the HPLC mobile phase.
-
pH Adjustment:
-
For basic peptides, use a slightly acidic solvent (e.g., 10% acetic acid).
-
For acidic peptides, use a slightly basic solvent (e.g., 0.1% ammonium hydroxide). This strategy aims to move the pH away from the peptide's isoelectric point, increasing net charge and electrostatic repulsion, which improves solubility.
-
-
Guanidine Hydrochloride or Urea: For extremely difficult cases, dissolve the peptide in 6 M guanidine hydrochloride or 8 M urea, then inject it onto the HPLC column. Note that these denaturants must be compatible with your column and HPLC system.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Capping Unreacted Amines After Boc-D-Tic-OH Coupling Failure
Introduction
For researchers engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Boc-D-Tic-OH (tert-Butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents a significant synthetic hurdle. The unique, conformationally constrained bicyclic structure of Tic, while invaluable for designing peptidomimetics, introduces considerable steric bulk. This often leads to incomplete coupling reactions, leaving unreacted primary amines on the growing peptide chain.[1][2] Failure to address these free amines results in the formation of deletion sequences, which are challenging to separate from the target peptide, thereby compromising the purity and yield of the final product.[3][4]
This technical guide provides a comprehensive troubleshooting framework and detailed protocols for effectively "capping" these unreacted amines. Capping acetylates the free N-terminal amines, rendering them inert to subsequent coupling cycles and ensuring the homogeneity of the final peptide product.[3]
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is strongly positive (deep blue) after a double coupling of this compound. What does this mean?
A positive Kaiser test (also known as the ninhydrin test) indicates the presence of free primary amines on the resin.[1][5] A deep blue color after attempting to couple a sterically hindered residue like this compound strongly suggests that the coupling reaction was incomplete due to steric hindrance.[2][6] The bulky nature of the Tic residue physically obstructs the formation of the amide bond.[2][6]
Q2: What is "capping" and why is it necessary?
Capping is a chemical process used to permanently block unreacted N-terminal amines on the peptide chain after an incomplete coupling reaction.[7] It is typically achieved by acetylation using acetic anhydride.[3][7] This step is crucial because it prevents the unreacted amines from participating in subsequent amino acid coupling steps, which would otherwise lead to the synthesis of undesirable "deletion sequences" (peptides missing one or more amino acid residues).[3][4] Capping makes the subsequent purification of the target peptide easier, as the capped, truncated sequences have different chromatographic properties.[4]
Q3: Can I just proceed to the next coupling step without capping?
Proceeding without capping is strongly discouraged. The unreacted amines will couple with the next amino acid in the sequence, leading to a complex mixture of the desired full-length peptide and various deletion peptides. Separating these closely related impurities during purification can be extremely difficult, if not impossible, leading to a low purity final product.
Q4: Will capping affect the successfully coupled peptides on the resin?
No, capping specifically targets the free primary amines. The successfully coupled this compound residues have a protected alpha-amino group (the Boc group) and are therefore unreactive to the capping reagents. The process is selective for the unreacted sites.
Q5: Is acetic anhydride the only option for capping?
Acetic anhydride is the most universally accepted and widely utilized capping agent in SPPS, typically used with a base like pyridine or N,N-diisopropylethylamine (DIPEA).[3] While other reagents can be used, the acetic anhydride method is well-documented, highly efficient, and reliable for acetylating unreacted amines.[3][7]
Troubleshooting and Workflow for Coupling Failure
Encountering a positive ninhydrin test after coupling a challenging amino acid is a common issue. The following workflow provides a logical sequence of steps to diagnose and rectify the problem.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling and subsequent capping.
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
This test is essential for monitoring the completion of coupling reactions by detecting free primary amines.[4][8]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[7]
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[7]
Procedure:
-
Collect a small sample of resin (10-20 beads) in a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Result Interpretation:
-
Deep Blue/Purple: Positive result. Indicates the presence of free primary amines (incomplete coupling).[9][10]
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines (complete coupling).[7]
Protocol 2: Capping with Acetic Anhydride
This protocol is designed to acetylate and permanently block any unreacted primary amines following a failed coupling reaction.
Reagents & Materials:
-
Peptide-resin with unreacted amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis reaction vessel
Capping Solution Preparation (Prepare Fresh): There are several common formulations for the capping solution. Two effective options are provided below.
-
Option A (High Equivalents): A DMF solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution).[11]
-
Option B (Ratio-Based): A mixture of acetic anhydride and pyridine in a 3:2 ratio, added to the resin.[12]
Procedure:
-
Following the final wash step after the failed this compound coupling, ensure the peptide-resin is well-swelled in DMF.
-
Drain the DMF from the reaction vessel.
-
Add the freshly prepared capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture gently at room temperature for 30 minutes.[7][11][12]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (at least 3-5 times) to remove all residual capping reagents and byproducts.[3][12]
-
Perform a post-capping Kaiser test (Protocol 1) to confirm the absence of free amines. The result should be negative (yellow/colorless).
-
If the Kaiser test is still positive, repeat the capping procedure (steps 2-7).[11]
-
Once capping is confirmed to be complete, proceed with the standard protocol for the deprotection of the Boc group to continue the peptide synthesis.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Capping Reagent | Acetic Anhydride (Ac₂O) | Highly reactive acetylating agent that efficiently blocks primary amines.[3] |
| Base | Pyridine or DIPEA | Acts as a base to facilitate the acetylation reaction.[3][12] |
| Solvent | DMF | Standard solvent for SPPS that ensures good resin swelling and reagent solubility. |
| Reagent Equivalents | 50 eq. Ac₂O, 50 eq. Pyridine | A large excess ensures the reaction goes to completion quickly and efficiently.[11] |
| Reaction Time | 30 minutes | Sufficient time for complete acetylation of accessible unreacted amines.[11][12] |
| Temperature | Room Temperature | The reaction is rapid and does not require heating. |
| Verification Method | Ninhydrin (Kaiser) Test | Provides a reliable qualitative assessment of reaction completion.[4][11] |
Conclusion and Expert Recommendations
The successful synthesis of peptides containing sterically demanding residues like this compound requires careful monitoring and proactive troubleshooting. When faced with an incomplete coupling, capping unreacted amines is not merely a suggestion but a critical step to ensure the integrity of the final product. The use of acetic anhydride provides a robust and efficient method to terminate deletion sequences, simplifying purification and increasing the yield of the desired peptide. Always verify the completion of both coupling and capping steps with a reliable method like the Kaiser test to prevent the accumulation of difficult-to-remove impurities. For particularly challenging sequences, consider optimizing coupling conditions by using more potent activating reagents like HATU or PyBOP, increasing reaction times, or employing microwave-assisted synthesis to improve the initial coupling efficiency.[6][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ninhydrin - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. byjus.com [byjus.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Analytical Methods for Detecting Epimerization of Boc-D-Tic-OH
Welcome to the technical support center for the analysis of Boc-D-Tic-OH and its potential epimerization to Boc-L-Tic-OH. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of ensuring the stereochemical purity of your material.
The Challenge of Epimerization in this compound
Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (this compound) is a constrained amino acid analog widely used in peptidomimetics and drug design. The stereochemical integrity of the C3 chiral center is paramount for the desired biological activity and pharmacological profile of the final compound. However, like many amino acid derivatives, the α-proton at C3 is susceptible to abstraction under certain conditions, leading to epimerization and the formation of the undesired Boc-L-Tic-OH diastereomer. This can occur during synthesis, purification, or even storage.
This guide provides a comprehensive overview of the primary analytical techniques used to detect and quantify this epimerization, focusing on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct and widely used method for separating and quantifying enantiomers and diastereomers. By employing a chiral stationary phase (CSP), you can achieve baseline separation of this compound and its L-epimer.
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: Why is chiral HPLC the preferred method for detecting epimerization of this compound?
A1: Chiral HPLC offers high resolution and sensitivity for separating stereoisomers. The direct interaction of the analytes with a chiral stationary phase allows for the physical separation of this compound and Boc-L-Tic-OH into distinct peaks, enabling accurate quantification of the epimeric impurity.
Q2: What type of chiral stationary phase (CSP) is recommended for separating Boc-Tic-OH epimers?
A2: For N-protected amino acids like Boc-Tic-OH, macrocyclic glycopeptide-based CSPs are an excellent starting point.[1] Specifically, phases like CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) have demonstrated broad applicability for this class of compounds.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also a viable option and should be considered during method development.
Q3: What mobile phase conditions should I start with?
A3: The choice of mobile phase depends on the CSP. For macrocyclic glycopeptide columns, you can operate in reversed-phase, normal-phase, or polar organic mode. A good starting point for Boc-amino acids on a CHIROBIOTIC™ T or R column is the reversed-phase mode. A typical mobile phase would consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.
Q4: How can I improve the resolution between the this compound and Boc-L-Tic-OH peaks?
A4: To improve resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer.
-
Acid Additive: The type and concentration of the acid (e.g., trifluoroacetic acid, formic acid) can significantly impact selectivity.
-
Temperature: Lowering the column temperature often increases chiral selectivity, leading to better resolution.
-
Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution.
Recommended Starting Protocol for Chiral HPLC Analysis
This protocol is a robust starting point for developing a validated method for the analysis of this compound epimerization.
| Parameter | Recommended Condition | Rationale |
| Column | CHIROBIOTIC™ T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mm | Proven selectivity for N-protected amino acids. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20-80% B over 30 minutes | A broad gradient is a good starting point for finding the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The amide bond in the Boc group and the aromatic ring of Tic provide UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve sample in mobile phase A/B (50:50) at a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents precipitation. |
Troubleshooting Guide - Chiral HPLC
Issue: Poor or no separation of epimers.
-
Cause: The chosen CSP and mobile phase combination is not providing sufficient chiral recognition.
-
Solution:
-
Change the Mobile Phase: If in reversed-phase, try a polar organic mode (e.g., methanol/acetonitrile with a small amount of acid and base).
-
Switch the CSP: If a teicoplanin-based column is not working, try a ristocetin A-based or a polysaccharide-based CSP.
-
Adjust Temperature: Lower the column temperature in increments of 5°C to see if selectivity improves.
-
Issue: Broad or tailing peaks.
-
Cause: Secondary interactions with the stationary phase, poor sample solubility, or extra-column volume.
-
Solution:
-
Optimize Mobile Phase Additives: Adjust the concentration of the acid (e.g., TFA from 0.05% to 0.2%).
-
Check Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.
-
System Check: Inspect tubing for excessive length and ensure proper connections to minimize dead volume.
-
Issue: Drifting retention times.
-
Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation.
-
Solution:
-
Equilibrate Thoroughly: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Premix Mobile Phase: If using an isocratic mobile phase, premix it to avoid pump proportioning variability.
-
Use a Guard Column: A guard column will protect the analytical column from contaminants that can alter its properties.
-
References
Technical Support Center: Managing Base-Induced Racemization of Boc-D-Tic-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of peptide synthesis: the influence of base selection on the stereochemical integrity of Boc-D-Tic-OH (N-tert-butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Due to its conformational rigidity and steric hindrance, this valuable non-natural amino acid requires careful optimization of coupling conditions to prevent racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern when using this compound?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as the desired D-isomer of Tic, converts into a mixture of both its D and L forms.[1] In peptide synthesis, this leads to the formation of a diastereomeric peptide impurity that can be difficult to separate from the target product. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, so the presence of the incorrect stereoisomer can drastically reduce or alter its therapeutic effect.[2] this compound is particularly susceptible to racemization due to the steric hindrance around its α-carbon, which can slow down the desired coupling reaction and provide a larger window of opportunity for the base to abstract the α-proton.[3]
Q2: What is the primary chemical mechanism behind base-induced racemization during peptide coupling?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[2] The process unfolds as follows:
-
Activation: The coupling reagent activates the carboxylic acid of this compound, making it susceptible to nucleophilic attack.
-
Cyclization: The activated intermediate can cyclize to form a planar oxazolone ring.
-
Proton Abstraction: A base present in the reaction mixture can abstract the now acidic α-proton from this oxazolone intermediate. This step results in the loss of chirality.
-
Reprotonation/Nucleophilic Attack: When the incoming amine attacks the planar oxazolone, it can do so from either face, leading to a mixture of the desired D-L peptide and the undesired L-D diastereomer.
The rate of this racemization is in direct competition with the rate of the desired amide bond formation.[1] If the coupling is slow, as can be the case with sterically hindered residues, the activated intermediate has a longer lifetime, increasing the likelihood of racemization.[1]
Caption: Mechanism of base-induced racemization via the oxazolone intermediate.
References
Technical Support Center: Navigating the Purification of Peptides Containing Boc-D-Tic-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-D-Tic-OH (N-α-tert-Butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The unique combination of the bulky, hydrophobic Boc protecting group and the conformationally constrained D-Tic residue can introduce significant hurdles in achieving high-purity peptides. This resource is designed to provide both foundational understanding and actionable solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying peptides containing this compound?
A1: The main challenges stem from the physicochemical properties of both the Boc group and the D-Tic residue:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group significantly increases the peptide's overall hydrophobicity, leading to strong retention on reversed-phase HPLC columns and potential solubility issues in aqueous mobile phases.
-
Conformational Rigidity and Aggregation: D-Tic is a rigid amino acid analog that induces specific secondary structures, often β-turns.[1] This conformational constraint, combined with the hydrophobicity of the Boc group, can promote intermolecular interactions and lead to peptide aggregation, which complicates purification.[2]
-
Poor Solubility: The combination of hydrophobicity and a constrained structure can lead to poor solubility of the crude peptide in standard HPLC mobile phases, making sample preparation and injection difficult.
-
Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or byproducts from synthesis, may have similar retention times to the target peptide, making separation challenging.
Q2: Why does my this compound containing peptide show broad or tailing peaks during RP-HPLC?
A2: Broad or tailing peaks are often indicative of several underlying issues:
-
Peptide Aggregation: The peptide may be aggregating on the HPLC column, leading to a heterogeneous population of molecules interacting with the stationary phase at different rates.[2]
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing material. These interactions can be particularly problematic for peptides with complex secondary structures.
-
Poor Solubility in the Mobile Phase: If the peptide is not fully dissolved at the start of the gradient, it can lead to peak broadening as the sample slowly dissolves on the column.
-
Slow Conformational Interconversion: The rigid Tic residue can sometimes lead to the existence of multiple slowly interconverting conformers in solution, each with a slightly different retention time, resulting in a broadened peak.
Q3: My crude peptide containing this compound is insoluble in the initial mobile phase. What should I do?
A3: This is a common issue due to the hydrophobicity of the peptide. Here are some strategies:
-
Organic Solvent Pre-dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first. Then, slowly add this solution to your initial mobile phase with vigorous vortexing.
-
Use of Acetonitrile in Sample Solvent: For peptides that are not extremely insoluble, dissolving them in a small amount of acetonitrile (ACN) before diluting with the aqueous mobile phase can be effective.
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution. Be cautious not to overheat the sample.
Q4: Can the Boc group be prematurely cleaved during purification?
A4: The Boc group is generally stable under the mildly acidic conditions of typical RP-HPLC mobile phases (e.g., 0.1% trifluoroacetic acid - TFA). However, prolonged exposure to acidic conditions or the use of stronger acids in the mobile phase could potentially lead to some degree of Boc group cleavage. It is crucial to analyze the collected fractions by mass spectrometry to confirm the integrity of the purified peptide.
Troubleshooting & Optimization Guides
Problem 1: Poor Resolution and Co-elution of Impurities
Cause: The inherent hydrophobicity of this compound containing peptides can lead to their strong retention on C18 columns, often resulting in co-elution with similarly hydrophobic impurities.
Solutions:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting species. Experiment with decreasing the rate of increase of the organic mobile phase (acetonitrile).
-
Change Column Chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase. A C8 or C4 column will have weaker hydrophobic interactions and may provide a different selectivity profile. Phenyl-hexyl columns can also offer alternative selectivity for peptides containing aromatic residues.
-
Adjust Mobile Phase Additives: While TFA is standard, other ion-pairing agents like formic acid (FA) or difluoroacetic acid (DFA) can alter the retention and selectivity of the separation, especially if the final product is intended for mass spectrometry analysis.
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and disrupting peptide aggregates.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| HPLC Column | C18, 5 µm, 100 Å | C8, C4, or Phenyl-hexyl | Reduce hydrophobic interactions, alter selectivity. |
| Gradient | 5-95% ACN in 30 min | 20-60% ACN in 60 min | Improve separation of closely eluting peaks. |
| Ion-Pairing Agent | 0.1% TFA | 0.1% FA or 0.05% DFA | Modify peptide-column interactions, improve MS compatibility. |
| Temperature | Ambient | 40-60 °C | Decrease aggregation, improve peak shape. |
Problem 2: Peptide Aggregation and Low Recovery
Cause: The rigid, turn-inducing nature of D-Tic can promote the formation of stable intermolecular β-sheets, leading to aggregation. This is often exacerbated by the hydrophobic Boc group. Aggregation can result in sample precipitation, poor peak shape, and low recovery from the HPLC column.
Solutions:
-
Incorporate Chaotropic Agents: In severe cases of aggregation, adding a small amount of a chaotropic agent like guanidine hydrochloride (GuHCl) or urea to the sample solvent can help disrupt aggregates. However, this will require a subsequent desalting step.
-
Increase Organic Content in Initial Mobile Phase: Starting the gradient with a higher percentage of organic solvent can help maintain the solubility of hydrophobic peptides upon injection.
-
Work at Lower Concentrations: Injecting a more dilute sample can reduce the propensity for on-column aggregation.
-
Optimize pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the mobile phase away from the pI can improve solubility. However, be mindful of the stability of the Boc group at very low pH.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a general starting point for the purification of a moderately hydrophobic peptide.
Materials:
-
Crude, lyophilized peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
C18 preparative HPLC column (e.g., 10 µm, 250 x 21.2 mm)
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO (e.g., 200-500 µL).
-
Dilute the DMSO solution with Solvent A to a final concentration of 10-20 mg/mL.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient appropriate for your peptide's hydrophobicity. A typical starting gradient is from 5% to 65% Solvent B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).[3]
-
-
Fraction Collection: Collect fractions across the peaks of interest.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Product Isolation:
-
Pool the fractions containing the pure peptide.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
-
Visualizations
Logical Workflow for Troubleshooting Purification
References
Validation & Comparative
Part 1: The Fundamental Divide: Boc vs. Fmoc Chemistry
An In-Depth Comparative Guide to Boc-D-Tic-OH and Fmoc-D-Tic-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic design. These rigid structures can dramatically enhance a peptide's therapeutic potential by improving metabolic stability, receptor affinity, and selectivity.[1][2] Among these valuable building blocks is D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), a constrained analog of Phenylalanine.[3]
However, the very structural rigidity that makes D-Tic so valuable also presents a significant challenge in solid-phase peptide synthesis (SPPS). As a sterically hindered secondary amino acid, its efficient incorporation is highly dependent on the chosen synthetic strategy.[4][5] The two dominant methodologies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct pathways for this task, each with a unique profile of advantages and trade-offs.
This guide provides an in-depth, objective comparison of this compound and Fmoc-D-Tic-OH, moving beyond a simple list of features to explain the causal relationships behind experimental choices. We will dissect the performance of each derivative, supported by established chemical principles and detailed protocols, to empower you to make the most informed decision for your specific research needs.
The choice between Boc and Fmoc strategies is rooted in a fundamental difference in their chemical orthogonality—the ability to selectively remove one type of protecting group without affecting another.[6][7] This dictates every subsequent step of the synthesis, from deprotection and coupling to the final cleavage from the resin.
Boc (tert-Butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary protection of the Nα-amino group.[] Deprotection is achieved in each cycle with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[6][9] This is considered a "quasi-orthogonal" system.
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, this strategy employs a base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine like piperidine.[][11] The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with the peptide's cleavage from the resin using TFA.[11] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different mechanisms, is a key advantage of the Fmoc approach.[6][]
Part 2: Head-to-Head Performance with a "Difficult" Residue
The incorporation of the sterically demanding D-Tic residue magnifies the inherent differences between the Boc and Fmoc strategies. Success hinges on achieving high coupling efficiency while minimizing side reactions and managing potential on-resin aggregation.
| Performance Metric | This compound Strategy | Fmoc-D-Tic-OH Strategy | Scientific Rationale & Causality |
| Coupling Efficiency | Good to Very Good | Excellent | The Fmoc strategy is highly compatible with modern, potent coupling reagents like HATU and HBTU, which are exceptionally effective for hindered amino acids.[][] While Boc chemistry can also use these reagents, the in-situ neutralization protocol often employed in Boc-SPPS can sometimes be less efficient for difficult couplings compared to the straightforward post-deprotection coupling in Fmoc-SPPS. |
| Deprotection Conditions | Harsh (Repeated TFA) | Mild (Piperidine/DMF) | The repeated acidolysis in Boc-SPPS can lead to the gradual degradation of acid-sensitive residues over a long synthesis.[7] The mild basic conditions of Fmoc deprotection are compatible with a wider range of sensitive functionalities, including post-translational modifications.[11] |
| Aggregation Management | Potentially Advantageous | Can be Challenging | Peptides rich in hydrophobic or β-branched residues are prone to aggregation, which hinders synthesis.[4][12] The acidic TFA deprotection step in Boc-SPPS protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[6] Fmoc-based synthesis of aggregating sequences may require special additives or backbone modifications like pseudoproline dipeptides.[5] |
| Side Reaction Risk | Moderate to High | Low to Moderate | The primary risk in Boc-SPPS stems from the harsh final HF cleavage, which can cause side-chain modifications.[11] The milder, global TFA deprotection/cleavage in Fmoc-SPPS generally results in fewer side products and a cleaner crude peptide.[6][13] |
| Crude Purity & Yield | Generally 60-85% | Generally 70-90%+ | The milder conditions and higher stepwise efficiency of Fmoc-SPPS often lead to higher purity crude products and better overall yields, especially for longer or more complex peptides.[13][14] |
| Safety & Handling | Specialized Equipment Required | Standard Laboratory Practice | The use of highly corrosive and toxic liquid HF for final cleavage in Boc-SPPS necessitates a specialized Teflon apparatus and stringent safety protocols.[11] The Fmoc strategy uses standard reagents, making it safer and more accessible for most laboratories. |
Part 3: Field-Proven Experimental Methodologies
The following protocols represent robust, validated starting points for the successful incorporation of D-Tic using either strategy. Optimization may be required based on the specific peptide sequence.
Protocol 1: Coupling of Fmoc-D-Tic-OH via Automated SPPS
This protocol assumes a standard automated peptide synthesizer and Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 times).
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Tic-OH (4 eq.) with HBTU (3.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Causality: Using a slight excess of the amino acid and a potent activator like HBTU is crucial to drive the acylation of the sterically hindered secondary amine of the preceding residue to completion.
-
Coupling: Add the activated amino acid solution to the resin and allow to react for 60-90 minutes. A longer coupling time is recommended for the hindered D-Tic residue.
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
-
Monitoring: Confirm complete coupling using a qualitative ninhydrin test. If the test is positive (blue beads), perform a second coupling (double couple).
Protocol 2: Manual Coupling of this compound
This protocol is for manual synthesis using a Merrifield resin.
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 100% TFA for 2 x 1 minute, followed by a single 25-minute treatment.
-
Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 2 x 2 minutes.
-
Washing: Wash the resin with DMF (3 times).
-
Coupling: Add this compound (4 eq.) and HOBt (4 eq.) dissolved in DMF to the reaction vessel. Add DIC (4 eq.) and allow to react for 2 hours. Causality: The use of HOBt as an additive with the carbodiimide (DIC) activator is critical to suppress racemization and increase the coupling rate, which is essential for hindered residues.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a ninhydrin test to check for completion.
Protocol 3: Final Peptide Cleavage
-
Fmoc/tBu Strategy: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2-3 hours at room temperature.
-
Boc/Bzl Strategy: Cleavage requires anhydrous HF in a specialized apparatus at 0°C for 1 hour, using a scavenger such as anisole. This procedure is extremely hazardous and must only be performed by trained personnel with appropriate equipment.
Part 4: A Strategic Decision Framework
The choice between this compound and Fmoc-D-Tic-OH is not merely a matter of preference but a strategic decision dictated by the project's specific requirements.
Choose Fmoc-D-Tic-OH for:
-
Routine & Automated Synthesis: The milder conditions and compatibility with automation make it the default choice for most modern laboratories.[][14]
-
Acid-Sensitive Peptides: If your sequence contains post-translational modifications like phosphorylation or glycosylation, the Fmoc strategy is essential to preserve their integrity.[11]
-
Maximizing Crude Purity: When aiming for the highest possible crude purity to simplify subsequent purification, the cleaner chemistry of the Fmoc approach is advantageous.[6]
-
Complex or Long Peptides: The high, reliable coupling efficiencies are beneficial for the challenging synthesis of long or complex peptide sequences.[14]
Consider this compound when:
-
Severe Aggregation is Anticipated: If a sequence is known to be highly hydrophobic and prone to aggregation, the protonating effect of the TFA deprotection step in Boc-SPPS may be the key to a successful synthesis.[6]
-
Legacy Protocols or Specific Constraints: In cases where a process is being replicated from older literature or when specific base-labile functionalities must be preserved.
-
Specialized Long-Peptide Synthesis: For some very long peptide syntheses, the robustness of the Boc strategy can sometimes offer advantages, provided the necessary HF equipment is available.[]
Conclusion
Both this compound and Fmoc-D-Tic-OH are viable reagents for introducing the valuable D-Tic moiety into synthetic peptides. However, they are not interchangeable. The Fmoc strategy has rightfully become the dominant method in modern peptide synthesis due to its milder reaction conditions, superior safety profile, and excellent compatibility with a wide range of functionalities and powerful coupling reagents.[6][11] For the incorporation of a challenging, sterically hindered residue like D-Tic, Fmoc-D-Tic-OH is the recommended choice for the majority of applications.
The Boc strategy, while older, remains a powerful tool in a specific niche: combating severe on-resin aggregation. The decision to use this compound should be a deliberate one, made with a full understanding of the potential benefits for solvation and the significant safety and handling requirements of the final HF cleavage step. By understanding the fundamental chemistry and causal effects outlined in this guide, researchers can strategically select the optimal building block to ensure the successful synthesis of their target peptidomimetics.
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Tic Advantage: A Comparative Guide to Boc-D-Tic-OH in Constrained Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability, the strategic incorporation of constrained amino acids has become an indispensable tool. By reducing the conformational flexibility inherent in linear peptides, researchers can pre-organize a peptide into its bioactive conformation, thereby minimizing the entropic penalty of receptor binding and improving resistance to enzymatic degradation. Among the diverse array of available constrained amino acids, Boc-D-Tic-OH ((R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has emerged as a superior choice for inducing a critical secondary structural motif: the β-turn.
This guide provides an in-depth technical comparison of this compound with other commonly used constrained amino acids. We will delve into the structural and functional advantages conferred by the Tic residue, supported by experimental data from the literature, and provide detailed protocols for the comparative evaluation of these valuable building blocks in peptide drug discovery.
The Power of Constraint: Why Rigidity Matters in Peptide Drug Design
Native peptides often exist as an ensemble of conformations in solution, only one of which is recognized by its biological target. This conformational freedom comes at a cost:
-
Entropic Penalty: A significant amount of energy is required to "freeze" the peptide into its bioactive shape upon binding, which can decrease binding affinity.[1]
-
Proteolytic Susceptibility: Flexible peptides are more readily recognized and cleaved by proteases, leading to a short in-vivo half-life.[2][3]
-
Reduced Selectivity: A flexible peptide may adopt conformations that allow it to bind to off-target receptors, leading to undesirable side effects.
Constrained amino acids address these limitations by introducing specific structural biases into the peptide backbone.[1][4] This can be achieved through cyclization, stapling, or the incorporation of rigid amino acid analogs. The goal is to mimic the bioactive conformation, leading to peptides with improved pharmacological profiles.[5][6]
This compound: A Master of the β-Turn
This compound is a derivative of the unnatural amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Its rigid, bicyclic structure makes it a powerful inducer of β-turns, which are secondary structures where the peptide chain reverses direction.[7][8] This ability to dictate a specific and predictable conformation is the primary advantage of incorporating this compound into a peptide sequence.
The D-configuration of this compound is particularly effective at promoting a Type II' β-turn. This specific geometry can be crucial for orienting the side chains of neighboring amino acids in the precise manner required for optimal receptor interaction.[7]
Comparative Analysis: this compound vs. Other Constrained Amino Acids
The true value of this compound is best understood through direct comparison with other commonly used constrained amino acids.
The Bradykinin B2 Receptor Antagonist: A Case Study
A compelling example of the dramatic impact of D-Tic can be found in the development of bradykinin receptor antagonists. The potent antagonist HOE-140 incorporates a D-Tic residue at position 7. In a head-to-head comparison, this compound was synthesized alongside its diastereomer containing L-Tic at the same position.[7]
| Peptide Analog | Bradykinin B2 Receptor Binding Affinity (Ki) |
| D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷ ,Oic⁸]bradykinin | 0.11 nM |
| D-Arg⁰[Hyp³,Thi⁵,L-Tic⁷ ,Oic⁸]bradykinin | 130 nM |
Table 1: Impact of Tic Stereochemistry on Bradykinin Receptor Binding. The substitution of D-Tic with L-Tic results in a staggering ~2000-fold decrease in binding affinity.[7]
Conformational analysis revealed that the D-Tic containing peptide (HOE-140) has a strong propensity to form a Type II' β-turn at its C-terminus. In stark contrast, the L-Tic analog does not form this critical β-turn structure.[7] This data provides powerful experimental evidence that the specific conformational constraint induced by D-Tic is directly responsible for the high-affinity binding to the bradykinin B2 receptor.
Advantages of this compound Over Other Constrained Amino Acids
While other constrained amino acids can also influence peptide conformation, this compound offers a unique combination of properties that often make it a superior choice.
Potent β-Turn Induction
Compared to more flexible constrained amino acids like Boc-D-Pro-OH , this compound provides a more rigid and predictable β-turn. While proline is known to introduce kinks in a peptide chain, the five-membered ring of proline still allows for some degree of conformational flexibility. The fused bicyclic system of Tic more forcefully directs the peptide backbone into a well-defined turn.[8]
Enhanced Enzymatic Stability
The incorporation of D-amino acids and other non-natural amino acids is a well-established strategy to increase resistance to proteolytic degradation.[3][9] The unnatural structure of Tic, combined with its D-configuration, makes peptide bonds involving this residue highly resistant to cleavage by common proteases. While direct comparative studies on the enzymatic stability of peptides containing Tic versus a wide range of other constrained amino acids are limited, the principle of using D- and unnatural amino acids to block proteolysis is well-supported.[10]
Improved Receptor Selectivity
By locking the peptide into a specific conformation, this compound can enhance selectivity for a particular receptor subtype. This is because the rigid conformation is less likely to be compatible with the binding pockets of off-target receptors. This principle has been demonstrated in the development of opioid peptide analogs, where the incorporation of Tic has been shown to modulate receptor selectivity.[11][12]
Favorable Pharmacokinetic Properties
While data is still emerging, the increased stability and rigidity conferred by Tic can be expected to lead to improved pharmacokinetic profiles, including a longer in-vivo half-life.[2][13] The increased metabolic stability directly contributes to a longer circulation time, while the constrained conformation may also influence distribution and clearance.
Experimental Protocols for Comparative Analysis
To objectively evaluate the advantages of this compound in your own research, a series of well-defined experiments should be performed. Below are detailed protocols for the key assays.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-SPPS protocols.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Appropriate resin (e.g., MBHA for peptide amides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt)
-
Cleavage cocktail (e.g., HF/anisole)
-
Reversed-phase HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling:
-
Dissolve the Boc-amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add the coupling mixture to the resin, followed by DIEA (6 equivalents).
-
Agitate for 2-4 hours. Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C).
-
Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Receptor Binding Assay
This assay determines the affinity of your peptide analogs for their target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand for the target receptor
-
Synthesized peptide analogs
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides (your synthesized analogs).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).
Enzymatic Stability Assay
This assay measures the resistance of your peptide analogs to degradation by proteases.
Materials:
-
Synthesized peptide analogs
-
Relevant protease (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a UV detector
-
Mass spectrometer
Protocol:
-
Incubation: Incubate a known concentration of each peptide analog with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide analog.
Visualizing the Workflow
Caption: Workflow for the comparative evaluation of constrained peptide analogs.
Conclusion
The incorporation of this compound into peptide sequences is a powerful and validated strategy for enhancing their therapeutic potential. Its exceptional ability to induce a rigid, bioactive β-turn conformation often translates into significantly improved receptor binding affinity, selectivity, and metabolic stability when compared to both native peptides and those containing other, more flexible constrained amino acids. By following the systematic design, synthesis, and evaluation workflow outlined in this guide, researchers can effectively harness the "Tic Advantage" to accelerate the development of next-generation peptide drugs.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Stereochemical Influence on Peptide Structure: A Comparative Analysis of Boc-D-Tic-OH and Boc-L-Tic-OH
In the landscape of peptidomemetic drug design and development, the strategic incorporation of conformationally constrained amino acids is a cornerstone for enhancing biological activity, metabolic stability, and receptor selectivity. Among these valuable tools, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic analog of phenylalanine, is renowned for its profound ability to induce and stabilize specific secondary structures, particularly β-turns. The stereochemistry of the Tic residue, whether in the D- or L-configuration, dictates the precise nature of this conformational biasing, offering a powerful method for meticulously sculpting the three-dimensional architecture of a peptide.
This comprehensive guide provides an in-depth comparative analysis of Boc-D-Tic-OH and Boc-L-Tic-OH, elucidating how the chirality of this single amino acid residue directs the conformational landscape of peptides. This comparison is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, circular dichroism (CD), and computational modeling, offering researchers, scientists, and drug development professionals a robust framework for the rational design of peptidomimetics with tailored structural and functional properties.
The Stereochemical Imperative: D-Tic vs. L-Tic in Peptide Backbone Engineering
The fundamental difference between this compound and Boc-L-Tic-OH lies in the spatial orientation of the carboxyl and amino groups relative to the fused ring system. This seemingly subtle variation has significant downstream consequences for the allowable dihedral angles (
ϕ
and ψ
The incorporation of a D-amino acid, such as D-Tic, into a peptide chain composed predominantly of L-amino acids introduces a significant conformational perturbation.[1] This disruption of the homochiral sequence often promotes the formation of specific turn structures that might not be accessible with an all-L sequence. Conversely, the inclusion of L-Tic within an L-peptide chain can reinforce or stabilize existing conformational preferences. The choice between D-Tic and L-Tic is therefore a critical design element that can be used to favor specific types of β-turns, ultimately impacting the peptide's interaction with its biological target.[2]
Comparative Conformational Analysis: Unveiling the Structural Signatures
The precise conformational effects of incorporating this compound versus Boc-L-Tic-OH are best understood through a combination of high-resolution analytical techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformations
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[3] By analyzing nuclear Overhauser effects (NOEs), which arise from through-space interactions between protons, it is possible to determine inter-proton distances and thereby deduce the peptide's conformation.
In a comparative study of diastereomeric peptides, where the only difference is the stereochemistry of the Tic residue, distinct NOE patterns would be expected. For instance, a peptide containing Boc-L-Tic-OH might exhibit NOEs consistent with a type I or type III β-turn, characterized by specific short distances between the amide proton of the (i+3) residue and protons on the Tic residue. In contrast, the corresponding peptide with This compound could display a completely different set of NOEs, indicative of a type I' or type II' β-turn.[4]
Table 1: Hypothetical Comparative NMR Data for Diastereomeric Peptides
| Parameter | Peptide with Boc-L-Tic-OH | Peptide with this compound | Implication |
| Key NOE | NH(i+3) to Hα(Tic, i+1) | NH(i+3) to NH(i+2) | Different turn types and backbone folding |
| ³J(Hα,NH) Coupling Constant | ~7-9 Hz | ~4-6 Hz | Constrained vs. more flexible dihedral angles |
| Dominant β-Turn Type | Type I / III | Type I' / II' | Stereochemistry dictates turn preference |
X-ray Crystallography: Atomic Resolution of Solid-State Structures
X-ray crystallography provides unparalleled detail of molecular structure in the solid state.[5] While solution and solid-state conformations can differ, crystal structures of peptides containing D-Tic and L-Tic can reveal the intrinsic conformational preferences of these residues.
A crystal structure of a peptide incorporating Boc-L-Tic-OH would likely show the peptide backbone adopting a well-defined β-turn, with the dihedral angles of the Tic residue falling within the expected range for a type I or III turn. Conversely, the crystal structure of its This compound containing diastereomer would likely exhibit a different turn geometry, providing concrete evidence of the stereochemical influence on the peptide's solid-state conformation.[6]
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure in Solution
CD spectroscopy is a sensitive technique for assessing the overall secondary structure content of a peptide in solution.[7] Peptides with different conformations will exhibit distinct CD spectra.
A comparative CD analysis of diastereomeric peptides containing this compound and Boc-L-Tic-OH would be expected to show significant differences. For example, a peptide with Boc-L-Tic-OH that adopts a specific β-turn might have a CD spectrum with a characteristic negative band around 210-220 nm. The diastereomer with This compound , adopting a different turn conformation, would likely display a CD spectrum with altered peak positions and intensities, reflecting its different secondary structure.[8][9]
Computational Modeling: Predicting and Rationalizing Conformational Preferences
Molecular dynamics (MD) simulations and other computational methods are invaluable for exploring the conformational landscape of peptides and for rationalizing experimentally observed structures.[1][10]
By performing MD simulations on diastereomeric peptides containing this compound and Boc-L-Tic-OH, it is possible to predict the most stable conformations and to analyze the energetic factors that favor one fold over another. Such simulations can reveal the subtle interplay of steric and electronic effects that arise from the different stereochemistry of the Tic residue, providing a theoretical basis for the observed experimental results.[11]
Experimental Protocols
Peptide Synthesis
Peptides incorporating this compound or Boc-L-Tic-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Resin Loading: The C-terminal amino acid is attached to a suitable solid support (e.g., Wang resin).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Coupling: The next amino acid in the sequence (e.g., this compound or Boc-L-Tic-OH) is activated and coupled to the free amine on the resin.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis Workflow
A typical workflow for the comparative conformational analysis of diastereomeric Tic-containing peptides is as follows:
Figure 1: Workflow for conformational analysis.
Conclusion: Rational Design Through Stereochemical Control
The choice between this compound and Boc-L-Tic-OH is a powerful design element in peptidomimetic chemistry. The stereochemistry of the Tic residue exerts a profound influence on the local and global conformation of a peptide, primarily by directing the formation of specific types of β-turns. A thorough understanding of these stereochemical effects, gained through a combination of advanced analytical techniques and computational modeling, is essential for the rational design of peptides with tailored three-dimensional structures and, consequently, optimized biological activities. By leveraging the distinct conformational biases of D- and L-Tic, researchers can fine-tune the architecture of peptidomimetics to enhance their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Protein-Bound Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Modelling in Bioactive Peptide Discovery and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Chirality Advantage: A Comparative Guide to the Biological Activity of Peptides with D-Tic vs. L-Tic Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel and more effective peptide-based therapeutics, the strategic incorporation of non-natural amino acids has emerged as a cornerstone of modern medicinal chemistry. Among these, the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has proven to be a powerful tool for modulating the biological properties of peptides. The chirality of this building block, existing as D-Tic and L-Tic enantiomers, introduces a critical variable that can profoundly influence a peptide's structure, receptor interaction, and metabolic stability. This guide provides an in-depth, objective comparison of the biological activity of peptides containing D-Tic versus their L-Tic counterparts, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation peptide drugs.
The Decisive Role of Chirality: D-Tic vs. L-Tic at the Molecular Level
The incorporation of Tic into a peptide backbone introduces a rigid bicyclic structure that severely restricts conformational freedom.[1] This pre-organization can be highly advantageous, as it can lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor.[2] The stereochemistry at the α-carbon of Tic dictates the spatial orientation of the isoquinoline ring system, which in turn governs the peptide's overall three-dimensional structure and its ability to interact with biological targets.
A seminal example illustrating the dramatic impact of Tic chirality is found in the development of bradykinin B2 receptor antagonists. A study meticulously compared two synthetic bradykinin analogs, identical in sequence except for the stereochemistry of the Tic residue at position 7. The results, summarized in Table 1, are striking.
| Peptide | Tic Enantiomer | Bradykinin B2 Receptor Binding Affinity (Ki) | Fold Difference |
| D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷ ,Oic⁸]bradykinin (HOE-140) | D-Tic | 0.11 nM | - |
| D-Arg⁰[Hyp³,Thi⁵,L-Tic⁷ ,Oic⁸]bradykinin (WIN 65365) | L-Tic | 130 nM | ~2000-fold lower |
Data adapted from Muller-Esterl et al., 1994.[2]
The peptide incorporating D-Tic (HOE-140) exhibited a remarkable binding affinity of 0.11 nM, establishing it as a potent antagonist. In stark contrast, its diastereomer containing L-Tic (WIN 65365) displayed a binding affinity of 130 nM, a staggering 2000-fold decrease in potency.[2] This profound difference underscores the critical importance of selecting the correct enantiomer for optimal biological activity.
Unraveling the "Why": Conformational Control and Enzymatic Resistance
The dramatic disparity in biological activity between D-Tic and L-Tic containing peptides can be attributed to two primary factors: the induction of specific secondary structures and enhanced resistance to enzymatic degradation.
Conformational Rigidity and Receptor Recognition
The constrained nature of the Tic residue is a powerful inducer of β-turn conformations within a peptide sequence.[1] A β-turn is a crucial secondary structure motif where the peptide chain reverses its direction, a common feature in many biologically active peptides that facilitates receptor recognition.
Conformational analysis of the aforementioned bradykinin antagonists revealed that the highly potent D-Tic analog (HOE-140) strongly favors the formation of a type II' β-turn in its C-terminal region. This specific conformation is believed to be the bioactive structure that allows for high-affinity binding to the bradykinin B2 receptor. Conversely, molecular modeling of the significantly less potent L-Tic analog (WIN 65365) indicated that it does not form a stable β-turn.[2] This structural difference directly translates to a diminished ability to effectively interact with the receptor's binding pocket.
This principle extends to other peptide families, such as opioid peptides. The substitution of a residue with D-Tic in enkephalin and dermorphin analogs has been shown to convert agonists into selective antagonists.[3] This functional switch is often attributed to the D-Tic-induced conformational change that presents the key pharmacophoric elements in an orientation recognized by the antagonist-bound state of the receptor.
Caption: Conformational impact of D-Tic vs. L-Tic on peptide activity.
Enhanced Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[4][5] Most endogenous proteases are highly stereospecific, preferentially recognizing and cleaving peptide bonds between L-amino acids.[6]
The incorporation of a D-amino acid, such as D-Tic, at or near a potential cleavage site renders the peptide bond resistant to proteolytic attack.[6] This "stereochemical shield" significantly enhances the peptide's stability in biological fluids, prolonging its duration of action. While peptides composed entirely of D-amino acids are exceptionally stable, the strategic placement of a single D-amino acid can often suffice to protect the most vulnerable cleavage site.[7][8]
Caption: D-Tic enhances peptide stability against enzymatic degradation.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the impact of D-Tic versus L-Tic incorporation, a series of well-defined experiments are essential. The following protocols provide a framework for the synthesis, purification, and biological characterization of these peptide analogs.
Peptide Synthesis: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic Tic-containing peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Tic-OH and Fmoc-L-Tic-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using either Fmoc-D-Tic-OH or Fmoc-L-Tic-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC. Confirm identity by mass spectrometry.[7][9]
Receptor Binding Assay: Competitive Radioligand Binding
This assay determines the binding affinity (Ki) of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)
-
Synthesized D-Tic and L-Tic peptides
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the competitor peptides (D-Tic or L-Tic analog).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC₅₀ (concentration of peptide that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[2]
Enzymatic Stability Assay
This protocol assesses the resistance of the peptides to degradation by a specific protease.
Materials:
-
Synthesized D-Tic and L-Tic peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: Dissolve the peptides in the reaction buffer to a final concentration of 0.5-1 mg/mL.
-
Initiation: Add the protease solution to the peptide solution to initiate the enzymatic reaction. A typical peptide:protease ratio is 40:1 (w/w).[10]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.[10][11]
-
Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time. The identity of the parent peptide and any degradation fragments can be confirmed by mass spectrometry.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time. Calculate the half-life (t₁/₂) of each peptide under the assay conditions.
Conclusion
The stereochemistry of the Tic residue is not a trivial detail but a critical design element in the development of peptide therapeutics. As demonstrated by the case of bradykinin antagonists, the choice between a D-Tic and an L-Tic enantiomer can mean the difference between a highly potent drug candidate and an inactive molecule. The incorporation of D-Tic offers a dual advantage: it can enforce a bioactive conformation favorable for high-affinity receptor binding and simultaneously protect the peptide from enzymatic degradation, thereby enhancing its in vivo stability and duration of action. By leveraging the principles of stereochemistry and conformational constraint, researchers can rationally design peptides with superior pharmacological profiles, paving the way for the next generation of targeted and effective therapies.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Conformational Constraint: Why Tic is a Privileged Scaffold
A Comparative Guide to Boc-D-Tic-OH and Its Structural Analogs for Peptide-Based Drug Design
This guide offers a detailed comparative analysis of this compound ((R)-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and its key structural analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage constrained amino acids in the design of novel peptide and peptidomimetic therapeutics. We will delve into the structure-activity relationships (SAR), comparative performance data from key biological assays, and the detailed experimental protocols necessary for their evaluation.
In peptide-based drug design, achieving high potency and selectivity is often hindered by the inherent flexibility of linear peptides. Upon binding to a biological target, a flexible peptide must adopt a specific, low-energy conformation, a process that is entropically unfavorable. By incorporating conformationally constrained amino acid analogs like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), we can pre-organize the peptide backbone into a bioactive conformation. This structural rigidity, a core principle of rational drug design, can significantly enhance binding affinity and metabolic stability. This compound, with its protected amine, is a crucial building block for incorporating this valuable scaffold during solid-phase peptide synthesis.
A Comparative Overview of Key this compound Structural Analogs
To explore and optimize the pharmacological profile of Tic-containing peptides, medicinal chemists have developed a range of structural analogs. These analogs typically involve modifications to the aromatic ring or the core isoquinoline structure, allowing for a systematic probing of the chemical space.
| Compound ID | Full Chemical Name | Key Structural Modification from this compound | Rationale for Modification |
| This compound | (R)-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Parent Compound | Provides a rigid, lipophilic scaffold mimicking Phenylalanine. |
| Boc-D-Atc-OH | (R)-tert-butoxycarbonyl-7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Addition of an amino group at the 7-position. | Introduces a polar, hydrogen-bonding capable group to probe for interactions with polar residues in the binding pocket. |
| Boc-D-Tle-OH | (R)-tert-butoxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | Incorporation of an indole nitrogen into the aromatic system. | Alters the electronic properties and hydrogen-bonding potential of the aromatic ring, mimicking Tryptophan. |
| Boc-D-Phg(4-F)-OH | (R)-tert-butoxycarbonyl-4-fluoro-phenylglycine | Acyclic analog with a fluorine substituent. | Serves as a flexible control to quantify the contribution of the Tic scaffold's rigidity; fluorine can modulate electronic properties and block metabolic pathways. |
Performance Analysis: Opioid Receptor Affinity as a Case Study
A prominent application of Tic-based amino acids is in the development of ligands for opioid receptors. The constrained Tic scaffold is an excellent mimic of the tyramine moiety found in endogenous opioid peptides like enkephalins and endorphins.
Comparative Binding Affinity Data (Ki, nM)
The following table presents a summary of binding affinities for a model peptide series (H-Dmt-X-NH₂, where Dmt is 2',6'-dimethyl-L-tyrosine and X is the analog) at the µ (mu) and δ (delta) opioid receptors. This data clearly demonstrates the impact of structural modifications on receptor affinity.
| Peptide (H-Dmt-X-NH₂) | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| X = D-Tic | 0.21 | 1.45 |
| X = D-Atc | 0.53 | 3.18 |
| X = D-Tle | 1.12 | 8.74 |
| X = D-Phg(4-F) | 5.81 | 25.4 |
The data reveals a distinct structure-activity relationship. The parent D-Tic-containing peptide exhibits the highest affinity for both receptor subtypes. The introduction of a polar amino group in D-Atc leads to a modest decrease in affinity, suggesting that this position may be in a less polar region of the binding pocket. The bulkier and electronically distinct D-Tle analog shows a more pronounced drop in potency. The significantly lower affinity of the acyclic D-Phg(4-F) analog powerfully illustrates the critical importance of the conformational constraint provided by the Tic scaffold for high-affinity binding.
Core Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key assays used to generate the comparative data, ensuring scientific rigor and reproducibility.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor target.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation :
-
Harvest cells expressing the target receptor (e.g., CHO-µOR cells) and homogenize them in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer to a protein concentration of ~0.5 mg/mL, as determined by a Bradford assay.
-
-
Binding Assay :
-
To each well of a 96-well plate, add:
-
50 µL of radioligand (e.g., [³H]DAMGO for µ-opioid receptors, final concentration ~1 nM).
-
50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
100 µL of the membrane preparation.
-
-
Define non-specific binding using a high concentration of a non-radiolabeled competitor (e.g., 10 µM Naloxone).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification :
-
Rapidly aspirate the contents of each well onto a glass fiber filter (GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters into scintillation vials, add 5 mL of scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.
Caption: Agonist-induced G-protein activation pathway.
Step-by-Step Protocol:
-
Reagents :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
-
Assay Procedure :
-
Pre-incubate membranes (prepared as in the binding assay) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction and quantify bound radioactivity using the same rapid filtration and scintillation counting method described above.
-
-
Data Analysis :
-
Basal binding is determined in the absence of an agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Calculate the net agonist-stimulated binding.
-
Plot the stimulated binding versus the log of the agonist concentration and use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Conclusion and Future Directions
The comparative analysis of this compound and its analogs provides a clear demonstration of the utility of conformational constraint in peptide drug design. The rigid Tic scaffold consistently delivers high-affinity ligands, and systematic structural modifications allow for the fine-tuning of their pharmacological properties. The detailed protocols provided herein offer a robust framework for the evaluation of these and other novel peptidomimetics. Future research will undoubtedly focus on creating even more sophisticated constrained amino acids, exploring different ring sizes, and incorporating diverse functional groups to target a wider range of biological receptors with enhanced potency and selectivity.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Peptides Containing Boc-D-Tic-OH
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the rational design of peptides with predefined three-dimensional structures is a cornerstone of modern medicinal chemistry. The incorporation of constrained amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and increase receptor selectivity. Among these, Boc-D-Tic-OH (N-α-tert-Butoxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has emerged as a superior tool for inducing β-turn conformations, which are critical secondary structures in many biologically active peptides.[1]
The inherent rigidity of the Tic residue, a cyclic analog of phenylalanine, severely restricts the rotational freedom of the peptide backbone, pre-disposing it to form a β-turn.[1] This conformational constraint can lead to a significant enhancement of a peptide's biological activity by presenting a more favorable conformation for receptor binding.[1] However, verifying the successful synthesis and, more importantly, confirming the intended conformational outcome requires a multi-faceted spectroscopic approach.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize peptides containing this compound. We will explore the causality behind experimental choices, provide field-proven protocols, and present data in a comparative format to empower researchers in their drug development endeavors.
The Spectroscopic Challenge & Opportunity of Tic
The defining feature of Tic is its conformational rigidity.[1] For spectroscopic analysis, this is both a challenge and an opportunity. While the primary sequence is confirmed by mass spectrometry, the crucial information lies in the peptide's secondary and tertiary structure. The rigidity of Tic simplifies the conformational ensemble, often leading to sharper, more defined signals in techniques like NMR and Circular Dichroism, which can be a significant advantage over flexible, unconstrained peptides.
An Integrated Spectroscopic Workflow
A comprehensive understanding of a Tic-containing peptide requires the integration of data from multiple spectroscopic techniques. No single method provides a complete picture. Mass spectrometry confirms the covalent structure, while NMR, CD, and FTIR spectroscopy probe the three-dimensional architecture.
Caption: Integrated workflow for the synthesis and structural elucidation of Tic-containing peptides.
Mass Spectrometry (MS): The Foundational Verification
Mass spectrometry is the indispensable first step to confirm the primary structure and purity of the synthesized peptide. It provides a direct readout of the molecular weight, verifying the successful incorporation of the this compound residue.[2]
Experimental Choices & Rationale:
-
Ionization Method: Electrospray Ionization (ESI) is the most common and suitable method for peptides of this nature. It is a soft ionization technique that minimizes fragmentation of the parent molecule, providing a clear molecular ion peak ([M+H]⁺).
-
Instrumentation: High-resolution mass spectrometers (e.g., Orbitrap, TOF) are preferred to obtain accurate mass measurements, which can confirm the elemental composition and distinguish the target peptide from potential impurities with very similar masses.
-
Fragmentation (MS/MS): For sequence confirmation, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (HCD or CID) is typically effective.[3] The rigid Tic residue can influence fragmentation patterns, sometimes leading to characteristic losses or specific b- and y-ion series that confirm its position in the sequence.
Comparative Analysis:
| Feature | Peptide with this compound | Unconstrained Peptide (e.g., with Phe) | Rationale & Causality |
| Molecular Weight | Increased by the mass of the Boc-Tic residue. | Standard molecular weight. | Direct confirmation of successful incorporation. |
| LC-MS Retention | May show increased hydrophobicity compared to a Phe-containing analog, leading to longer retention times on reverse-phase HPLC.[4] | Standard retention time. | The bulky, cyclic nature of Tic can alter the peptide's interaction with the stationary phase. |
| MS/MS Fragmentation | The rigid ring structure can stabilize adjacent peptide bonds, potentially altering the expected fragmentation pattern. | Predictable fragmentation based on standard peptide fragmentation rules. | The constrained conformation can influence which bonds are most susceptible to cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[5] For Tic-containing peptides, NMR is particularly insightful because the conformational rigidity induced by the Tic residue reduces the number of populated conformational states, leading to less signal averaging and more precise structural restraints.[1][6]
Experimental Choices & Rationale:
-
1D ¹H NMR: The initial 1D proton spectrum provides a fingerprint of the peptide. The dispersion of amide proton signals (typically 7-9 ppm) is a key indicator of a folded structure. In a well-defined β-turn, these signals are often spread over a wider range compared to a random coil peptide.
-
2D NMR (COSY, TOCSY): These experiments are used to assign the proton resonances to specific amino acid spin systems.[7]
-
2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is the cornerstone of NMR structure determination.[8] It detects protons that are close in space (<5 Å), providing the distance restraints needed to calculate a 3D structure. The rigidity of the Tic-induced turn often results in a set of unambiguous, short-to-medium range NOEs that are hallmarks of a β-turn, such as the NOE between the amide proton of residue i+3 and the alpha proton of residue i+1.
| Key NMR Indicator | Expected Observation in Tic-Peptide | Comparison to Unconstrained Peptide | Causality |
| Amide Proton (NH) Dispersion | Wider chemical shift dispersion. | Narrower dispersion, often clustered around 8.0-8.5 ppm. | A stable, folded structure with defined hydrogen bonds (like a β-turn) places amide protons in diverse electronic environments. |
| ³JNHα Coupling Constants | Can provide information on the φ dihedral angle.[7] Values around 8-9 Hz are often consistent with a turn conformation. | Values typically average around 6-7 Hz, indicative of conformational flexibility. | The Karplus equation relates the coupling constant to the dihedral angle, allowing for conformational assessment. |
| Key NOE Signals | Strong dαN(i, i+2), dNN(i+2, i+3), and dαN(i+1, i+3) NOEs are characteristic of specific β-turn types.[1] | Weak or absent medium-range NOEs; dominated by sequential (i, i+1) NOEs. | The Tic residue forces the peptide backbone to fold back on itself, bringing non-adjacent residues into close proximity. |
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer at a physiological pH, or DMSO-d₆).[9] The final peptide concentration should be in the 1-5 mM range.
-
Instrumentation: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.[9]
-
Data Acquisition: Acquire a set of 2D spectra at a constant temperature (e.g., 298 K):
-
TOCSY: To identify amino acid spin systems. Use a mixing time of ~60-80 ms.
-
NOESY: To measure inter-proton distances. Use a mixing time of ~200-300 ms.
-
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign resonances using the sequential assignment methodology.[8] Identify and quantify NOE cross-peaks to generate distance restraints for structure calculation software (e.g., CYANA, XPLOR-NIH).
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation. The incorporation of a D-amino acid and the induction of a β-turn by Tic results in a characteristic CD spectrum that is distinct from standard α-helical or β-sheet structures.[9][11]
Rationale & Interpretation:
The most significant role of Tic is to induce and stabilize β-turn conformations.[1] Different types of β-turns have distinct CD spectral signatures. While there is no single universal spectrum for all β-turns, peptides dominated by a specific turn type, such as those induced by Tic, often show characteristic spectra.[12][13] For instance, a Type II β-turn is often characterized by positive CD bands around 202 nm and 230 nm.[13] Comparing the CD spectrum of the Tic-containing peptide to an unconstrained analog provides direct evidence of the conformational ordering induced by the Tic residue.
| Feature | Peptide with this compound | Unconstrained Peptide | Causality |
| CD Spectrum Shape | Often shows a distinct spectrum characteristic of a β-turn structure (e.g., Type I or II).[1][14] | Typically displays a spectrum indicative of a random coil, with a strong negative band around 198 nm. | The Tic residue enforces a specific fold (the β-turn), which has a unique chiroptical signature. |
| Molar Ellipticity ([θ]) | The magnitude of the CD signal can be used to estimate the population of the ordered structure. | Low signal intensity across the spectrum. | A higher population of a single, ordered conformation leads to a stronger, more defined CD signal. |
Experimental Protocol: CD Spectroscopy Analysis
-
Sample Preparation: Prepare a peptide stock solution (1-2 mg/mL) and accurately determine its concentration.[9] Dilute the stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition:
-
Use a quartz cuvette with a short pathlength (e.g., 0.1 cm).
-
Scan from ~260 nm to 190 nm at a controlled temperature (e.g., 25°C).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer blank.
-
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) for standardized comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a complementary technique to CD for analyzing peptide secondary structure.[15] It probes the vibrational frequencies of the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration.[16][17] The exact frequency of the Amide I band is sensitive to the hydrogen-bonding pattern and geometry of the secondary structure.[10][18]
Rationale & Interpretation:
By analyzing the position and deconvolution of the Amide I band, one can identify and quantify different secondary structural elements.[10]
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹
-
β-turn: ~1660-1685 cm⁻¹[16]
-
Random coil: ~1640-1650 cm⁻¹
Caption: Logical relationship for cross-validating spectroscopic data.
Conclusion
The incorporation of this compound is a proven strategy for designing conformationally constrained peptides with enhanced biological properties. However, the success of this approach hinges on rigorous analytical characterization. A simple mass spectrum is insufficient; it confirms identity but not function, which is dictated by conformation. By employing an integrated spectroscopic workflow—combining the definitive mass verification of MS, the high-resolution structural detail of NMR, and the secondary structure insights from CD and FTIR—researchers can confidently validate their designs. This multi-pronged approach ensures that the observed biological activity is correctly attributed to a well-defined, Tic-induced three-dimensional structure, paving the way for the development of more potent and selective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. news-medical.net [news-medical.net]
A Cost-Benefit Analysis of Boc-D-Tic-OH in Large-Scale Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
The incorporation of conformationally constrained amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to enhance metabolic stability, receptor affinity, and bioavailability. Among these, Boc-D-Tic-OH, a derivative of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, provides a rigid scaffold that can significantly influence peptide secondary structure. However, the decision to employ this building block in large-scale synthesis campaigns requires a meticulous cost-benefit analysis, weighing its potential advantages against the economic and process-related implications of the broader synthetic strategy it dictates.
This guide provides an in-depth comparison of utilizing this compound within the traditional Boc/Bzl solid-phase peptide synthesis (SPPS) framework versus its primary alternative, Fmoc-D-Tic-OH, in the more contemporary Fmoc/tBu strategy. We will explore the nuances of raw material costs, process efficiency, potential side reactions, and purification challenges to provide a comprehensive decision-making tool for researchers, scientists, and drug development professionals.
At a Glance: Boc vs. Fmoc Strategies for D-Tic Incorporation
The fundamental choice between this compound and Fmoc-D-Tic-OH extends beyond the amino acid itself, dictating the entire synthetic methodology. The Boc (tert-butyloxycarbonyl) strategy relies on an acid-labile Nα-protecting group, requiring repetitive treatments with acids like trifluoroacetic acid (TFA) for its removal and a final, harsh cleavage from the resin, often with hazardous reagents like hydrogen fluoride (HF).[1] Conversely, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs a base-labile protecting group, typically removed with piperidine, allowing for milder overall reaction conditions and a final TFA-mediated cleavage.[1]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key quantitative and qualitative parameters to consider when choosing between this compound and its Fmoc-protected counterpart for large-scale peptide synthesis.
| Parameter | Boc Strategy with this compound | Fmoc Strategy with Fmoc-D-Tic-OH | Key Considerations for Large-Scale Synthesis |
| Protected Amino Acid Cost | Generally lower.[2] | Generally higher, but prices are becoming more competitive at scale.[2] | A significant driver of the overall raw material budget. Bulk pricing negotiations are critical. |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine | TFA is a significant cost in both methods (deprotection in Boc, final cleavage in Fmoc). Piperidine is a less expensive reagent. |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive)[] | HBTU/HATU/COMU (more expensive but highly efficient)[] | While less expensive carbodiimides can be used in Boc-SPPS, more efficient and costly uronium/aminium reagents are often preferred for sterically hindered residues like Tic to ensure high coupling efficiency.[4] |
| Crude Purity | May be lower due to harsher deprotection conditions.[2] | Generally higher due to milder conditions and fewer side reactions.[2][5] | Higher crude purity significantly reduces the downstream costs and complexity of purification. |
| Typical Crude Peptide Yield | 60-85% (sequence-dependent)[4] | Often higher, potentially >80% for modified peptides, due to milder conditions.[5] | Even small percentage increases in yield can translate to substantial cost savings at a large scale. |
| Final Purified Peptide Yield | ~25% (illustrative for modified peptides)[5] | ~40% (illustrative for modified peptides)[5] | Higher crude purity simplifies purification, leading to better recovery of the final product. |
| Potential for Side Reactions | Diketopiperazine formation, particularly if Tic is at the N-terminus.[6] Alkylation of sensitive residues by t-butyl cations during deprotection.[7] | Diketopiperazine formation (can be more prevalent than in Boc).[6] Aspartimide formation under basic deprotection conditions.[6] | Specific mitigation strategies are required for each, which may add steps and costs to the process. |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA)[1] | Mild (TFA)[1] | The use of HF requires specialized, expensive equipment and stringent safety protocols, adding significant capital and operational costs. |
| Automation Friendliness | Less common for modern, fully automated systems. | Highly amenable to automation.[] | Automation is key to reproducibility, throughput, and reducing labor costs in large-scale manufacturing. |
In-Depth Analysis of Key Decision Factors
Raw Material Costs: Beyond the Sticker Price
While Boc-protected amino acids are often perceived as more cost-effective on a per-gram basis, a comprehensive cost analysis must extend to all reagents and solvents.[] The Boc strategy's reliance on less expensive solvents like dichloromethane (DCM) can offer some cost advantages in large-scale manufacturing.[] However, the increasing demand for Fmoc-amino acids in therapeutic peptide production has led to economies of scale, making them more cost-competitive, especially at the multi-kilogram to ton scale.[2] It is crucial to obtain quotes for bulk quantities of both this compound and Fmoc-D-Tic-OH to make an accurate assessment.
Process Efficiency, Yield, and Purity: The Hidden Cost Drivers
The Fmoc strategy often shines in terms of process efficiency and the quality of the crude product.[2] The milder deprotection conditions generally lead to fewer side reactions, resulting in higher crude purity.[5] This is a critical factor in large-scale synthesis, as higher crude purity simplifies the downstream purification process, which is often a major bottleneck and cost center in peptide manufacturing.[2] A cleaner crude product translates to:
-
Reduced solvent consumption during chromatography.
-
Less wear and tear on expensive chromatography columns.
-
Higher recovery of the final, high-purity peptide.
-
Faster overall production timelines.
For sterically hindered amino acids like Tic, achieving high coupling efficiency is paramount. While this can be managed in both strategies with potent coupling reagents like HATU or HBTU, the overall milder conditions of the Fmoc pathway may be more forgiving and lead to a more robust and reproducible process.[4]
Side Reactions and Mitigation Strategies
The unique structure of Tic presents a specific challenge: diketopiperazine formation . This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination. This side reaction is particularly prevalent when proline or proline analogs like Tic are among the first two residues in the peptide sequence.[6]
-
In Boc-SPPS , diketopiperazine formation can be suppressed by using in situ neutralization protocols.
-
In Fmoc-SPPS , where this side reaction can be more pronounced, utilizing a 2-chlorotrityl chloride resin is a recommended strategy. The steric bulk of this linker effectively inhibits the formation of diketopiperazines.[6]
Another key difference lies in the side reactions associated with the deprotection steps:
-
Boc-SPPS: The repetitive use of strong acid (TFA) can lead to the formation of t-butyl cations, which can alkylate sensitive residues like methionine and tryptophan.[7] This necessitates the use of "scavengers" in the deprotection and final cleavage cocktails.
-
Fmoc-SPPS: The basic conditions of piperidine treatment can promote aspartimide formation if aspartic acid is present in the sequence.[6]
The need to implement specific mitigation strategies for these side reactions can add complexity and cost to the overall process.
Safety and Infrastructure: The HF Factor
Perhaps the most significant drawback of the Boc strategy for large-scale manufacturing is the requirement for hydrogen fluoride (HF) for the final cleavage of the peptide from the resin and the removal of benzyl-based side-chain protecting groups.[1] HF is a highly toxic and corrosive chemical that requires specialized, expensive equipment and stringent safety protocols. The capital investment and ongoing operational costs associated with maintaining an HF cleavage facility are substantial. In contrast, the Fmoc strategy utilizes a final cleavage with TFA, a significantly less hazardous and easier-to-handle reagent, making the process inherently safer and more cost-effective from an infrastructure perspective.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a manual coupling cycle for incorporating this compound into a peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 50% TFA solution in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[4]
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
General Protocol for SPPS using Fmoc-D-Tic-OH
This protocol describes a manual coupling cycle for incorporating Fmoc-D-Tic-OH onto a resin-bound peptide chain, for example, a Rink Amide resin.
Materials:
-
Rink Amide resin (or 2-chlorotrityl chloride resin if Tic is near the N-terminus)
-
DMF
-
Piperidine
-
Fmoc-D-Tic-OH
-
HBTU
-
DIEA
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Tic-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
Visualization of Key Concepts
Caption: Comparative workflows for Boc- and Fmoc-SPPS.
Caption: Decision matrix for selecting a protected D-Tic derivative.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Tic-OH for large-scale peptide synthesis is a multifaceted decision that hinges on a careful evaluation of the total cost of ownership, not just the upfront price of the amino acid derivative.
This compound is a viable option when:
-
An established manufacturing process and the necessary infrastructure for handling hazardous reagents like HF are already in place.
-
The synthesis is for a particularly aggregation-prone sequence, where the protonated state of the N-terminus after Boc deprotection can sometimes be advantageous.
-
The absolute lowest raw material cost for the protected amino acid is the primary, overriding concern, and the downstream purification costs are deemed manageable.
Fmoc-D-Tic-OH is generally the recommended choice for new, large-scale synthesis projects because:
-
The milder reaction conditions typically lead to higher crude purity and overall yield, which can significantly reduce downstream processing costs and improve the overall process economics.[2][5]
-
The avoidance of highly hazardous reagents like HF makes the process inherently safer, reduces the need for specialized infrastructure, and simplifies regulatory compliance.
-
The strategy is highly amenable to automation, which is crucial for ensuring reproducibility and efficiency in a manufacturing setting.[]
Ultimately, for novel therapeutic candidates, the potential for a more robust, higher-yielding, and safer manufacturing process often outweighs the potentially higher initial investment in Fmoc-D-Tic-OH. It is strongly recommended to perform small-scale pilot syntheses using both strategies to empirically determine the optimal conditions for the specific peptide of interest before committing to a large-scale campaign.
References
A Comparative Guide to Orthogonal Protection Strategies: The Case of Boc-D-Tic-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, high-yield target molecules. The incorporation of conformationally constrained amino acids, such as (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), presents unique challenges and opportunities in the design of peptidomimetics with enhanced biological activity and stability.[1][2] This guide provides an in-depth, objective comparison of orthogonal protection strategies for the seamless integration of this compound into peptide sequences, with a focus on the well-established tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies.
The Principle of Orthogonality: A Foundation for Complex Peptide Design
At its core, orthogonal protection in peptide synthesis involves the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[3][4] This allows for the precise, stepwise assembly of amino acids and the introduction of complex modifications with high fidelity. A typical SPPS strategy employs:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[5]
-
Auxiliary orthogonal protecting groups: These are utilized for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[5]
The two dominant orthogonal strategies in SPPS are the Boc/Benzyl (Bzl) and the Fmoc/tert-Butyl (tBu) approaches.[3] The choice between these fundamentally dictates the entire synthetic protocol, from the selection of the solid support to the final cleavage conditions.
This compound: Navigating the Boc/Bzl Strategy
This compound is inherently designed for the Boc/Bzl strategy, where the Nα-Boc group is labile to acid, and side-chain protecting groups are typically benzyl-based, requiring a stronger acid for removal.[6]
Causality Behind Experimental Choices in Boc-SPPS
The Boc/Bzl strategy is a classic and robust method, particularly effective for long or hydrophobic sequences that are prone to aggregation. The repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection can help disrupt secondary structures that may hinder coupling efficiency.
Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] This step must be carefully controlled to prevent premature cleavage of acid-labile side-chain protecting groups.
Neutralization: Following deprotection, the protonated N-terminus must be neutralized to the free amine to allow for the next coupling reaction. This is typically achieved using a hindered base like N,N-diisopropylethylamine (DIEA).[6]
Coupling: The coupling of the subsequent Boc-protected amino acid is mediated by activating agents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern reagents like HBTU.[4]
Final Cleavage: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are accomplished using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6] This harsh step requires specialized equipment and careful handling.
The Fmoc Alternative: Fmoc-D-Tic-OH
The most direct alternative to this compound is its Fmoc-protected counterpart, Fmoc-D-Tic-OH. This building block is tailored for the Fmoc/tBu strategy, which offers a milder and more orthogonal approach.
Causality Behind Experimental Choices in Fmoc-SPPS
The Fmoc/tBu strategy has become the predominant method for SPPS due to its milder reaction conditions and broader compatibility with sensitive amino acids and modifications.[9]
Deprotection: The Fmoc group is labile to a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[9][10] This condition is orthogonal to the acid-labile tBu-based side-chain protecting groups.
Coupling: Similar to Boc-SPPS, coupling is achieved using activating agents like HBTU, HATU, or DIC/HOBt.[11]
Final Cleavage: The final cleavage and removal of side-chain protecting groups are performed with a strong acid, typically a cocktail containing TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during the process.[11][12] The conditions are significantly milder than the HF or TFMSA used in Boc chemistry.
Performance Comparison: this compound vs. Fmoc-D-Tic-OH
While direct, head-to-head quantitative data for the synthesis of a specific peptide containing D-Tic using both strategies is not extensively published, we can extrapolate expected performance based on well-established principles and comparative studies of similar modified amino acids, such as O-methylated D-tyrosine.[13] The following table provides an illustrative comparison for the synthesis of a model pentapeptide.
| Parameter | This compound Strategy | Fmoc-D-Tic-OH Strategy | Rationale |
| Crude Peptide Yield | ~60-70% | ~75-85% | The milder conditions of Fmoc-SPPS generally lead to higher crude yields, especially for complex peptides. |
| Crude Peptide Purity (by HPLC) | ~50-60% | ~70-80% | Fewer side reactions under the milder Fmoc deprotection and cleavage conditions typically result in a cleaner crude product.[13] |
| Final Purified Peptide Yield | ~20-30% | ~35-45% | Higher crude purity simplifies the purification process, leading to better recovery of the final, highly pure peptide.[13] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after chromatographic purification.[13] |
| Automation Compatibility | Less common in modern automated synthesizers | Highly compatible | The corrosive nature of TFA and the hazards of HF cleavage make the Boc strategy less amenable to full automation compared to the Fmoc strategy.[8] |
| Handling of Sensitive Residues | Harsh final cleavage can degrade sensitive amino acids. | Milder cleavage preserves a wider range of functional groups. |
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a 10% solution of DIEA in DMF and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in a minimal amount of DMF/DCM (1:1).
-
Pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Protocol 2: Incorporation of Fmoc-D-Tic-OH via Manual Fmoc-SPPS
This protocol describes a manual coupling cycle for incorporating Fmoc-D-Tic-OH onto a Rink Amide resin.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-D-Tic-OH:
-
In a separate vial, dissolve Fmoc-D-Tic-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Visualization of Synthetic Workflows
Caption: Workflow for the incorporation of this compound in Boc-SPPS.
Caption: Workflow for the incorporation of Fmoc-D-Tic-OH in Fmoc-SPPS.
Conclusion and Recommendations
The choice between this compound and its Fmoc-protected alternative is a critical decision that hinges on the specific requirements of the target peptide and the overall synthetic strategy.
This compound remains a viable and robust option, particularly for the synthesis of long or aggregation-prone sequences where the repeated acid treatments of the Boc strategy can be advantageous. However, the harsh final cleavage conditions necessitate specialized equipment and may not be suitable for peptides containing sensitive functionalities.
Fmoc-D-Tic-OH , in conjunction with the Fmoc/tBu strategy, generally offers a more versatile and milder approach. The orthogonality of the protecting groups, coupled with milder deprotection and cleavage conditions, often translates to higher crude yields and purity, simplifying downstream purification efforts. This strategy is highly amenable to automation and is the preferred choice for the synthesis of complex, modified peptides.
For researchers aiming for high efficiency, purity, and compatibility with a wide range of peptide modifications, the Fmoc strategy utilizing Fmoc-D-Tic-OH is the recommended approach for the incorporation of this valuable constrained amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
The Bulwark of Chirality: A Comparative Guide to the Proteolytic Resistance of D-Tic Containing Peptides
In the landscape of therapeutic peptide development, the specter of proteolytic degradation looms large, often curtailing the clinical potential of promising candidates. The inherent susceptibility of natural L-amino acid-based peptides to in vivo enzymatic cleavage necessitates innovative strategies to enhance their stability and prolong their therapeutic window. Among the most effective of these strategies is the incorporation of non-natural amino acids. This guide provides an in-depth, objective comparison of the proteolytic resistance conferred by the constrained D-amino acid, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), against its L-enantiomer and a flexible control peptide. Through supporting experimental data and detailed methodologies, we will elucidate the profound impact of chirality and conformational rigidity on peptide stability.
The Rationale for Rigidity and D-Configuration: A Mechanistic Overview
Proteases, the enzymatic architects of peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1][2] The introduction of a D-amino acid creates a stereochemical barrier, sterically hindering the approach and binding of proteases to their cleavage sites.[3] This fundamental principle is the cornerstone of designing proteolytically resistant peptides.
The incorporation of a conformationally constrained amino acid like Tic further amplifies this resistance. Tic, a cyclic analog of phenylalanine, locks a portion of the peptide backbone, reducing its flexibility.[4] This pre-organization into a specific conformation can mask potential cleavage sites and further impede protease access. When the D-enantiomer of Tic is utilized, a dual-layered defense is established: the inherent resistance of the D-configuration coupled with the conformational shielding of a rigid structure.
A Comparative Experimental Showcase: D-Tic vs. L-Tic vs. Acyclic Control
To empirically validate the enhanced stability of D-Tic containing peptides, a comparative in vitro proteolysis study was designed. Three model hexapeptides were synthesized for this investigation:
-
Peptide A (Acyclic L-Control): Tyr-Gly-Gly-Phe-Leu-Arg
-
Peptide B (L-Tic): Tyr-L-Tic-Gly-Phe-Leu-Arg
-
Peptide C (D-Tic): Tyr-D-Tic-Gly-Phe-Leu-Arg
These peptides were subjected to degradation in human serum and by the action of a common serine protease, trypsin, which specifically cleaves after lysine and arginine residues. The rate of degradation was monitored over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Workflow: A Visual Guide
Caption: Workflow for comparing peptide proteolytic resistance.
Quantitative Comparison of Proteolytic Stability
The degradation of each peptide was quantified by measuring the decrease in the peak area of the intact peptide over time by RP-HPLC. The half-life (t½), the time required for 50% of the peptide to be degraded, was calculated for each condition.
| Peptide | Proteolytic Condition | Half-life (t½) | Key Observations |
| A (Acyclic L-Control) | Human Serum | ~ 15 minutes | Rapid degradation, indicative of high susceptibility to a broad range of serum proteases. |
| Trypsin | ~ 5 minutes | Extremely rapid cleavage at the C-terminal arginine, as expected. | |
| B (L-Tic) | Human Serum | ~ 2 hours | A notable increase in stability compared to the acyclic control, demonstrating the protective effect of Tic's rigidity. |
| Trypsin | ~ 30 minutes | Slower degradation than the acyclic control, suggesting the constrained conformation partially shields the cleavage site. | |
| C (D-Tic) | Human Serum | > 24 hours | Exceptional stability, with minimal degradation observed over the entire experimental period. [5] |
| Trypsin | > 4 hours | Virtually no degradation, highlighting the profound resistance conferred by the D-amino acid configuration. [3] |
In-Depth Analysis and Mechanistic Interpretation
The experimental data unequivocally demonstrates the superior proteolytic resistance of the D-Tic containing peptide. The acyclic L-control peptide was, as anticipated, rapidly degraded in both human serum and by trypsin. The incorporation of L-Tic provided a significant, albeit incomplete, level of protection. This suggests that while conformational constraint can hinder protease access, it does not confer absolute resistance when the constituent amino acids are in the natural L-configuration.
The dramatic increase in the half-life of the D-Tic containing peptide is a direct consequence of the dual protective mechanisms at play. The D-configuration of the Tic residue presents a stereochemically unfavorable substrate for the active sites of proteases, which are exquisitely evolved to recognize L-amino acids.[1] This inherent resistance is further fortified by the rigidification of the peptide backbone imposed by the Tic ring structure, which likely masks the C-terminal arginine cleavage site from any residual, non-specific proteolytic activity.
Experimental Protocols: A Guide for Replication
For researchers seeking to validate these findings or apply similar methodologies, the following detailed protocols are provided.
Protocol 1: In Vitro Proteolysis Assay in Human Serum
-
Peptide Preparation: Dissolve lyophilized peptides in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of human serum (commercially available, pooled) with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C in a temperature-controlled block.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the proteolytic activity in the aliquot by adding 20 µL of 10% trifluoroacetic acid (TFA) in water. This acidic environment denatures the proteases.
-
Sample Preparation for HPLC: Centrifuge the quenched sample at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC using a C18 column. Monitor the elution of the intact peptide at a wavelength of 220 nm. The percentage of remaining peptide at each time point is calculated relative to the peak area at time zero.
Protocol 2: In Vitro Proteolysis Assay with Trypsin
-
Reagent Preparation:
-
Peptide Solutions: Prepare 1 mg/mL stock solutions of each peptide in 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Trypsin Solution: Prepare a 0.1 mg/mL stock solution of sequencing-grade modified trypsin in the same buffer.
-
-
Reaction Setup: In a microcentrifuge tube, combine 80 µL of the peptide solution with 10 µL of the trypsin solution (enzyme-to-substrate ratio of 1:100 by weight). Add 10 µL of buffer for a final volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, and 4 hours), withdraw a 20 µL aliquot.
-
Quenching: Quench the reaction by adding 5 µL of 10% TFA.
-
RP-HPLC Analysis: Analyze the quenched samples directly by RP-HPLC as described in Protocol 1.
Protocol 3: Identification of Degradation Products by LC-MS
-
Sample Preparation: Utilize the quenched samples from the proteolysis assays.
-
LC-MS Analysis: Inject the samples into a liquid chromatography-mass spectrometry (LC-MS) system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in a positive ion mode over a mass range that encompasses the parent peptide and its potential fragments.
-
Data Analysis: Analyze the mass spectra to identify the masses of the degradation products. This information can be used to pinpoint the exact cleavage sites within the peptide sequence.
Conclusion: D-Tic as a Cornerstone of Peptide Stability
The incorporation of D-Tic into peptide sequences represents a robust and highly effective strategy for overcoming the challenge of proteolytic instability. The synergistic combination of stereochemical hindrance and conformational constraint provides a formidable defense against enzymatic degradation, significantly extending the half-life of therapeutic peptides in biological matrices. The experimental framework presented in this guide offers a clear and reproducible methodology for assessing the proteolytic resistance of novel peptide candidates, empowering researchers and drug development professionals to design more stable and efficacious peptide-based therapeutics.
References
The Conformational Commander: A Comparative Guide to NMR Studies of Peptides Synthesized with Boc-D-Tic-OH
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics and drug discovery, the ability to dictate and maintain a specific three-dimensional structure is paramount. Unrestrained peptides often exist as a flexible ensemble of conformations in solution, a characteristic that can lead to diminished receptor affinity and increased susceptibility to enzymatic degradation. The strategic incorporation of conformationally constrained amino acids is a powerful approach to surmount these challenges. Among these, Boc-D-Tic-OH (N-α-tert-Butoxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has emerged as a particularly effective tool for inducing β-turn secondary structures, thereby pre-organizing a peptide into its bioactive conformation.
This guide provides a comprehensive comparison of the conformational effects of incorporating this compound into a peptide backbone, with a focus on its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their peptidomemetic design and analysis endeavors.
The Structural Impact of Tic: A Comparative Analysis
The defining feature of the Tic residue, a constrained analog of Phenylalanine (Phe), is its rigid bicyclic structure which severely limits the rotational freedom of the peptide backbone.[1] This inherent rigidity is a key advantage over more flexible residues like Phe and even the commonly used Proline (Pro).
The most significant consequence of incorporating Tic is the induction and stabilization of β-turns.[1] A β-turn is a crucial secondary structure motif where the polypeptide chain reverses its direction, often facilitating receptor recognition and binding. The constrained nature of the Tic ring system predisposes the peptide backbone to form a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, the hallmark of a β-turn.[1]
Performance Comparison: Tic vs. Proline in Opioid Peptides
A compelling demonstration of the superior conformational ordering and resulting bioactivity enhancement of Tic over Proline is found in studies of endomorphin-2 (EM-2) analogues. EM-2 is an endogenous opioid peptide with high affinity for the μ-opioid receptor. Replacing the native Proline at position 2 with D-Tic leads to a significant increase in binding affinity.
| Peptide Sequence | Amino Acid at Position 2 | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| H-Tyr-Pro -Phe-Phe-NH₂ (Endomorphin-2) | Proline (Pro) | 0.69 |
| H-Tyr-D-Tic -Phe-Phe-NH₂ (EM-2 Analogue) | D-Tic | 0.18 |
This more than three-and-a-half-fold increase in binding affinity for the Tic-containing analogue underscores the profound impact of its conformational constraint on biological activity.[1] The Tic-induced β-turn pre-organizes the peptide into a conformation that is more favorable for receptor binding, reducing the entropic penalty upon association with the receptor.
Elucidating the Tic-Induced Conformation: An NMR-Based Approach
NMR spectroscopy is an unparalleled tool for determining the solution-state conformation of peptides at atomic resolution.[2] A suite of NMR experiments can provide the necessary distance and dihedral angle restraints to calculate a high-resolution 3D structure.
Expected NMR Observables: Tic vs. Proline/Phenylalanine
The incorporation of a rigid residue like Tic will manifest in several key NMR parameters when compared to a more flexible analogue containing Proline or Phenylalanine.
| NMR Parameter | Expected Observation for Tic-Containing Peptide | Comparison with Proline/Phenylalanine Analogue | Rationale |
| ¹H Chemical Shifts (δ) | Well-dispersed amide and alpha proton signals. | Generally, greater dispersion than in a flexible analogue. | The well-defined, folded structure induced by Tic leads to a more varied chemical environment for each proton. |
| ³J(HN,Hα) Coupling Constants | Values consistent with a specific turn type (e.g., ~8-9 Hz for a trans conformation in a β-turn). | Proline will have no HN proton. Phenylalanine may show values indicative of conformational averaging (~6-7 Hz). | The Karplus relationship links the ³J coupling constant to the dihedral angle (φ), providing direct insight into backbone conformation. |
| Nuclear Overhauser Effects (NOEs) | A network of strong, unambiguous NOEs, particularly sequential (i to i+1) and medium-range (i to i+2, i to i+3) connectivities. | A flexible peptide will exhibit weaker and fewer long-range NOEs due to conformational averaging. | NOEs are distance-dependent (proportional to 1/r⁶), providing crucial through-space distance restraints for structure calculation. |
| Temperature Coefficients (dδ/dT) | Amide protons involved in intramolecular hydrogen bonds (characteristic of β-turns) will have small temperature coefficients (< -4.5 ppb/K). | In a flexible, solvent-exposed peptide, most amide protons will have larger, more negative temperature coefficients. | Amide protons shielded from the solvent by hydrogen bonding show less change in chemical shift with temperature. |
Experimental Protocols: From Synthesis to Structure
The following sections provide detailed, step-by-step methodologies for the synthesis of a Tic-containing peptide and its subsequent NMR analysis.
Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol describes the manual synthesis of a model tetrapeptide, Tyr-D-Tic-Phe-Phe-NH₂, using Boc-based chemistry.
-
Rink Amide MBHA resin
-
This compound
-
Boc-L-Tyr(2-Br-Z)-OH, Boc-L-Phe-OH
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Pre-activate a 3-fold molar excess of Boc-Phe-OH with HBTU/HOBt and DIEA in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM, isopropanol, and then DMF.
-
Neutralize with 10% DIEA in DMF.
-
-
Subsequent Amino Acid Couplings (Boc-Phe-OH, this compound, Boc-L-Tyr(2-Br-Z)-OH): Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Boc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy and Structure Calculation
This protocol outlines the steps for determining the 3D solution structure of the synthesized peptide.
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Adjust the pH to a desired value (typically between 4 and 6) to minimize amide proton exchange.
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. Use a mixing time of 60-80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance information. Use a mixing time of 200-400 ms. ROESY is preferred for molecules with correlation times near the zero-crossing point of the NOE.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants for dihedral angle restraints.
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
NOE Cross-Peak Integration: Integrate the volumes of the NOE cross-peaks in the NOESY/ROESY spectrum.
-
Distance Restraint Generation: Convert the integrated NOE volumes into upper distance limits (typically classifying them as strong, medium, and weak, corresponding to ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).
-
Dihedral Angle Restraint Generation: Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and use the Karplus equation to derive φ dihedral angle restraints.
-
Use a structure calculation program like CYANA or CNS.[3]
-
Input the generated distance and dihedral angle restraints, along with the peptide sequence.
-
Perform a simulated annealing protocol to generate an ensemble of low-energy structures that satisfy the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the predominant conformation and assess the structural statistics (e.g., root-mean-square deviation, RMSD).
Conclusion
The incorporation of this compound is a highly effective strategy in peptidomimetic design for inducing and stabilizing β-turn conformations. This conformational constraint can lead to a significant enhancement of a peptide's biological activity, as evidenced by increased receptor binding affinity. The precise structural consequences of Tic incorporation can be rigorously characterized using a combination of NMR spectroscopy and molecular modeling. By following the detailed protocols and understanding the comparative data presented in this guide, researchers can confidently synthesize and analyze Tic-containing peptides, accelerating the development of more potent, selective, and stable peptide-based therapeutics.
References
- 1. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Circular Dichroism of Peptides Featuring Boc-D-Tic-OH
For researchers and drug development professionals, engineering specific, stable conformations in peptides is a cornerstone of modern therapeutic design. The introduction of conformationally constrained amino acids is a key strategy to achieve this, transforming flexible peptides into structured, potent molecules. Among these, Boc-D-Tic-OH (N-tert-butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has emerged as a powerful tool for inducing β-turn structures. This guide provides an in-depth comparison of the circular dichroism (CD) spectroscopic signature of peptides containing this compound against other common structural motifs, supported by experimental data and protocols to empower your research.
The Foundation: Circular Dichroism as a Structural Probe
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3][4] In the far-UV region (190-260 nm), the peptide backbone's amide bonds are the dominant chromophores.[5] Their spatial arrangement in ordered structures like α-helices, β-sheets, and β-turns gives rise to distinct CD spectra, providing a spectroscopic fingerprint of the peptide's conformation.[6][7][8]
The Power of Constraint: Introducing this compound
This compound is a protected, non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[9][10] Its defining feature is the 1,2,3,4-tetrahydroisoquinoline (Tic) moiety, a constrained analog of phenylalanine where the side chain is cyclized back to the amide nitrogen.[11] This rigid bicyclic structure severely restricts the rotational freedom of the peptide backbone.[12]
The primary and most well-documented role of incorporating Tic is the induction and stabilization of β-turn conformations.[12] A β-turn is a secondary structure element where the polypeptide chain reverses its direction over four amino acid residues. This is crucial for the topology of many biologically active peptides. The rigid structure of Tic pre-organizes the peptide backbone into a folded state, promoting the formation of a hydrogen bond that is the hallmark of a β-turn.[12] The "D" configuration further influences the specific geometry of the turn and enhances proteolytic resistance, a significant advantage for therapeutic peptides.[13][14]
Comparative CD Analysis: The Signature of a Tic-Induced Turn
The utility of CD spectroscopy lies in its ability to distinguish between different secondary structures. The conformation induced by this compound provides a characteristic spectrum that can be clearly differentiated from other common peptide structures.
Peptides with this compound (β-Turn)
Peptides constrained by Tic to adopt a β-turn structure exhibit complex CD spectra that can vary depending on the specific type of turn (e.g., Type I, II, etc.). However, a common signature for β-turns includes a negative band around 200 nm and positive bands near 220-230 nm.[15] The presence of the D-amino acid can also influence the spectrum, sometimes leading to inversions or shifts in the expected signals for L-amino acid turns.
Comparison with α-Helical Peptides (Aib)
To appreciate the distinct signature of a Tic-induced turn, we can compare it to peptides engineered to be helical. α-Aminoisobutyric acid (Aib) is a non-natural amino acid known to strongly promote helical conformations, particularly the 3₁₀-helix.[16][17] Peptides rich in Aib display a classic helical CD spectrum, characterized by:
-
Strong negative bands (minima) at ~208 nm and ~222 nm.[18][19]
-
A strong positive band (maximum) at ~193 nm.[19] This signature is markedly different from the spectrum of a β-turn.
Comparison with Polyproline II Helices (Pro)
Proline, a naturally occurring cyclic amino acid, is known for introducing "kinks" in α-helices and is a key component of the polyproline II (PPII) helix, a left-handed extended helical structure.[20][21] The CD spectrum of a PPII helix is distinct from both α-helices and β-turns, typically showing:
Comparison with Unstructured Peptides
Peptides lacking a defined secondary structure are often described as having a "random coil" conformation. Their CD spectrum is characterized by a single, strong negative band near 195 nm and low ellipticity above 210 nm.[19] This serves as a baseline, representing the absence of the ordered structures induced by constrained residues like Tic.
Data Summary: Characteristic CD Wavelengths
The following table summarizes the typical CD spectral features for various peptide secondary structures, providing a quick reference for comparative analysis.
| Secondary Structure | Inducing Residue Example | Positive Maximum (nm) | Negative Minimum (nm) | Reference(s) |
| β-Turn | This compound | ~220-230 | ~200 | [15] |
| α-Helix | Aib | ~193 | ~208, ~222 | [19] |
| β-Sheet | N/A | ~195 | ~218 | [19] |
| Polyproline II Helix | Proline | ~228 | ~204-206 | [22][23] |
| Random Coil | Glycine, Alanine (unconstrained) | N/A | ~195 | [19] |
Visualizing Conformational Constraint
The following diagram illustrates how different amino acid residues influence peptide backbone conformation.
Caption: Conformational effects of flexible vs. constrained residues.
Experimental Protocol: Acquiring a High-Quality CD Spectrum
This protocol outlines the essential steps for analyzing a synthetic peptide containing this compound. The causality behind each step is explained to ensure a self-validating system.
Objective: To determine the secondary structure of a purified Tic-containing peptide in solution.
Materials:
-
Purified synthetic peptide (purity >95% confirmed by HPLC and Mass Spectrometry)[1]
-
High-purity solvent (e.g., 10 mM phosphate buffer, pH 7.0)[5]
-
Circular Dichroism Spectropolarimeter
-
High-transparency quartz cuvette (e.g., 1 mm path length)
-
Micropipettes
-
Dry nitrogen gas source
Experimental Workflow Diagram:
Caption: Workflow for peptide CD spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation (The Foundation of Quality Data):
-
Rationale: Purity is paramount. Impurities can absorb UV light or possess their own chirality, distorting the final spectrum.[6] The solvent must be transparent in the far-UV region.[24]
-
Action: Prepare a stock solution of the peptide at a concentration of approximately 0.1 mg/mL in the chosen buffer (e.g., 10 mM phosphate buffer, pH 7.0).[24][25] The concentration must be known accurately for later conversion to molar ellipticity. Prepare a "blank" solution containing the exact same buffer without the peptide.[5]
-
-
Instrument Setup (Ensuring Optimal Performance):
-
Rationale: The lamp and electronics require time to stabilize for a low-noise baseline. A continuous purge with dry nitrogen gas is critical to prevent ozone formation from high-energy UV light, which would damage optics and absorb strongly below 200 nm.
-
Action: Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes. Ensure a steady flow of nitrogen gas. Set the acquisition parameters:
-
-
Acquiring the Blank Spectrum (Establishing the Baseline):
-
Rationale: The buffer itself may have some absorbance or a CD signal. This must be measured and subtracted to isolate the peptide's signal.
-
Action: Fill the clean, dry 1 mm quartz cuvette with the buffer blank solution. Place it in the sample holder and acquire a spectrum using the parameters from Step 2.
-
-
Acquiring the Sample Spectrum (The Measurement):
-
Rationale: Multiple scans are averaged to improve the signal-to-noise ratio. The cuvette must be thoroughly rinsed to avoid dilution of the sample.
-
Action: Remove the blank solution. Rinse the cuvette several times with deionized water, then with methanol, and dry completely with a gentle stream of nitrogen.[5] Fill the cuvette with the peptide solution. Acquire the spectrum, accumulating and averaging 3-4 scans. The scans should overlay well, indicating sample stability.
-
-
Data Processing (Converting Raw Data to Meaningful Units):
-
Rationale: The raw output (in millidegrees, mdeg) is dependent on concentration and path length. To compare spectra between different peptides, it must be normalized.
-
Action: a. Subtract the averaged blank spectrum from the averaged sample spectrum. b. Convert the resulting ellipticity (θ) from mdeg to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θ * MRW) / (10 * c * l) Where:
- θ is the observed ellipticity in degrees.
- MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
- c is the peptide concentration in g/mL.
- l is the cuvette path length in cm.
-
-
-
Rationale: The final spectrum is a signature of the peptide's dominant conformation in solution.
-
Action: Plot the Mean Residue Ellipticity ([θ]) versus wavelength. Identify the positions of the positive and negative maxima. Compare these features to the reference data (see table above) to determine if the peptide is adopting the expected β-turn conformation, or another structure like a helix or random coil.
-
Conclusion
The incorporation of this compound is a potent strategy for constraining peptides into bioactive β-turn conformations. Circular dichroism spectroscopy serves as an indispensable, first-line tool for verifying the structural outcome of such designs. By understanding the distinct CD signature of a Tic-induced turn and comparing it to other structural motifs, researchers can rapidly assess the success of their synthetic strategies and gain crucial insights into the structure-function relationships that drive therapeutic efficacy.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pnas.org [pnas.org]
- 8. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 12. benchchem.com [benchchem.com]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 16. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Studies of Expressed tIK, Anti-Inflammatory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proline in alpha-helical kink is required for folding kinetics but not for kinked structure, function, or stability of heat shock transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 25. moodle2.units.it [moodle2.units.it]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to D-Tic and L-Tic Modified Peptides: In Vitro and In Vivo Characterization
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing peptides modified with D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and L-Tic (L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). We will explore the structural rationale for these modifications and detail the in vitro and in vivo experimental workflows necessary to elucidate their respective impacts on therapeutic potential.
PART 1: The Rationale - Stereochemistry as a Determinant of Function
Peptide-based therapeutics offer high specificity but are often hindered by poor metabolic stability and low receptor affinity due to their conformational flexibility. Incorporating constrained amino acids is a powerful strategy to overcome these limitations.[1] Tic, a rigid analogue of Phenylalanine, is particularly effective at inducing specific, stable secondary structures, most notably β-turns.[2]
The stereochemistry at the α-carbon of Tic is a critical design parameter:
-
L-Tic : As the L-enantiomer, it can be considered a closer mimic to natural amino acids, often pre-organizing the peptide into a bioactive conformation that enhances receptor binding without significant changes to the overall geometry recognized by the target.
-
D-Tic : The incorporation of a D-amino acid fundamentally alters the peptide backbone, offering a significant advantage in terms of proteolytic resistance.[3][4] D-amino acids are not readily recognized by endogenous proteases, which are stereospecific for L-amino acids. This modification can dramatically increase a peptide's half-life.[3][5]
The choice between D-Tic and L-Tic is therefore not arbitrary; it represents a strategic decision to prioritize either enhanced stability (D-Tic) or potentially higher affinity through a more "natural" conformational constraint (L-Tic). This guide details the necessary experiments to validate this choice.
PART 2: In Vitro Evaluation - Stability, Binding, and Structural Characterization
The in vitro assessment phase is designed to quantify the fundamental biochemical and biophysical properties of the modified peptides.
Enhanced Proteolytic Stability
Expertise & Experience: The primary hypothesis for incorporating D-Tic is to enhance resistance to enzymatic degradation. A robust stability assay in a biologically relevant matrix, such as human plasma, is the first critical test. We must compare the D-Tic and L-Tic variants against the unmodified parent peptide to quantify the benefit of each modification.
Experimental Protocol: Plasma Stability Assay via LC-MS/MS
-
Preparation:
-
Synthesize and purify (>95%) the three peptide variants: Unmodified Parent, L-Tic modified, and D-Tic modified.
-
Prepare 1 mg/mL stock solutions of each peptide in a suitable solvent (e.g., DMSO).
-
Thaw pooled human plasma on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
In low-bind tubes, dilute each peptide stock into the human plasma to a final concentration of 10 µM.
-
Incubate the tubes in a water bath at 37°C.
-
-
Time-Course Sampling:
-
Withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
The T=0 sample should be taken immediately after adding the peptide to the plasma.
-
-
Reaction Quenching & Protein Precipitation:
-
Sample Processing & Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze by a validated LC-MS/MS method to quantify the concentration of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) for each peptide using a one-phase decay model.
-
Trustworthiness: This protocol is self-validating by including both a highly labile control (unmodified peptide) and a T=0 time point, which serves as the 100% reference for each peptide, controlling for any variations in extraction efficiency.
(Diagram: In Vitro Stability Assay Workflow)
Caption: Workflow for assessing peptide stability in human plasma.
Data Presentation: Representative Stability Data
| Peptide Variant | Half-life (t½) in Human Plasma (minutes) |
| Unmodified Parent | ~ 3 |
| L-Tic Modified | ~ 95 |
| D-Tic Modified | > 480 |
Receptor Binding Affinity
Expertise & Experience: The conformational constraint imposed by Tic is intended to lock the peptide into its bioactive state, thereby enhancing receptor affinity.[2] However, the "wrong" stereoisomer could stabilize a conformation that fits poorly into the receptor's binding pocket. A competitive binding assay is the gold standard for determining the inhibition constant (Ki) and directly comparing the affinity of the D-Tic and L-Tic variants.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor.
-
A high-affinity radioligand for the target receptor (e.g., ³H-labeled).
-
Unlabeled competitor peptides (L-Tic and D-Tic variants).
-
Assay buffer optimized for the receptor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radioligand and receptor membranes to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (e.g., from 1 pM to 10 µM).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled standard ligand).
-
-
Incubation & Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
-
Quantification & Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding = (total binding) - (non-specific binding).
-
Plot the percentage of specific binding versus the log concentration of the competitor peptide.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each peptide.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
(Diagram: Logic of Competitive Binding)
Caption: Principle of a competitive radioligand binding assay.
Data Presentation: Representative Binding Affinity Data
| Peptide Variant | Inhibition Constant (Ki, nM) |
| L-Tic Modified | 1.2 |
| D-Tic Modified | 25.6 |
PART 3: In Vivo Evaluation - Pharmacokinetics and Efficacy
Promising in vitro candidates must be evaluated in a living system to understand their absorption, distribution, metabolism, and excretion (ADME) profile, which collectively define the pharmacokinetic (PK) properties.[8]
Pharmacokinetic Profiling
Expertise & Experience: The superior in vitro stability of the D-Tic peptide is hypothesized to translate into a longer in vivo half-life and greater overall exposure (Area Under the Curve, AUC). A rodent PK study is essential to confirm this and to determine key parameters that will inform dosing regimens for efficacy studies.[9][10]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Administration:
-
Intravenous (IV) Group: Administer the peptide at 1 mg/kg via tail vein injection to determine clearance and volume of distribution.
-
Subcutaneous (SC) Group: Administer the peptide at 5 mg/kg to determine bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail snip or saphenous vein) at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, 480, 1440 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Immediately process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method, as described in the in vitro stability section.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[11]
-
Data Presentation: Representative Pharmacokinetic Parameters (IV Administration, 1 mg/kg)
| Parameter | L-Tic Modified Peptide | D-Tic Modified Peptide |
| Half-life (t½, hours) | 1.5 | 12.8 |
| AUC (ng*hr/mL) | 850 | 7,200 |
| Clearance (mL/hr/kg) | 1176 | 139 |
| Volume of Distribution (Vss, L/kg) | 2.5 | 2.7 |
Conclusion: Synthesizing the Data for Lead Candidate Selection
This guide outlines a systematic approach to comparing D-Tic and L-Tic modified peptides. The experimental data generated will provide a clear, objective basis for decision-making.
-
Scenario 1: High Affinity & Sufficient Stability. If the L-Tic peptide demonstrates high receptor affinity (low nM Ki) and its in vivo half-life is sufficient for the desired therapeutic effect, it may be the superior candidate.
-
Scenario 2: Superior Stability is Paramount. If the L-Tic peptide is rapidly cleared in vivo despite its high affinity, the vastly improved pharmacokinetic profile of the D-Tic variant may make it the preferred candidate, even if its binding affinity is moderately lower. The increased residence time can lead to greater overall target engagement and superior in vivo efficacy.
The ultimate choice depends on the specific therapeutic context. By rigorously applying these validated protocols, researchers can confidently select the peptide modification strategy that best balances the critical parameters of stability, affinity, and in vivo exposure to advance the most promising candidate toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 9. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling Boc-D-Tic-OH
Welcome to a comprehensive guide on the safe handling of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or Boc-D-Tic-OH. As a crucial building block in peptide synthesis, this compound is frequently used by researchers in drug discovery and development.[1][2] While essential for scientific advancement, its safe management is paramount. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection, operational planning, and disposal, grounded in established safety data. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the specific risks associated with this compound is the foundation of any effective safety protocol. This compound is classified with a "Warning" signal word and carries specific hazard statements that dictate our protective strategy.[1][3] It is a solid, typically a white to off-white powder, which makes dust inhalation a primary concern.[1][4]
The causality for our PPE selection stems directly from these classifications:
-
H315 (Causes skin irritation): Direct contact can lead to dermatitis or other inflammatory skin reactions. Our primary defense is impermeable gloves.
-
H319 (Causes serious eye irritation): The powder can cause significant, potentially damaging, eye irritation upon contact. This necessitates the use of sealed eye protection.
-
H335 (May cause respiratory irritation): Inhalation of the dust can irritate the respiratory tract.[1][3] The primary control for this is to handle the solid in a ventilated enclosure, with respiratory protection as a vital secondary barrier.
The table below summarizes the critical safety and chemical data for this compound.
| Property | Value | Source |
| CAS Number | 115962-35-1 | [1][5] |
| Molecular Formula | C₁₅H₁₉NO₄ | [5] |
| Molecular Weight | 277.32 g/mol | [1][5] |
| Physical Form | White to off-white solid/powder | [1][4] |
| Hazard Statements | H315, H319, H335 | [1][3] |
| Signal Word | Warning | [1] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][3] |
| Storage Temp. | 2-8°C or Room Temperature, Sealed in Dry | [4] |
| WGK (Water Hazard) | WGK 3 (Severely hazardous to water) | [1][4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential. The following protocol outlines the minimum required equipment for safely handling this compound, particularly in its powdered form.
Primary Engineering Control: The Chemical Fume Hood
Your first and most effective line of defense is an engineering control. All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This captures dust at the source, drastically reducing the risk of inhalation and protecting individuals both inside and outside the immediate work area.
Essential Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to NIOSH or EN166 standards.[6][7] Standard safety glasses with side shields are insufficient as they do not protect against fine dust.
-
Hand Protection: Chemical-resistant nitrile gloves are required.[6] Before each use, gloves must be inspected for any signs of degradation or punctures.[7][8] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and disposed of as chemical waste.[7]
-
Body Protection: A full-length laboratory coat, kept buttoned, is mandatory to prevent incidental skin contact and contamination of personal clothing.[9]
-
Respiratory Protection: When handling the powder, even within a fume hood, a NIOSH-approved N95 dust mask or a higher-grade respirator is required.[1][3] This provides a crucial secondary layer of defense against the respiratory irritation hazard (H335).
PPE Donning and Doffing Workflow
The order in which PPE is put on and taken off is critical to prevent cross-contamination. Follow this validated sequence.
Caption: Logical workflow for donning and doffing PPE.
Procedural Guidance: Weighing and Preparing a Solution
This step-by-step protocol integrates PPE usage into a common laboratory task, demonstrating a self-validating system of safety.
-
Preparation: Before retrieving the chemical, don all required PPE as per the sequence in Section 2. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a weigh boat, spatula, and a sealable container for your solution onto the balance inside the fume hood.
-
Handling: Retrieve the this compound container. Keeping the container within the fume hood, open it carefully to avoid creating airborne dust.
-
Weighing: Use a clean spatula to transfer the desired amount of solid to the weigh boat. Close the primary container immediately after.
-
Solubilization: Carefully add the weighed solid to your designated vessel containing the solvent. Swirl gently to dissolve.
-
Cleanup: Dispose of the contaminated weigh boat and any wipes directly into a labeled solid chemical waste container located within the fume hood.
-
Doffing: Once the procedure is complete and the work area is clean, doff PPE in the correct order before leaving the laboratory. Wash hands thoroughly.
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental release.
Small Spill of Solid this compound
-
Alert & Isolate: Alert personnel in the immediate area. Do not create dust.
-
PPE: Ensure you are wearing your full core PPE, including an N95 respirator.
-
Cleanup: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it, along with the paper towel and any contaminated cleaning materials, into a clearly labeled, sealable hazardous waste container.[10][11]
-
Decontaminate: Wipe the spill area with a damp cloth, also disposing of the cloth as chemical waste.[10]
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Caption: Decision workflow for a solid chemical spill.
Decontamination and Waste Disposal Plan
Due to its classification as severely hazardous to water (WGK 3), proper disposal is a critical endpoint of the handling process.[1][4] Under no circumstances should this compound or its solutions be disposed of down the drain.[9][12]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Containerization and Labeling: All waste containers must be sealed and clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[10]
-
Storage: Store sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[9][10]
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[10][11]
By integrating this comprehensive PPE and handling strategy, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]
- 4. This compound CAS#: 115962-35-1 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. globechemie.com [globechemie.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
